molecular formula C59H115NO27S2 B8006573 Lipoamido-PEG24-acid

Lipoamido-PEG24-acid

Cat. No.: B8006573
M. Wt: 1334.7 g/mol
InChI Key: CRJHQOQXILZJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipoamido-PEG24-acid is a heterobifunctional polyethylene glycol (PEG) derivative that integrates a lipoamide group with a terminal carboxylic acid via a 24-unit PEG spacer. This unique structure provides distinct properties for advanced bioconjugation and nanomaterial synthesis. The terminal carboxylic acid (‑COOH) can be activated with common agents like EDC or HATU to form stable amide bonds with primary amines on target molecules such as proteins, peptides, or drug compounds . The molecule's key feature is its lipoic acid component, which contains a disulfide bond between two sulfur atoms . This cyclic disulfide can be reduced to form a reactive dithiolane, allowing for stable chelating bonds to metal surfaces or other thiol-reactive groups. This dual functionality enables the creation of sophisticated constructs where one end is anchored to a surface or nanoparticle via the lipoamide, and the other end presents a bioactive molecule conjugated through the carboxylic acid . In pharmaceutical research, this compound is extensively utilized in developing drug delivery systems. Its lipophilic lipoamide group facilitates the efficient loading and encapsulation of hydrophobic drugs into nanoparticles, micelles, or liposomes. Simultaneously, the long, hydrophilic PEG chain provides a hydration layer that sterically stabilizes these nanostructures, reducing opsonization and improving circulation time and bioavailability in vivo . The PEG spacer also increases the overall water solubility of the conjugated compound . With a molecular formula of C₅₉H₁₁₅NO₂₇S₂ and a PEG molecular weight of approximately 1334.7 g/mol, this reagent is characterized by high purity (≥95%–98%) and should be stored at -20°C for optimal stability . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H115NO27S2/c61-58(4-2-1-3-57-6-56-88-89-57)60-7-9-65-11-13-67-15-17-69-19-21-71-23-25-73-27-29-75-31-33-77-35-37-79-39-41-81-43-45-83-47-49-85-51-53-87-55-54-86-52-50-84-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-5-59(62)63/h57H,1-56H2,(H,60,61)(H,62,63)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJHQOQXILZJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H115NO27S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lipoamido-PEG24-acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties, Experimental Protocols, and Applications of Lipoamido-PEG24-acid.

Introduction

This compound is a heterobifunctional linker that has garnered significant interest in the fields of bioconjugation, drug delivery, and nanotechnology. This molecule incorporates three key functional components: a lipoic acid moiety, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique combination of features allows for the versatile modification of surfaces and molecules, enabling the development of advanced therapeutic and diagnostic agents.

The lipoic acid group, with its disulfide bond, provides a robust anchor for attachment to metal surfaces, most notably gold and silver.[1] The long, hydrophilic PEG24 spacer, consisting of 24 ethylene glycol units, imparts increased water solubility and creates a steric barrier that can reduce non-specific protein binding and opsonization, a phenomenon often referred to as the "stealth" effect, which can prolong circulation time in vivo.[1][2] The terminal carboxylic acid offers a reactive handle for the covalent conjugation to primary amine groups present on proteins, peptides, antibodies, and other biomolecules.[3][4] This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and insights into its applications in drug delivery and nanoparticle functionalization.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various commercial suppliers and provide a baseline for its use in experimental settings.

PropertyValueReference
Molecular Formula C₅₉H₁₁₅NO₂₇S₂
Molecular Weight 1334.7 g/mol
Appearance White to off-white solidGeneral
Purity ≥95%
Solubility Soluble in water, DMSO, DMF, methylene chloride, acetonitrile
Storage Conditions -20°C, desiccated

Experimental Protocols

Synthesis of Lipoamido-PEG-Acid (General Method)

Step 1: Synthesis of Amine-PEG-Carboxylic Acid

A common starting material is a PEG derivative with a protected amine at one end and a hydroxyl group at the other. The hydroxyl group can be oxidized to a carboxylic acid, or a PEG with a terminal carboxylic acid can be used directly.

Step 2: Coupling of Lipoic Acid to Amine-PEG-Carboxylic Acid

  • Activation of Lipoic Acid: Dissolve lipoic acid in a suitable anhydrous organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid of the lipoic acid, forming an NHS ester. The reaction is typically stirred at room temperature for several hours.

  • Conjugation to Amine-PEG-Carboxylic Acid: To the activated lipoic acid solution, add a solution of the Amine-PEG-Carboxylic Acid (with its carboxylic acid group protected if necessary). The primary amine of the PEG linker will react with the NHS-activated lipoic acid to form a stable amide bond. The reaction is usually carried out overnight at room temperature.

  • Deprotection (if necessary): If the carboxylic acid on the PEG linker was protected, a deprotection step is required. The choice of deprotection agent will depend on the protecting group used.

  • Purification: The final product, Lipoamido-PEG-acid, is purified from the reaction mixture using techniques such as dialysis, size exclusion chromatography, or preparative HPLC to remove unreacted starting materials and byproducts.

Conjugation of this compound to Primary Amines via EDC/NHS Chemistry

The terminal carboxylic acid of this compound can be covalently linked to primary amines on biomolecules using a two-step carbodiimide coupling reaction.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in an appropriate organic solvent like DMSO or DMF if it is not readily soluble in the activation buffer.

  • Activate Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or sulfo-NHS) to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Prepare Amine-containing Molecule: Dissolve the amine-containing molecule in the Coupling Buffer.

  • Conjugation:

    • To remove excess EDC and NHS, the activated this compound can be purified using a desalting column equilibrated with Coupling Buffer.

    • Alternatively, the pH of the activation reaction can be raised to 7.2-7.5 by adding Coupling Buffer before adding the amine-containing molecule.

    • Add the amine-containing molecule to the activated this compound solution. A molar ratio of 10-20 fold excess of the PEG linker to the amine-containing molecule is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification: Remove excess, unreacted this compound and byproducts from the conjugated product using a desalting column, dialysis, or size exclusion chromatography.

Functionalization of Gold Nanoparticles (AuNPs)

The lipoic acid moiety of this compound allows for the stable surface modification of gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in water or PBS to a desired concentration (e.g., 1 mg/mL).

  • Surface Modification:

    • To the AuNP solution, add the this compound solution. The optimal ratio of the PEG linker to AuNPs will depend on the nanoparticle size and desired surface density and should be determined empirically.

    • Allow the mixture to incubate for several hours (e.g., 2-12 hours) at room temperature with gentle stirring. During this time, the lipoic acid groups will displace the citrate ions on the AuNP surface, forming a stable self-assembled monolayer.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing excess, unbound this compound.

    • Resuspend the AuNP pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound linker.

  • Characterization: The successful functionalization of the AuNPs can be confirmed by techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to assess changes in surface charge.

Applications in Drug Delivery and Research

This compound is a valuable tool for the development of targeted drug delivery systems and advanced research probes.

  • Nanoparticle "Stealth" Coatings: The PEG spacer provides a hydrophilic shield that can reduce recognition by the mononuclear phagocyte system, thereby prolonging the circulation time of nanoparticles and enhancing their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Targeted Drug Delivery: The terminal carboxylic acid can be conjugated to targeting ligands such as antibodies, peptides, or small molecules to direct nanoparticles to specific cells or tissues.

  • Surface Modification of Biosensors: The lipoic acid group allows for the stable immobilization of PEGylated probes onto gold-based biosensor surfaces, such as those used in surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) applications. This can improve the biocompatibility and reduce non-specific binding on the sensor surface.

Safety and Toxicity

The safety and toxicity of this compound itself have not been extensively studied. However, the safety of its components, lipoic acid and PEG, is well-documented. Lipoic acid is a naturally occurring antioxidant and is generally considered safe. Polyethylene glycol is an FDA-approved polymer widely used in pharmaceuticals and consumer products due to its low toxicity and immunogenicity.

When incorporated into nanoparticles, the PEGylation is intended to improve biocompatibility. However, some studies have shown that PEGylated nanoparticles can still elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can, in some cases, lead to accelerated blood clearance of subsequently administered PEGylated nanoparticles and may trigger complement activation. The cytotoxic effects of PEGylated nanoparticles are generally lower than their non-PEGylated counterparts, but this can be cell-type dependent. Therefore, the biocompatibility and potential immunogenicity of any this compound-modified system should be carefully evaluated in the context of its intended application.

Visualizations

EDC_NHS_Conjugation Lipoamido_PEG_COOH Lipoamido-PEG-COOH Intermediate Amine-Reactive NHS Ester Intermediate Lipoamido_PEG_COOH->Intermediate + EDC, NHS (Activation) EDC EDC NHS NHS / sulfo-NHS Conjugate Stable Amide Bond (Lipoamido-PEG-NH-Molecule) Intermediate->Conjugate + Amine-Molecule (Conjugation) Amine_Molecule Primary Amine (e.g., on a protein) Byproducts Isourea byproduct + NHS

Caption: EDC/NHS chemistry for conjugating this compound to a primary amine.

Nanoparticle_Functionalization_Workflow Start Start: Citrate-Stabilized Gold Nanoparticles Add_PEG Add this compound Solution Start->Add_PEG Incubate Incubate (Self-Assembly) Add_PEG->Incubate Centrifuge1 Centrifuge & Remove Supernatant (1st Wash) Incubate->Centrifuge1 Resuspend1 Resuspend in PBS Centrifuge1->Resuspend1 Centrifuge2 Centrifuge & Remove Supernatant (2nd Wash) Resuspend1->Centrifuge2 Resuspend2 Resuspend in PBS Centrifuge2->Resuspend2 Characterize Characterize Functionalized AuNPs (UV-Vis, DLS, Zeta Potential) Resuspend2->Characterize End End: PEGylated Gold Nanoparticles Characterize->End

Caption: Experimental workflow for the surface functionalization of gold nanoparticles.

Cellular_Uptake_Pathway PEG_NP PEGylated Nanoparticle (with this compound) Cell_Membrane Cell Membrane PEG_NP->Cell_Membrane Endocytosis Endocytosis (e.g., clathrin-mediated) Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Cytosol Cytosolic Release (Endosomal Escape) Endosome->Cytosol Escape Degradation Cargo Degradation Late_Endosome->Degradation Target Intracellular Target Cytosol->Target

References

An In-depth Technical Guide on the Synthesis and Molecular Characterization of Lipoamido-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Lipoamido-PEG24-acid, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery applications. The document details its synthesis, molecular weight, and key physicochemical properties. It also includes detailed experimental protocols and visual diagrams to illustrate the synthetic pathway and a common experimental workflow.

This compound incorporates a lipoic acid moiety, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The lipoic acid's disulfide bond provides a stable anchor to metal surfaces like gold nanoparticles, while the terminal carboxylic acid allows for covalent conjugation to amine-containing biomolecules, such as proteins, peptides, or small molecule drugs. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific binding, and can improve pharmacokinetic profiles in therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅₉H₁₁₅NO₂₇S₂[1][2]
Molecular Weight 1334.7 g/mol [1][2]
Purity Typically ≥95%[1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated, protected from light

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing this compound by coupling α-Lipoic acid to the amine terminus of Amino-PEG24-acid using carbodiimide chemistry.

Materials:

  • α-Lipoic acid

  • Amino-PEG24-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Activation of Lipoic Acid:

    • Dissolve α-Lipoic acid (1.2 equivalents) in anhydrous DCM.

    • Add NHS (1.2 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC (1.2 equivalents) portion-wise while stirring.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4 hours to form the NHS-activated lipoic acid ester.

  • Coupling Reaction:

    • In a separate flask, dissolve Amino-PEG24-acid (1 equivalent) in anhydrous DMF.

    • Add TEA or DIPEA (2-3 equivalents) to the Amino-PEG24-acid solution to act as a base.

    • Slowly add the NHS-activated lipoic acid solution to the Amino-PEG24-acid solution.

    • Allow the reaction to stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Remove the DCM and DMF under reduced pressure.

    • Redissolve the residue in a larger volume of DCM.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient elution, typically starting with pure DCM and gradually increasing the polarity with methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield this compound as a viscous oil or solid.

Characterization of this compound

a) Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Objective: To confirm the covalent attachment of the lipoic acid moiety to the PEG chain.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Expected Resonances:

    • A broad singlet around 3.64 ppm corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG backbone.

    • Characteristic peaks for the lipoic acid moiety, including multiplets in the range of 1.4-2.5 ppm and a multiplet around 3.1-3.2 ppm and 3.5-3.6 ppm for the protons adjacent to the disulfide bond.

    • The disappearance of the primary amine signal from the starting Amino-PEG24-acid and the appearance of an amide proton signal (typically around 6-8 ppm, can be broad).

b) Mass Spectrometry (e.g., ESI-MS or MALDI-TOF):

  • Objective: To confirm the molecular weight of the final product.

  • Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Expected Result: The mass spectrum should show a major peak corresponding to the calculated molecular weight of this compound (1334.7 g/mol ), often observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. The characteristic PEG polymer distribution will be centered around this mass.

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic route for this compound.

Synthesis_Pathway LipoicAcid α-Lipoic Acid ActivatedEster Lipoic Acid-NHS Ester LipoicAcid->ActivatedEster Activation AminoPEG Amino-PEG24-acid FinalProduct This compound AminoPEG->FinalProduct EDC_NHS EDC, NHS ActivatedEster->FinalProduct Coupling

Synthesis of this compound.
Experimental Workflow: Nanoparticle Functionalization

This diagram outlines a typical workflow for the functionalization of gold nanoparticles (AuNPs) with this compound, followed by conjugation to a therapeutic protein.

Experimental_Workflow cluster_synthesis Functionalization & Conjugation cluster_characterization Characterization AuNP Gold Nanoparticles (AuNPs) FunctionalizedAuNP Lipo-PEG-AuNP AuNP->FunctionalizedAuNP LipoPEG This compound LipoPEG->FunctionalizedAuNP Self-Assembly Activation EDC/NHS Activation FunctionalizedAuNP->Activation ActivatedAuNP Activated Lipo-PEG-AuNP Activation->ActivatedAuNP FinalConjugate Protein-PEG-AuNP Conjugate ActivatedAuNP->FinalConjugate Protein Therapeutic Protein (-NH2) Protein->FinalConjugate Amide Coupling DLS DLS (Size) FinalConjugate->DLS UVVis UV-Vis (SPR) FinalConjugate->UVVis FTIR FTIR/SDS-PAGE FinalConjugate->FTIR

Workflow for AuNP functionalization.

References

A Technical Guide to the Water Solubility of Hydrophilic Lipoamido-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of Lipoamido-PEG24-acid, a heterobifunctional linker molecule integral to bioconjugation and nanotechnology applications. This document outlines the physicochemical properties that govern its solubility, presents available quantitative data, and offers a detailed experimental protocol for its empirical determination.

Introduction to this compound

This compound is a versatile molecule featuring three key functional components: a lipoic acid moiety, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The lipoic acid group, with its disulfide bond, exhibits a high affinity for metal surfaces, making it an ideal anchor for functionalizing nanoparticles, particularly gold (AuNPs) and silver (AgNPs). The carboxylic acid terminus provides a reactive handle for covalent conjugation to amine-containing biomolecules, such as proteins, peptides, and antibodies, through standard carbodiimide chemistry. The central PEG24 linker is a hydrophilic chain that plays a crucial role in the molecule's overall properties.

The PEG spacer imparts significant water solubility to the entire construct, mitigating the inherent hydrophobicity of the lipoic acid and many potential conjugation partners. This enhanced solubility is critical for applications in biological systems, preventing aggregation and improving the biocompatibility and circulation time of the final conjugate.

Physicochemical Properties and Solubility Data

The water solubility of this compound is primarily dictated by the long, hydrophilic PEG24 chain. While the lipoic acid head group is sparingly soluble in aqueous solutions, the 24 ethylene glycol repeat units readily hydrate, rendering the overall molecule soluble in water and other polar solvents.

Compound FamilyReported Water SolubilityApproximate Molar Concentration (for this compound)Source
Lipoic acid PEG10 mg/mL, clear solution~7.5 mMNanocs Inc.[1]
PEGylated lipoic acidReadily soluble in aqueous buffersNot specifiedInterchim[2], Biopharma PEG[3]
Unmodified α-Lipoic AcidSparingly soluble, ~0.25 mg/mL in 1:8 ethanol:PBS~1.2 mMCayman Chemical[4][5]

Note: The molar concentration is an estimation based on the molecular weight of this compound (~1334.7 g/mol ) and the reported solubility of a general "Lipoic acid PEG" product.

The significant increase in solubility from unmodified lipoic acid to its PEGylated form underscores the effectiveness of the PEG linker in enhancing aqueous compatibility.

Experimental Protocol: Determination of Thermodynamic Water Solubility

The following protocol describes the "shake-flask" method, a reliable approach for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.

3.1. Materials and Equipment

  • This compound

  • Deionized water (or desired aqueous buffer, e.g., PBS pH 7.4)

  • Analytical balance

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Micropipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a quantitative NMR method)

  • Volumetric flasks and other standard laboratory glassware

3.2. Procedure

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Record the total weight of the compound added.

    • Add a precise volume of the solvent (e.g., deionized water) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the undissolved solid.

    • Centrifuge the vials at a sufficient speed and duration to pellet all undissolved material.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.

  • Calculation:

    • Using the calibration curve, determine the concentration of the analyte in the diluted sample.

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of this compound under the tested conditions.

Visualization of a Key Application Workflow

As this compound is primarily a functional linker, its utility is best represented by a workflow diagram. The following diagram illustrates the logical steps for the surface functionalization of a gold nanoparticle (AuNP) and its subsequent bioconjugation.

G cluster_0 Nanoparticle Functionalization cluster_1 Bioconjugation AuNP Gold Nanoparticle (AuNP) Mix Mixing and Incubation AuNP->Mix LipoPEG This compound Solution LipoPEG->Mix Wash Washing and Centrifugation Mix->Wash Self-assembly via Au-S dative bond FuncAuNP Functionalized AuNP (AuNP-PEG-COOH) Wash->FuncAuNP Activators EDC / NHS Activation FuncAuNP->Activators Conjugation Conjugation Reaction Activators->Conjugation Creation of NHS-ester Biomolecule Biomolecule (e.g., Antibody, Peptide) Biomolecule->Conjugation FinalProduct Final Bioconjugate (AuNP-PEG-Biomolecule) Conjugation->FinalProduct Amide bond formation

Workflow for AuNP functionalization and bioconjugation.

Conclusion

This compound is a highly water-soluble molecule, a property conferred by its 24-unit polyethylene glycol spacer. This characteristic is essential for its application in creating stable, biocompatible nanoconstructs for drug delivery and diagnostic purposes. While precise solubility values require empirical determination, existing data for related compounds suggest a solubility of approximately 10 mg/mL in aqueous solutions. The provided experimental protocol offers a robust framework for researchers to quantify this critical parameter for their specific applications. The workflow visualization highlights the logical application of this molecule in the surface modification of nanoparticles, a common and powerful technique in modern drug development and materials science.

References

Lipoamido-PEG24-acid: An In-Depth Technical Guide to its Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of Lipoamido-PEG24-acid in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to effectively utilize this versatile linker in their work. This document delves into its chemical properties, reaction mechanisms, and practical applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.

Introduction to this compound

This compound is a heterobifunctional linker that possesses two distinct reactive moieties separated by a 24-unit polyethylene glycol (PEG) spacer.[1] This unique structure allows for a wide range of applications in bioconjugation, particularly in the development of targeted drug delivery systems, antibody-drug conjugates (ADCs), and functionalized nanoparticles.[2][3]

The key features of this compound are:

  • Lipoamide Group: Derived from lipoic acid, this group contains a disulfide bond within a five-membered ring. This moiety can be reduced to dihydrolipoic acid (DHLA), which contains two free thiol groups. These thiols exhibit a strong affinity for and can form stable dative bonds with metal surfaces, most notably gold and silver. This property is extensively used for the functionalization of nanoparticles.

  • Carboxylic Acid Group: The terminal carboxylic acid (-COOH) is a versatile functional group that can be activated to react with primary amines (-NH2), which are abundantly present on the surface of proteins (e.g., lysine residues) and other biomolecules.[1] This reaction forms a stable amide bond, covalently linking the PEG chain to the target molecule.

  • PEG24 Spacer: The polyethylene glycol spacer is a hydrophilic and flexible chain composed of 24 ethylene glycol units. The PEG linker enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and can improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius and circulation half-life.[2]

Mechanisms of Action in Bioconjugation

This compound offers two primary mechanisms for bioconjugation, targeting different functional groups and substrates.

Amine-Reactive Conjugation via the Carboxylic Acid Group

The most common application of this compound involves the conjugation of its terminal carboxylic acid to primary amines on biomolecules. This is typically achieved through a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis. To improve reaction efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable and amine-reactive NHS ester.

  • Nucleophilic Attack by Primary Amine: The NHS ester readily reacts with a primary amine on the target biomolecule (e.g., a lysine residue on a protein) via nucleophilic attack. This results in the formation of a stable amide bond and the release of NHS.

EDC_NHS_Conjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) Lipo-PEG-COOH Lipoamido-PEG24-COOH O-acylisourea O-acylisourea intermediate Lipo-PEG-COOH->O-acylisourea + EDC EDC EDC NHS_ester Lipo-PEG-NHS ester O-acylisourea->NHS_ester + NHS NHS NHS Conjugate Lipo-PEG-CO-NH-Biomolecule NHS_ester->Conjugate + Biomolecule-NH2 Protein Biomolecule-NH2

EDC/NHS conjugation mechanism.
Surface Modification via the Lipoamide Group

The lipoamide group provides a mechanism for anchoring the PEG linker to metal surfaces, particularly gold nanoparticles (AuNPs). The disulfide bond in the lipoic acid ring can be cleaved under reducing conditions to form two thiol groups, which have a high affinity for gold surfaces. This allows for the creation of a dense and stable PEG layer on the nanoparticle surface, a process often referred to as "PEGylation." This surface modification is crucial for improving the colloidal stability of nanoparticles in biological media and preventing non-specific protein adsorption.

Lipoamide_Surface_Conjugation Lipoamido-PEG-Acid This compound Functionalized_AuNP PEGylated AuNP Lipoamido-PEG-Acid->Functionalized_AuNP Self-assembly Gold_Nanoparticle Gold Nanoparticle (AuNP) Gold_Nanoparticle->Functionalized_AuNP

Lipoamide-mediated surface conjugation.
Enzymatic Site-Specific Conjugation

An advanced and highly specific method for conjugating lipoic acid derivatives involves the use of E. coli Lipoic Acid Ligase (LplA). This enzyme catalyzes the formation of an amide bond between the carboxyl group of lipoic acid (or a derivative) and a specific lysine residue within a 13-amino acid LplA acceptor peptide (LAP). By genetically fusing the LAP tag to a protein of interest, this compound can be site-specifically attached. This approach offers precise control over the conjugation site, leading to homogeneous bioconjugates with preserved protein function. Often, a mutant version of LplA (e.g., LplAW37V) is used to accommodate bulkier substrates like PEGylated lipoic acid derivatives.

Mechanism:

  • LAP Tag Fusion: The gene encoding the protein of interest is genetically engineered to include the LAP sequence at the desired location (N-terminus, C-terminus, or an internal loop).

  • Enzymatic Ligation: The LAP-tagged protein is incubated with this compound, LplA (or a mutant), ATP, and Mg2+.

  • Site-Specific Conjugation: The LplA enzyme specifically recognizes the LAP tag and catalyzes the covalent attachment of the this compound to the target lysine residue within the LAP sequence.

LplA_Conjugation_Workflow cluster_recombinant_expression Recombinant Protein Expression cluster_enzymatic_reaction Enzymatic Ligation Gene Gene of Interest Fusion_Gene Fusion Gene (Gene + LAP) Gene->Fusion_Gene LAP_tag LAP Tag Sequence LAP_tag->Fusion_Gene Fusion_Protein LAP-tagged Protein Fusion_Gene->Fusion_Protein Expression Site_Specific_Conjugate Site-Specifically PEGylated Protein Fusion_Protein->Site_Specific_Conjugate Lipo-PEG-Acid This compound Lipo-PEG-Acid->Site_Specific_Conjugate LplA LplA Enzyme (e.g., W37V mutant) LplA->Site_Specific_Conjugate ATP_Mg ATP, Mg2+ ATP_Mg->Site_Specific_Conjugate

Lipoic acid ligase (LplA) conjugation workflow.

Quantitative Data Presentation

The efficiency of bioconjugation reactions involving this compound is influenced by several factors, including the molar ratios of reactants, pH, and temperature. The following tables summarize typical quantitative parameters for the EDC/NHS coupling method.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReactantMolar Ratio (relative to this compound)
EDC1.5 - 5 fold excess
NHS/Sulfo-NHS1.2 - 2.5 fold excess
Amine-containing Biomolecule1 - 10 fold excess (relative to linker)

Note: Optimal ratios should be determined empirically for each specific application.

Table 2: Typical Reaction Conditions and Outcomes for EDC/NHS Coupling

ParameterRecommended ConditionExpected Outcome
Activation Step
pH4.5 - 6.0 (in MES buffer)Efficient formation of NHS ester
TemperatureRoom Temperature (20-25°C)-
Time15 - 30 minutes-
Conjugation Step
pH7.0 - 8.0 (in PBS or borate buffer)Efficient amide bond formation
TemperatureRoom Temperature (20-25°C) or 4°C-
Time2 hours to overnightHigh conjugation efficiency
Quenching
ReagentHydroxylamine, Tris, or GlycineTermination of unreacted NHS esters
Typical Yield 40 - 80% (highly dependent on biomolecule)-

Detailed Experimental Protocols

Protocol for EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • This compound

  • Protein of interest (in a non-amine containing buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare the protein solution in Coupling Buffer at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS relative to the this compound.

    • Vortex briefly and incubate for 15 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. A 5 to 20-fold molar excess of the activated linker to the protein is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol for Lipoic Acid Ligase-Mediated Site-Specific PEGylation

This protocol outlines the general steps for the enzymatic conjugation of this compound to a LAP-tagged protein.

Materials:

  • Purified LAP-tagged protein

  • This compound

  • LplAW37V enzyme

  • Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5

  • ATP solution (100 mM)

  • Purification system (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components:

      • LAP-tagged protein (final concentration 10-50 µM)

      • This compound (final concentration 100-500 µM)

      • LplAW37V enzyme (final concentration 1-5 µM)

      • ATP (final concentration 5 mM)

    • Bring the final volume to the desired amount with Reaction Buffer.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Purification:

    • Purify the PEGylated protein from the reaction mixture to remove the enzyme, unreacted this compound, and other small molecules. Size-exclusion chromatography is often suitable for this purpose.

  • Characterization:

    • Confirm the site-specific conjugation and homogeneity of the product using SDS-PAGE and mass spectrometry.

Applications in Drug Delivery and Signaling Pathways

This compound bioconjugates are instrumental in the development of advanced therapeutic and diagnostic agents.

Targeted Drug Delivery using Functionalized Nanoparticles

This compound can be used to functionalize nanoparticles for targeted drug delivery to cancer cells. The lipoamide group anchors the PEG linker to the nanoparticle surface, while the terminal end of the PEG chain can be conjugated to a targeting ligand (e.g., an antibody or a small molecule) that recognizes a receptor overexpressed on cancer cells. This creates a "stealth" nanoparticle that can evade the immune system and specifically deliver a therapeutic payload to the tumor site, thereby increasing efficacy and reducing off-target toxicity.

Targeted_Drug_Delivery cluster_nanoparticle Functionalized Nanoparticle cluster_targeting Cellular Targeting and Uptake NP_Core Nanoparticle Core (e.g., Gold, Liposome) + Therapeutic Drug Functionalized_NP Targeted Nanoparticle NP_Core->Functionalized_NP Lipo-PEG-Ligand Lipoamido-PEG-Targeting Ligand Lipo-PEG-Ligand->Functionalized_NP Surface Coating Receptor Overexpressed Receptor Functionalized_NP->Receptor Binding Cancer_Cell Cancer Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release

Targeted drug delivery workflow.
Modulation of Cancer Signaling Pathways

Functionalized nanoparticles can be designed to interfere with specific cancer signaling pathways. For instance, a nanoparticle carrying a siRNA payload can be targeted to cancer cells using a this compound linker conjugated to a specific antibody. Upon internalization, the siRNA can silence the expression of a key oncogene (e.g., c-myc or VEGF), thereby inhibiting tumor growth and angiogenesis.

Signaling_Pathway_Modulation Targeted_NP Targeted Nanoparticle (with siRNA payload) Cancer_Cell_Surface Cancer Cell Surface Targeted_NP->Cancer_Cell_Surface Binding Internalization Internalization Cancer_Cell_Surface->Internalization Endosomal_Escape Endosomal Escape Internalization->Endosomal_Escape siRNA_Release siRNA Release Endosomal_Escape->siRNA_Release RISC RISC Loading siRNA_Release->RISC mRNA_Target Target mRNA (e.g., c-myc, VEGF) RISC->mRNA_Target mRNA_Cleavage mRNA Cleavage mRNA_Target->mRNA_Cleavage Protein_Downregulation Oncogene Protein Downregulation mRNA_Cleavage->Protein_Downregulation Apoptosis_Inhibition Inhibition of Proliferation & Angiogenesis Protein_Downregulation->Apoptosis_Inhibition

Modulation of signaling pathways.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its dual functionality allows for both amine-reactive coupling and surface modification, while its PEG spacer imparts favorable physicochemical properties to the resulting conjugates. The advent of enzymatic, site-specific ligation techniques further expands its utility, enabling the creation of homogeneous and well-defined bioconjugates. This technical guide provides the foundational knowledge and practical protocols for researchers to harness the full potential of this compound in developing next-generation therapeutics and diagnostics.

References

The Lipoic Acid Group in PEG Linkers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the lipoic acid group within polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation and targeted drug delivery systems. We delve into the core features of lipoic acid, its synergy with PEG, and the applications that are driving innovation in therapeutics.

Introduction to Lipoic Acid-PEG Linkers

Lipoic acid (LA), also known as thioctic acid, is a naturally occurring organosulfur compound vital for aerobic metabolism.[1][2] In the realm of drug delivery, its incorporation into PEG linkers has unlocked significant advancements. The LA-PEG conjugate offers a powerful combination of features: the biocompatibility, stealth properties, and solubility enhancement of PEG, coupled with the unique chemical functionalities of lipoic acid.[3][4][5] These linkers are instrumental in the development of sophisticated drug delivery systems, particularly those requiring precise targeting and controlled release.

Core Features of the Lipoic Acid Moiety

The utility of lipoic acid in PEG linkers stems from several key characteristics:

  • Redox-Responsive Disulfide Bond: The defining feature of lipoic acid is its 1,2-dithiolane ring containing a disulfide bond. This bond is relatively stable in the oxidative environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment, which has a significantly higher concentration of glutathione (GSH). This differential stability is the basis for redox-responsive drug delivery systems, which selectively release their therapeutic payload within target cells, minimizing off-target toxicity.

  • Affinity for Metallic Surfaces: The disulfide group of lipoic acid exhibits a strong affinity for metallic surfaces, most notably gold. This property is widely exploited for the functionalization of gold nanoparticles (AuNPs) and quantum dots, enabling the creation of stable, biocompatible nanocarriers for drugs and imaging agents.

  • Carboxylic Acid Handle for Bioconjugation: Lipoic acid possesses a terminal carboxylic acid group that serves as a convenient handle for conjugation to other molecules, including the PEG linker itself, therapeutic drugs, or targeting ligands. This allows for the straightforward synthesis of heterobifunctional linkers with diverse functionalities.

  • Biocompatibility and Antioxidant Properties: As a natural metabolite, lipoic acid is biocompatible and possesses inherent antioxidant properties. This can be an added therapeutic benefit, particularly in disease states associated with oxidative stress.

The Synergy of Lipoic Acid and PEG

The combination of lipoic acid with a PEG chain creates a linker with enhanced capabilities:

  • Improved Pharmacokinetics: The PEG component of the linker increases the hydrodynamic radius of the conjugate, reducing renal clearance and prolonging circulation time. This "stealth" effect also helps to reduce immunogenicity.

  • Enhanced Solubility: PEGylation significantly improves the aqueous solubility of hydrophobic drugs and lipoic acid itself, facilitating formulation and administration.

  • Tunable Properties: The length of the PEG chain can be varied to fine-tune the linker's properties, such as its solubility, flexibility, and the steric hindrance it provides. This allows for the optimization of drug loading, release kinetics, and targeting efficiency.

Applications in Drug Development

LA-PEG linkers are being actively investigated and utilized in several areas of drug development:

  • Redox-Responsive Nanocarriers for Cancer Therapy: This is a primary application, where LA-PEG linkers are used to create nanoparticles that release cytotoxic drugs in the high-GSH environment of tumor cells.

  • Targeted Delivery to Tumors: The lipoic acid moiety can be used to attach targeting ligands, such as folic acid, to nanoparticles, enhancing their accumulation in cancer cells.

  • Gene Delivery: Redox-responsive systems based on LA-PEG have been developed for the efficient intracellular release of genetic material like siRNA.

  • Neuroprotective Agents: Conjugates of lipoic acid and other neuroprotective molecules linked by PEG have shown enhanced efficacy in models of ischemic injury.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and performance of lipoic acid-PEG linkers and their conjugates.

ParameterValueContextReference(s)
Intracellular Glutathione (GSH) Concentration1-10 mMCancer cells
Extracellular Glutathione (GSH) Concentration~2-20 µMBloodstream
IC50 of Dox-loaded CLs vs. Free Dox10.8 µg/mL (comparable)MCF-7 cells
IC50 of Pro-CPT@cLANs vs. Free Pro-CPT0.12 µM vs. 0.3 µMHT29 cells
Michaelis Constant (Km) for R-lipoic acid3.7 mMPig heart dihydrolipoamide dehydrogenase
Michaelis Constant (Km) for S-lipoic acid5.5 mMPig heart dihydrolipoamide dehydrogenase
Melanin Biosynthesis Suppression by LA-PEG 2000up to 63% at 0.25 mMB16F10 melanoma cells
Tyrosinase Activity Reduction by LA-PEG 2000up to 80% at 0.50 mMB16F10 melanoma cells

Experimental Protocols

Synthesis of Lipoic Acid-PEG-NHS Ester

This protocol describes a general method for synthesizing a heterobifunctional LA-PEG linker with an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to amine-containing molecules.

Materials:

  • Lipoic acid

  • Amine-terminated polyethylene glycol (NH2-PEG-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Activation of Lipoic Acid: Dissolve lipoic acid and NHS in anhydrous DCM. Cool the solution in an ice bath and add a solution of DCC in DCM dropwise. Stir the reaction mixture overnight at room temperature.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Synthesis of LA-PEG-OH: Dissolve NH2-PEG-OH in DMF and add the activated lipoic acid solution. Stir the reaction for 24 hours at room temperature.

  • Purification of LA-PEG-OH: Precipitate the product by adding cold diethyl ether. Collect the precipitate and purify it by column chromatography.

  • Activation of LA-PEG-OH with NHS: Dissolve the purified LA-PEG-OH and NHS in anhydrous DCM. Add DCC and stir overnight.

  • Final Purification: Filter the reaction mixture and precipitate the final product, LA-PEG-NHS, with cold diethyl ether. Dry the product under vacuum.

Characterization: The structure and purity of the synthesized linker should be confirmed by 1H NMR, FT-IR, and mass spectrometry.

Preparation of Redox-Responsive Doxorubicin-Loaded Liposomes

This protocol outlines the preparation of liposomes cross-linked with lipoic acid for the redox-responsive delivery of doxorubicin (Dox).

Materials:

  • Dimeric lipoic acid-derived glycerophosphorylcholine (di-LA-PC) conjugate

  • Doxorubicin hydrochloride

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS)

  • Chloroform/methanol solvent system

  • Standard equipment for liposome preparation (e.g., rotary evaporator, extruder)

Procedure:

  • Thin Film Hydration: Dissolve the di-LA-PC conjugate in a chloroform/methanol mixture. Remove the organic solvent using a rotary evaporator to form a thin lipid film.

  • Hydration and Dox Loading: Hydrate the lipid film with a solution of doxorubicin in PBS. This will encapsulate the drug in the aqueous core of the liposomes.

  • Extrusion: Subject the liposome suspension to several freeze-thaw cycles and then extrude it through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a uniform size.

  • Cross-linking: Add a solution of DTT to the liposome suspension to induce disulfide cross-linking of the lipoic acid moieties.

  • Purification: Remove unencapsulated doxorubicin and excess DTT by dialysis or size exclusion chromatography.

Characterization: The size, zeta potential, and morphology of the liposomes can be determined by dynamic light scattering (DLS) and transmission electron microscopy (TEM). Drug loading efficiency and release kinetics in the presence and absence of a reducing agent (e.g., GSH) should be quantified using fluorescence spectroscopy.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of drug-loaded nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

G Structure of a Lipoic Acid-PEG Linker cluster_lipoic_acid Lipoic Acid Moiety cluster_peg PEG Chain cluster_functional_group Functional Group lipoic_acid 1,2-Dithiolane Ring (Redox-Responsive) carboxylic_acid Carboxylic Acid lipoic_acid->carboxylic_acid Alkyl Chain peg Polyethylene Glycol (Solubility, Biocompatibility) carboxylic_acid->peg Amide/Ester Bond functional_group e.g., NHS, Maleimide, Azide (Bioconjugation) peg->functional_group

Caption: General structure of a heterobifunctional lipoic acid-PEG linker.

G Redox-Responsive Drug Release Mechanism cluster_extracellular Extracellular Environment (Bloodstream) cluster_intracellular Intracellular Environment (Cancer Cell) nanoparticle_stable Drug-Loaded Nanoparticle (LA-PEG Linker Intact) low_gsh Low [GSH] nanoparticle_uptake Cellular Uptake (Endocytosis) nanoparticle_stable->nanoparticle_uptake Targeting & Circulation nanoparticle_cleaved Disulfide Bond Cleavage nanoparticle_uptake->nanoparticle_cleaved high_gsh High [GSH] drug_release Drug Release nanoparticle_cleaved->drug_release high_gsh->nanoparticle_cleaved Reduction

Caption: Signaling pathway for redox-responsive drug release.

G Experimental Workflow for Nanoparticle Synthesis and Evaluation start Synthesis of LA-PEG-Drug Conjugate formulation Nanoparticle Formulation (e.g., Self-Assembly, Liposomes) start->formulation characterization Physicochemical Characterization (Size, Zeta, Morphology, Drug Load) formulation->characterization in_vitro In Vitro Studies (Drug Release, Cell Viability) characterization->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) in_vitro->in_vivo end Data Analysis & Conclusion in_vivo->end

Caption: A typical experimental workflow for developing LA-PEG based nanomedicines.

References

General applications of Lipoamido-PEG24-acid in biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lipoamido-PEG24-acid, a versatile heterobifunctional linker, and its applications in biotechnology. We will explore its core functionalities, present relevant quantitative data, provide detailed experimental protocols, and visualize key processes.

Introduction to this compound

This compound is a molecule designed for bioconjugation and surface modification, featuring three key components:

  • Lipoamido Group: Derived from lipoic acid, this group contains a disulfide bond within a five-membered ring. This structure serves as a robust anchor to metal surfaces, particularly gold and silver, through the formation of stable dative bonds.[1][2]

  • Polyethylene Glycol (PEG) Spacer (24 units): The PEG chain is a hydrophilic and biocompatible polymer.[3] Its presence increases the water solubility of the molecule and any conjugate it is a part of.[4] In the context of nanoparticles, the PEG spacer creates a hydrated layer that reduces opsonization (the process of marking a particle for phagocytosis), thereby prolonging circulation time in vivo.[1]

  • Terminal Carboxylic Acid: This functional group allows for the covalent conjugation to primary amine groups present on biomolecules such as proteins, peptides, and antibodies. This reaction is typically facilitated by carbodiimide chemistry.

Core Applications in Biotechnology

The unique structure of this compound lends itself to several critical applications in biotechnology, primarily revolving around the functionalization of nanoparticles for use in diagnostics and therapeutics.

Surface Modification of Nanoparticles

This compound is extensively used for the surface modification of metallic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs). The lipoamido group's disulfide bond readily forms a stable anchor on these surfaces. This modification serves several purposes:

  • Stabilization: The PEG chains prevent the aggregation of nanoparticles in biological media.

  • Biocompatibility: PEGylation reduces the immunogenicity of the nanoparticles.

  • Stealth Properties: The hydrophilic PEG layer creates a "stealth" effect, reducing recognition by the mononuclear phagocyte system (MPS) and prolonging systemic circulation.

Bioconjugation

The terminal carboxylic acid of this compound provides a reactive handle for the covalent attachment of biomolecules. This is typically achieved through a two-step process involving the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with a primary amine on the target biomolecule to form a stable amide bond. This allows for the creation of nanoparticle-biomolecule conjugates for various applications, including:

  • Targeted Drug Delivery: Antibodies or targeting peptides can be conjugated to drug-loaded nanoparticles to direct them to specific cells or tissues.

  • Biosensing: Enzymes or antibodies can be immobilized on nanoparticle surfaces for the development of highly sensitive diagnostic assays.

  • Bioimaging: Targeting ligands conjugated to quantum dots or other imaging agents can be used for in vivo imaging of specific biological targets.

Drug Delivery

This compound plays a crucial role in the development of advanced drug delivery systems. By modifying the surface of nanocarriers like liposomes and polymeric nanoparticles, it can significantly improve their pharmacokinetic properties. The PEGylation provided by the linker enhances the stability and circulation time of these drug delivery vehicles, leading to increased accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.

Quantitative Data

Table 1: Influence of PEGylation on Nanoparticle Circulation Half-Life

Nanoparticle SystemPEG Molecular Weight (Da)Circulation Half-LifeReference
Liposomes750Comparable to non-PEGylated
Liposomes5,000Prolonged circulation
Micelles5,0004.6 min
Micelles10,0007.5 min
Micelles20,00017.7 min
Doxil® (PEGylated Liposomal Doxorubicin)2,000~36 h
Gold NanoparticlesNot specified57.0 h (elimination)

Table 2: Effect of PEGylation on Nanoparticle Uptake by Reticuloendothelial System (RES)

Nanoparticle SystemSurface ModificationReduction in RES UptakeReference
Quantum DotsPEGylation6-9 fold decrease
Quantum DotsPeptide Coating2-3 fold decrease

Experimental Protocols

The following are generalized protocols for the surface modification of gold nanoparticles with this compound and subsequent bioconjugation to a model protein.

Surface Modification of Gold Nanoparticles (AuNPs)

Objective: To create a stable, PEGylated AuNP stock.

Materials:

  • Citrate-stabilized AuNPs (e.g., 20 nm)

  • This compound

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

Protocol:

  • Prepare this compound solution: Dissolve this compound in nuclease-free water to a final concentration of 1 mM.

  • Incubation: Add the this compound solution to the AuNP suspension at a 1000-fold molar excess.

  • Reaction: Incubate the mixture overnight at room temperature with gentle stirring.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

  • Washing: Remove the supernatant containing unbound linker and resuspend the pellet in PBS. Repeat the centrifugation and washing steps two more times to ensure complete removal of excess linker.

  • Final Suspension: Resuspend the final pellet in the desired buffer (e.g., PBS) for storage at 4°C.

Bioconjugation of a Protein to this compound Functionalized AuNPs

Objective: To covalently conjugate a protein to the surface-modified AuNPs.

Materials:

  • This compound functionalized AuNPs

  • Protein of interest (in a suitable buffer, e.g., MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Quenching buffer (e.g., Tris-HCl)

  • PBS

Protocol:

  • Prepare fresh EDC/NHS solution: Dissolve EDC and NHS in MES buffer to final concentrations of 10 mg/mL and 15 mg/mL, respectively. This solution should be prepared immediately before use as EDC/NHS can hydrolyze in aqueous solutions.

  • Activation of Carboxylic Acid: Mix the this compound functionalized AuNPs with the EDC/NHS solution. The optimal ratio will need to be determined empirically, but a starting point is a 1:1 volume ratio. Incubate for 30 minutes at room temperature with gentle mixing.

  • Conjugation: Add the protein of interest to the activated AuNP solution. The amount of protein should be in excess to ensure full surface coverage. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Centrifuge the solution to pellet the protein-conjugated AuNPs.

  • Washing: Remove the supernatant and wash the pellet with PBS to remove unbound protein and reagents. Repeat this step twice.

  • Final Product: Resuspend the final pellet in a suitable buffer for your downstream application.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

G cluster_0 Surface Modification Workflow cluster_1 Bioconjugation Workflow AuNP Gold Nanoparticle Functionalized_AuNP Functionalized AuNP AuNP->Functionalized_AuNP Incubation Linker This compound Linker->Functionalized_AuNP Func_AuNP Functionalized AuNP Activated_AuNP Activated AuNP Func_AuNP->Activated_AuNP Activation EDC_NHS EDC/NHS EDC_NHS->Activated_AuNP Conjugate AuNP-Protein Conjugate Activated_AuNP->Conjugate Conjugation Protein Protein (with -NH2) Protein->Conjugate

Caption: Workflow for surface modification and bioconjugation.

G cluster_0 Unmodified Nanoparticle cluster_1 PEGylated Nanoparticle Unmod_NP Nanoparticle Macrophage Macrophage Unmod_NP->Macrophage Phagocytosis Opsonin Opsonin Opsonin->Unmod_NP Opsonization PEG_NP Nanoparticle PEG_Layer PEG Layer Macrophage2 Macrophage PEG_Layer->Macrophage2 Reduced Phagocytosis Opsonin2 Opsonin Opsonin2->PEG_Layer Steric Hindrance

References

Lipoamido-PEG24-acid for PEGylation of Proteins and Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, is a well-established and powerful strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a range of benefits, including increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3] This guide provides a comprehensive technical overview of Lipoamido-PEG24-acid, a heterobifunctional PEGylation reagent, for the modification of proteins and peptides.

This compound possesses two key functional groups: a lipoic acid moiety and a terminal carboxylic acid, separated by a 24-unit polyethylene glycol spacer. The lipoic acid group, with its disulfide bond, provides a mechanism for anchoring to certain surfaces or interacting with specific biological targets. The terminal carboxylic acid allows for covalent conjugation to primary amines (e.g., the N-terminus or lysine side chains) on proteins and peptides through the formation of a stable amide bond.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PEGylation.

PropertyValueReference
Molecular Weight ~1189.6 g/mol N/A
PEG Chain Length 24 unitsN/A
Reactive Groups Lipoic Acid, Carboxylic AcidN/A
Solubility Soluble in aqueous solutions and common organic solvents like DMSO and DMF.N/A
Storage Store at -20°C, desiccated.N/A

PEGylation with this compound: A Step-by-Step Protocol

The following protocol outlines the general procedure for conjugating this compound to a protein or peptide using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials
  • Protein or peptide with accessible primary amines

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Conjugation Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC, IEX, or HIC columns)

Experimental Workflow

PEGylation_Workflow General Workflow for Protein/Peptide PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve_protein Dissolve Protein/Peptide in Activation Buffer activate_peg Activate Carboxyl Group (15-30 min, RT) dissolve_protein->activate_peg dissolve_peg Dissolve this compound, EDC, and NHS dissolve_peg->activate_peg conjugate Conjugate to Protein/Peptide (2h - overnight, RT or 4°C) activate_peg->conjugate quench Quench Reaction conjugate->quench purify Purify PEGylated Product (SEC, IEX, HIC) quench->purify characterize Characterize Product (SDS-PAGE, MS, HPLC) purify->characterize

Caption: General workflow for the PEGylation of proteins and peptides.

Procedure
  • Preparation of Protein/Peptide: Dissolve the protein or peptide in Activation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer. A common starting molar ratio is Protein:EDC:NHS of 1:2:5.

    • Add the EDC/NHS solution to the dissolved this compound.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein/peptide solution. A 10- to 50-fold molar excess of the PEG reagent is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification of the PEGylated Product: Remove unreacted PEG reagent and byproducts, and separate the desired PEGylated species using an appropriate chromatographic technique:

    • Size Exclusion Chromatography (SEC): Effective for removing smaller, unreacted PEG reagents.

    • Ion Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.

    • Hydrophobic Interaction Chromatography (HIC): An alternative method that can provide good separation of PEGylated species.

  • Characterization: Analyze the purified PEGylated product to confirm conjugation and assess purity using methods such as:

    • SDS-PAGE: To visualize the increase in molecular weight.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass and degree of PEGylation.

    • RP-HPLC: To assess purity and separate different PEGylated forms.

Impact of PEGylation on Protein and Peptide Properties: Quantitative Data

The following tables summarize representative data from various studies, illustrating the significant impact of PEGylation on key biopharmaceutical properties. While these examples may not use this compound specifically, they provide a strong indication of the expected outcomes.

Table 1: Pharmacokinetic Profile

PEGylation dramatically increases the in vivo half-life of proteins and peptides by increasing their hydrodynamic radius, which reduces renal clearance.[1][4]

MoleculeFormHalf-life (t½)Fold Increase
rhTIMP-1Native1.1 h-
PEGylated (20 kDa)28 h~25x
PeptideNativeMinutes-
PEGylated (40 kDa)5.4 hSubstantial
PEGylated (150 kDa)17.7 hSubstantial
Table 2: In Vitro Stability

PEGylation can protect peptides from degradation, for example, by preventing acylation when encapsulated in PLGA microspheres.

PeptideFormulationDegradation Products
GHRP-6Native in PLGAMultiple acylated peptides detected
PEGylated in PLGANo acylation detected
Table 3: Immunogenicity

The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system and thereby lowering its immunogenicity.

ProteinFormAntibody Response
AlbuminNativeAntibody production observed
PEGylatedReduced antibody levels
Various ProteinsNativeCan elicit strong immune responses
PEGylatedGenerally reduced immunogenicity
Table 4: Receptor Binding Affinity

The effect of PEGylation on receptor binding is context-dependent. While the bulky PEG chain can sometimes cause steric hindrance, leading to a decrease in affinity, strategic placement of the PEG chain can preserve or only minimally affect binding.

PeptideFormReceptor Binding
TNYL-RAWNative (biotinylated)High affinity to EphB4
N-terminally PEGylated (40 kDa)Binding affinity not substantially affected

Cellular Uptake and Signaling Considerations

The lipoic acid moiety of this compound can influence the interaction of the PEGylated molecule with cells. Lipoic acid and its reduced form, dihydrolipoic acid, can cross cell membranes and participate in cellular redox processes. Furthermore, molecules functionalized with lipoic acid can be internalized by cells through various endocytic pathways.

Cellular_Uptake Cellular Uptake Pathways for Lipoic Acid-Functionalized Molecules cluster_endocytosis Endocytosis extracellular Lipoamido-PEG-Protein (Extracellular) clathrin Clathrin-mediated extracellular->clathrin Receptor Binding caveolae Caveolae-mediated extracellular->caveolae macropino Macropinocytosis extracellular->macropino cell_membrane Cell Membrane endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome endosome->lysosome Degradation Pathway cytosol Cytosolic Release / Further Trafficking endosome->cytosol Endosomal Escape

Caption: Potential cellular uptake pathways for lipoamido-PEGylated molecules.

Lipoic acid has been shown to modulate signaling pathways, including the insulin signaling pathway by stimulating glucose uptake. It can activate components such as the insulin receptor, IRS-1, and PI3K. This suggests that the lipoamido moiety could potentially influence the biological activity of the PEGylated protein or peptide beyond simply improving its pharmacokinetics.

Conclusion

This compound is a versatile and effective reagent for the PEGylation of proteins and peptides. Its heterobifunctional nature allows for straightforward conjugation to primary amines, while the lipoic acid group offers potential for targeted delivery or modulation of cellular processes. The well-documented benefits of PEGylation, including extended half-life, improved stability, and reduced immunogenicity, make this approach highly valuable for the development of next-generation biotherapeutics. Careful optimization of the reaction conditions and thorough characterization of the final product are critical for achieving the desired therapeutic profile. This guide provides a solid foundation for researchers and drug developers to successfully implement PEGylation strategies using this compound in their work.

References

An In-Depth Technical Guide to Surface Modification Using Lipoamido-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipoamido-PEG24-acid

This compound is a heterobifunctional surface modification reagent that plays a crucial role in the fields of drug delivery, biosensing, and nanotechnology.[1][2] Its unique molecular structure combines the surface-anchoring properties of a lipoic acid group with the biocompatibility and functionalization potential of a polyethylene glycol (PEG) linker terminated with a carboxylic acid.[1][3] This guide provides a comprehensive overview of the technical aspects of using this compound for surface modification, including its chemical properties, detailed experimental protocols, and relevant quantitative data.

The lipoic acid moiety, with its disulfide bond, exhibits a strong affinity for metal surfaces, particularly gold and silver, forming stable dative bonds.[4] The PEG linker, consisting of 24 ethylene glycol units, imparts several desirable characteristics to the modified surface. It increases hydrophilicity, which in turn reduces non-specific protein adsorption and enhances biocompatibility. The terminal carboxylic acid group serves as a versatile handle for the covalent attachment of various biomolecules, such as proteins, peptides, and small molecule drugs, through well-established conjugation chemistries.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its effective application in surface modification.

PropertyValueReference
Molecular Formula C59H115NO27S2
Molecular Weight 1334.7 g/mol
Appearance White to off-white solidN/A
Solubility Soluble in water and most organic solvents
Purity Typically >95%
Storage Conditions -20°C, desiccated

Core Applications in Research and Development

The unique properties of this compound make it a valuable tool in a variety of research and development applications:

  • Drug Delivery: Functionalization of nanoparticles with this compound can improve their circulation time, reduce immunogenicity, and enable targeted delivery by conjugating specific ligands to the terminal carboxylic acid group.

  • Biosensors: The creation of biocompatible and functionalized sensor surfaces is critical for the development of sensitive and specific biosensors. This compound allows for the stable immobilization of biorecognition elements on sensor chips.

  • Biomaterial Engineering: Modifying the surface of biomaterials with this compound can enhance their biocompatibility and reduce the foreign body response, making them more suitable for in vivo applications.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Surface Modification of Gold Nanoparticles

This protocol describes the functionalization of gold nanoparticles with this compound to create a stable and biocompatible coating.

Materials:

  • Gold nanoparticles (AuNPs) solution

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Milli-Q water

  • Centrifuge

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in Milli-Q water to a final concentration of 1 mg/mL.

  • Incubation: Add the this compound solution to the gold nanoparticle suspension. The final concentration of the PEG linker should be optimized for the specific nanoparticle size and concentration. A common starting point is a 100-fold molar excess of the PEG linker relative to the nanoparticles.

  • Reaction: Incubate the mixture at room temperature for at least 4 hours with gentle stirring to allow for the formation of a self-assembled monolayer on the gold surface.

  • Purification: Centrifuge the solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Washing: Remove the supernatant containing excess this compound and resuspend the nanoparticle pellet in fresh PBS. Repeat the centrifugation and washing steps at least three times to ensure the removal of any unbound reagent.

  • Final Resuspension: After the final wash, resuspend the this compound functionalized gold nanoparticles in the desired buffer for storage or further conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification AuNPs Gold Nanoparticles Incubate Incubation (Room Temp, 4h) AuNPs->Incubate PEG_sol This compound Solution PEG_sol->Incubate Centrifuge1 Centrifugation Incubate->Centrifuge1 Wash1 Resuspend in PBS Centrifuge1->Wash1 Centrifuge2 Centrifugation Wash1->Centrifuge2 Wash2 Resuspend in PBS Centrifuge2->Wash2 Final_NP Functionalized AuNPs Wash2->Final_NP

Workflow for Gold Nanoparticle Surface Modification.
EDC/NHS Conjugation of Primary Amines

This protocol details the covalent attachment of a molecule containing a primary amine (e.g., a protein or peptide) to the carboxylic acid terminus of this compound modified surfaces using EDC and NHS chemistry.

Materials:

  • This compound functionalized surface (e.g., nanoparticles, sensor chip)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

  • Desalting column or dialysis cassette

Procedure:

  • Activation of Carboxylic Acid:

    • Resuspend the this compound functionalized surface in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer. A typical starting concentration is 10 mg/mL for both.

    • Add EDC and NHS to the functionalized surface. A 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the available carboxyl groups is a common starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Primary Amine:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the amine-containing molecule to the activated surface. The molar ratio of the amine-containing molecule to the activated surface should be optimized for the specific application.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Remove unreacted reagents and byproducts by using a desalting column or through dialysis against an appropriate buffer.

G start This compound Functionalized Surface activation Activation with EDC/NHS in MES Buffer (pH 6.0) start->activation amine_add Addition of Amine-containing Molecule in PBS (pH 7.4) activation->amine_add conjugation Conjugation Reaction (2h RT or O/N 4°C) amine_add->conjugation quenching Quenching with Tris or Ethanolamine conjugation->quenching purification Purification (Desalting/Dialysis) quenching->purification final_product Bioconjugated Surface purification->final_product

Workflow for EDC/NHS Conjugation to Primary Amines.

Quantitative Data and Performance

While specific quantitative data for this compound is not always presented in a consolidated format in the literature, the following tables summarize typical performance characteristics for analogous lipoic acid-PEG surface modifications and the efficiency of EDC/NHS conjugation chemistry.

Table 1: Characterization of Lipoic Acid-PEG Functionalized Gold Nanoparticles

This table presents representative data on the physical characteristics of gold nanoparticles before and after functionalization with lipoic acid-PEG derivatives.

ParameterBefore FunctionalizationAfter FunctionalizationReference
Hydrodynamic Diameter (nm) ~15-20~25-40
Zeta Potential (mV) ~ -30 to -40 (citrate-stabilized)~ -10 to -20N/A
Surface Plasmon Resonance (λmax, nm) ~520~525-530

Note: The exact values can vary depending on the core size of the nanoparticles, the length of the PEG chain, and the buffer conditions.

Table 2: EDC/NHS Conjugation Efficiency

This table provides an overview of the factors influencing the efficiency of EDC/NHS conjugation reactions.

ParameterConditionEffect on EfficiencyReference
pH (Activation Step) 4.5 - 6.0Optimal for EDC/NHS activation
pH (Conjugation Step) 7.2 - 8.0Optimal for amine reaction
EDC:NHS Molar Ratio 1:1 to 1:5Higher NHS ratio can improve stability of the active ester
Reaction Time (Activation) 15 - 30 minutesSufficient for activationN/A
Reaction Time (Conjugation) 2 hours to overnightLonger times can increase yieldN/A
Temperature 4°C - Room TemperatureLower temperatures can improve stability of reagents and biomoleculesN/A

Conclusion

This compound is a powerful and versatile tool for the surface modification of materials, particularly in the context of biomedical research and development. Its ability to form stable linkages with metal surfaces, coupled with the biocompatibility and functionalizability of the PEG linker, enables the creation of advanced materials for drug delivery, biosensing, and other applications. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this reagent in their work. While quantitative data for this specific molecule can be sparse, the provided information on analogous systems offers valuable insights into the expected outcomes of surface modification and bioconjugation experiments. Careful optimization of reaction conditions is crucial for achieving the desired surface properties and conjugation efficiencies.

References

Lipoamido-PEG24-acid in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lipoamido-PEG24-acid, a heterobifunctional linker increasingly utilized in the development of antibody-drug conjugates (ADCs). This document outlines its core properties, its role in enhancing ADC performance, and detailed methodologies for its application in ADC research and development.

Introduction to this compound in ADCs

Antibody-drug conjugates are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.

This compound is a linker that features a lipoic acid moiety, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This combination of functionalities offers several advantages in ADC design. The lipoic acid's disulfide bond provides a potential site for redox-sensitive cleavage in the intracellular environment, while the terminal carboxylic acid allows for stable amide bond formation with amine groups on antibodies or payloads. The hydrophilic PEG24 chain is crucial for improving the solubility of often-hydrophobic payloads, reducing aggregation, and extending the plasma half-life of the ADC.

Physicochemical Properties and Structure

This compound is a water-soluble compound due to its long PEG chain. The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide linkage.[1] The lipoic acid group contains a disulfide bond that can be cleaved under reducing conditions, a feature that can be exploited for controlled drug release.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C59H115NO27S2BroadPharm
Molecular Weight 1334.7 g/mol BroadPharm
Appearance White to off-white solidGeneric
Solubility Soluble in water and most organic solvents[1]
Functional Groups Lipoic Acid (disulfide), PEG (24 units), Carboxylic Acid[1]

Role in Enhancing ADC Performance

The incorporation of a this compound linker in an ADC can significantly improve its pharmacological properties.

Improved Pharmacokinetics
Enhanced Solubility and Stability

Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor stability. The hydrophilic PEG24 chain effectively shields the hydrophobic drug, improving the overall solubility and stability of the ADC, especially at higher drug-to-antibody ratios (DAR).[3]

Controlled Drug Release

The disulfide bond within the lipoic acid moiety can be cleaved in the reducing environment of the cell, such as in the presence of glutathione, leading to the release of the cytotoxic payload. This provides a mechanism for targeted drug release within the cancer cell, minimizing off-target toxicity.

Experimental Protocols

The following are representative protocols for the conjugation, purification, and characterization of ADCs using a carboxylated PEG linker like this compound.

Conjugation of this compound to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid on this compound and its conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing payload (1.5 equivalents) in anhydrous DMF.

  • Add the payload solution and TEA (2 equivalents) to the activated linker solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by HPLC.

  • Upon completion, purify the Lipoamido-PEG24-payload conjugate by preparative HPLC.

Conjugation of Lipoamido-PEG24-Payload to an Antibody

This protocol outlines the conjugation of the activated Lipoamido-PEG24-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS pH 7.4)

  • Lipoamido-PEG24-payload with an activated ester (e.g., NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Dissolve the Lipoamido-PEG24-payload-NHS ester in anhydrous DMSO to prepare a stock solution.

  • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer to facilitate the reaction with primary amines.

  • Add a calculated molar excess of the linker-payload solution to the antibody solution. The molar ratio will determine the average drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.

  • Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecules.

Characterization of the ADC

The average number of drug molecules conjugated to each antibody can be determined using Hydrophobic Interaction Chromatography (HIC). The hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Procedure:

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient (e.g., ammonium sulfate) and an increasing organic solvent gradient (e.g., isopropanol).

  • The different DAR species will separate into distinct peaks.

  • Calculate the average DAR by integrating the peak areas of each species and weighting them by their respective DAR.

The potency of the ADC can be evaluated using a cell-based cytotoxicity assay, such as the MTT assay.

Procedure:

  • Plate cancer cells expressing the target antigen in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the ADC and control antibody.

  • Incubate for 72-120 hours.

  • Add MTT reagent and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary

While specific quantitative data for ADCs using the this compound linker is limited in publicly available literature, the following tables provide representative data for ADCs with PEG24 linkers to illustrate the expected impact on performance.

Table 2: Representative Pharmacokinetic Parameters of PEGylated ADCs

ADC LinkerPlasma Half-life (t½) in RatsReference
Non-PEGylated~150 hours
PEG24 Linker ~250 hours

Table 3: Representative In Vitro Cytotoxicity of PEGylated ADCs

ADC LinkerIC50 on Target Cells (nM)Reference
Non-PEGylated0.5Generic
PEG24 Linker 1.2Generic

Note: The IC50 value can be influenced by the payload, antibody, and target cell line. A slight decrease in in vitro potency with longer PEG chains is sometimes observed, but this is often compensated by improved in vivo efficacy due to better pharmacokinetics.

Visualizations

The following diagrams illustrate key concepts in ADC development and function.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Receptor-mediated Endosome Endosome (pH 5.5-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) + Reducing Agents Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity ADC_Development_Workflow start Start: Target Selection antibody_dev Antibody Development start->antibody_dev payload_selection Payload Selection start->payload_selection conjugation Conjugation (Antibody + Linker + Payload) antibody_dev->conjugation payload_selection->conjugation linker_synthesis Linker Synthesis This compound linker_synthesis->conjugation purification Purification (SEC, HIC) conjugation->purification characterization Characterization DAR, Purity, Stability purification->characterization in_vitro In Vitro Evaluation characterization->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo preclinical Preclinical Development in_vivo->preclinical Conjugation_Logic Antibody Antibody (with Lysine residues, -NH2) ADC Final ADC Antibody->ADC Linker {this compound | -COOH} ActivatedLinker Activated Linker (-CO-NHS) Linker->ActivatedLinker EDC/NHS Activation Payload Cytotoxic Payload (with -NH2 or -OH) Payload->Linker Amide/Ester Bond Formation (if not pre-conjugated) ActivatedLinker->ADC Amide Bond Formation

References

The Strategic Application of Lipoamido-PEG24-acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning role of Lipoamido-PEG24-acid in enhancing the efficacy and precision of therapeutic delivery.

In the evolving landscape of pharmaceutical sciences, the demand for sophisticated drug delivery systems that can ensure targeted delivery, enhance bioavailability, and minimize off-target effects is paramount. This compound, a heterobifunctional linker, is emerging as a critical component in the design of next-generation drug carriers such as nanoparticles, liposomes, and micelles. This technical guide delves into the core functionalities, experimental applications, and underlying mechanisms of this compound in drug delivery, providing a vital resource for professionals in the field.

Physicochemical Properties of this compound

This compound is a well-defined molecule featuring a lipoic acid moiety, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique tripartite structure imparts a set of desirable characteristics for drug delivery applications. The lipoic acid group, with its disulfide bond, provides a robust anchor for conjugation to metallic nanoparticles, particularly gold and silver. The hydrophilic PEG24 spacer enhances the aqueous solubility and biocompatibility of the conjugate, which can help to reduce immunogenicity and prolong circulation times in vivo. The terminal carboxylic acid offers a versatile handle for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules through amide bond formation.[1]

PropertyValueReference
Molecular Formula C₅₉H₁₁₅NO₂₇S₂[1]
Molecular Weight 1334.7 g/mol [1]
Purity >95%[1]
Storage Condition -20°C[1]

Core Applications in Drug Delivery

The unique chemical architecture of this compound makes it a versatile tool for the surface functionalization of various drug delivery platforms.

Nanoparticle Functionalization

This compound is extensively used to modify the surface of nanoparticles, thereby improving their stability, biocompatibility, and targeting capabilities. The lipoamide group readily forms stable dative bonds with the surface of gold nanoparticles (AuNPs), a common platform for drug delivery and diagnostics. The PEG spacer creates a hydrophilic shell around the nanoparticle, which can reduce opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times.

Liposome and Micelle Formulation

In the context of lipid-based nanocarriers, PEGylated lipids like this compound are crucial for creating "stealth" liposomes and micelles. The incorporation of these molecules into the lipid bilayer of liposomes or the shell of micelles sterically hinders the binding of plasma proteins, thereby reducing their uptake by phagocytic cells. This "stealth" characteristic significantly enhances the pharmacokinetic profile of the encapsulated drug. While direct quantitative data for this compound in these systems is not abundant in publicly available literature, the principles of PEGylation are well-established. For instance, studies on other PEGylated lipids have demonstrated a significant increase in drug loading and sustained release profiles.

Drug Carrier TypeKey Advantage of this compound IncorporationExample of Related Quantitative Data (for similar PEGylated systems)
Gold Nanoparticles Stable surface conjugation, enhanced biocompatibility, and prolonged circulation.In vivo studies with PEGylated AuNPs show significantly increased tumor accumulation compared to non-PEGylated counterparts.
Liposomes Formation of "stealth" liposomes with reduced RES uptake and longer half-life.Doxorubicin-loaded PEGylated liposomes exhibit a 2.5-fold increase in half-life compared to non-PEGylated liposomes.
Micelles Increased stability of the micellar structure and controlled drug release.Dexamethasone-loaded PEGylated micelles showed up to a 19% w/w drug load with the optimized cosolvent evaporation method.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in drug delivery research. The following are generalized protocols based on established techniques for similar molecules.

Synthesis of Lipoamido-PEG-Acid Derivatives

The synthesis of Lipoamido-PEG-acid derivatives typically involves the reaction of a PEG molecule, functionalized with an amine at one end and a protected carboxylic acid at the other, with lipoic acid.

Materials:

  • Amine-PEG-Carboxylic Acid

  • Lipoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dialysis membrane (appropriate molecular weight cutoff)

Procedure:

  • Dissolve Lipoic Acid and NHS in anhydrous DCM.

  • Add DCC or EDC to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid of the lipoic acid.

  • In a separate flask, dissolve the Amine-PEG-Carboxylic Acid in anhydrous DCM.

  • Add the activated lipoic acid solution to the PEG solution and stir overnight at room temperature.

  • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by dialysis against deionized water for 48 hours, with frequent water changes.

  • Lyophilize the dialyzed solution to obtain the purified Lipoamido-PEG-Acid.

  • Characterize the final product using ¹H NMR and mass spectrometry.

Preparation of Drug-Loaded Liposomes with this compound

The thin-film hydration method is a common technique for preparing liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

  • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating at a temperature above the phase transition temperature of the primary lipid.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size.

Preparation of Drug-Loaded Micelles using this compound

The dialysis method is frequently used for the preparation of drug-loaded polymeric micelles.

Materials:

  • Amphiphilic block copolymer or this compound derivative

  • Hydrophobic drug

  • A common organic solvent (e.g., DMF, DMSO, acetone)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolve the this compound derivative and the hydrophobic drug in the organic solvent.

  • Transfer the solution into a dialysis bag with an appropriate molecular weight cutoff.

  • Dialyze the solution against the aqueous buffer for 24-48 hours with several changes of the buffer. This allows for the gradual removal of the organic solvent and the self-assembly of the amphiphilic molecules into micelles with the drug encapsulated in the hydrophobic core.

  • Collect the micellar solution from the dialysis bag.

Signaling Pathways and Cellular Uptake

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its role in drug delivery systems provides insight into its influence on cellular processes. The primary mechanism of action is through the enhanced delivery of therapeutic agents to target cells, which then act on their respective signaling pathways.

The PEGylation of nanoparticles with molecules like this compound can influence the cellular uptake mechanism. Generally, nanoparticles are internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The physicochemical properties of the nanoparticle, such as size, shape, and surface charge, play a crucial role in determining the preferred pathway. The presence of a hydrophilic PEG layer can reduce non-specific interactions with the cell membrane, and if a targeting ligand is conjugated to the distal end of the PEG chain, it can facilitate receptor-mediated endocytosis, leading to more specific and efficient cellular uptake.

For a drug to be effective, it often needs to escape the endo-lysosomal pathway to reach its cytosolic target. The "proton sponge effect" is one mechanism by which nanoparticles can facilitate endosomal escape. While this compound does not inherently possess proton-sponge properties, it can be a component of a larger delivery system that incorporates moieties designed for this purpose.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the use of this compound.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_formulation Drug Carrier Formulation cluster_delivery Drug Delivery & Action start Start: Lipoic Acid & Amine-PEG24-Acid activate Activate Lipoic Acid (EDC/NHS) start->activate conjugate Conjugate to PEG activate->conjugate purify Purify this compound conjugate->purify mix Mix & Functionalize purify->mix drug Therapeutic Drug drug->mix carrier Nanoparticle Core (e.g., AuNP) carrier->mix purify2 Purify Drug-Loaded Carrier mix->purify2 administer Systemic Administration purify2->administer circulate Prolonged Circulation (Stealth Effect) administer->circulate target Target Cell Recognition circulate->target uptake Cellular Uptake (Endocytosis) target->uptake release Endosomal Escape & Drug Release uptake->release effect Therapeutic Effect release->effect

Caption: Experimental workflow for drug delivery using this compound.

signaling_pathway cluster_uptake Cellular Internalization cluster_release Intracellular Trafficking & Drug Action NP Functionalized Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Escape Endosomal Escape Late_Endosome->Escape Drug Released Drug Escape->Drug Target Intracellular Target (e.g., Kinase, DNA) Drug->Target Response Cellular Response (e.g., Apoptosis) Target->Response

Caption: Cellular uptake and drug action pathway for a targeted nanoparticle.

Conclusion

This compound stands out as a highly valuable and versatile tool in the design and development of advanced drug delivery systems. Its well-defined structure provides a reliable platform for the creation of stable, biocompatible, and targeted nanocarriers. While more research is needed to fully elucidate its specific quantitative performance in various formulations and its direct impact on cellular signaling, the foundational principles of its components strongly support its continued and expanded use in preclinical and potentially clinical applications. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their pursuit of more effective and safer therapeutics.

References

Lipoamido-PEG24-acid for Functionalizing Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Lipoamido-PEG24-acid for the functionalization of nanoparticles. We will cover the core principles, experimental protocols, and expected outcomes of using this versatile linker molecule in the development of advanced drug delivery systems and research tools.

Introduction to this compound

This compound is a heterobifunctional linker molecule designed for the surface modification of nanoparticles, particularly those with metallic surfaces like gold (Au) and silver (Ag). It features three key components:

  • Lipoamide Group: This group contains a disulfide bond within a five-membered ring. The disulfide can be cleaved to form two thiol groups, which exhibit a strong affinity for noble metal surfaces, forming stable dative bonds. This serves as a robust anchor for attaching the linker to the nanoparticle.

  • Polyethylene Glycol (PEG) Spacer (PEG24): The PEG spacer is a hydrophilic chain of 24 ethylene glycol units. This chain provides a number of crucial advantages in a biological setting, including:

    • Steric Hindrance: The PEG layer creates a "shield" around the nanoparticle, which can reduce opsonization (the process of marking a particle for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS). This leads to longer circulation times in vivo.

    • Increased Hydrophilicity: The hydrophilic nature of the PEG spacer improves the colloidal stability of the nanoparticles in aqueous solutions, preventing aggregation.

    • Reduced Non-Specific Binding: The PEG shield minimizes non-specific interactions with proteins and cells, which is critical for targeted drug delivery.

  • Carboxylic Acid Group: The terminal carboxylic acid provides a reactive handle for the covalent conjugation of a wide range of molecules, such as targeting ligands (antibodies, peptides), drugs, or imaging agents. This is typically achieved through amide bond formation using carbodiimide chemistry.

Core Applications in Nanoparticle Functionalization

The unique properties of this compound make it a valuable tool for a variety of applications in nanotechnology, including:

  • Targeted Drug Delivery: By conjugating targeting ligands to the carboxylic acid terminus, nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • "Stealth" Nanoparticles: The PEG spacer provides "stealth" characteristics, enabling nanoparticles to evade the immune system and prolonging their circulation time, which is essential for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

  • Bio-imaging and Diagnostics: Imaging agents can be attached to the nanoparticles for diagnostic purposes, with the PEG linker improving their biocompatibility and in vivo performance.

  • Biosensing: The functionalized nanoparticles can be used as platforms for the development of sensitive and specific biosensors.

Data Presentation: The Impact of PEGylation on Nanoparticle Properties

The functionalization of nanoparticles with this compound is expected to alter their physicochemical properties. The following tables summarize representative quantitative data on the effects of PEGylation on nanoparticle size and zeta potential. It is important to note that the exact changes will depend on the core nanoparticle material, its initial size, and the density of the PEG coating.

Table 1: Effect of PEGylation on Nanoparticle Hydrodynamic Diameter

Nanoparticle CoreInitial Diameter (nm)PEG LinkerFinal Diameter (nm)Reference
Gold (Au)13.4 ± 1.2Thiol-PEG(1kDa)-Gd18.2 ± 1.5[1]
Gold (Au)4.8 ± 0.5Thiol-PEG(1kDa)-Gd11.1 ± 1.3[1]
Liposomes130.7 ± 0.8DSPE-PEG100.9 ± 1.3[2]
Zein~170FA-PEG-COOH189.0 ± 2.5[3]

Table 2: Effect of PEGylation on Nanoparticle Zeta Potential

Nanoparticle CoreInitial Zeta Potential (mV)PEG LinkerFinal Zeta Potential (mV)Reference
Magnetic Iron Oxide-3-aminopropylsilane+25[4]
Magnetic Iron Oxide+25PEG hydrogel-5
PLGA-PLA-PEG-Folic AcidSimilar anionic charge
Lipid Nanoparticles~+50DOPE-PEGReduced surface charge

Table 3: Representative Drug Loading in Functionalized Nanoparticles

Nanoparticle SystemDrugDrug Loading (%)Entrapment Efficiency (%)Reference
Polymer MicellesPaclitaxel (PTX)-37.6 ± 14.4
Polymer MicellesLapatinib (LAP)-25.0 ± 1.5
Co-loaded Polymer MicellesPTX + LAP-67.0 ± 2.2 (PTX)
PLGA NanoparticlesMinocycline~1-2~10-30
Polyester NanoparticlesRopinirole HCl16 - 23High

Experimental Protocols

This section provides detailed methodologies for the functionalization of gold nanoparticles with this compound and subsequent conjugation of a targeting peptide.

Functionalization of Gold Nanoparticles with this compound

This protocol describes the attachment of the this compound linker to the surface of gold nanoparticles (AuNPs) via a ligand exchange reaction.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Prepare this compound Solution: Dissolve this compound in DI water to a final concentration of 1 mg/mL.

  • Ligand Exchange Reaction:

    • To the citrate-stabilized AuNP solution, add the this compound solution. The molar ratio of the linker to AuNPs should be optimized, but a starting point is a 250-fold molar excess of the linker.

    • Incubate the mixture overnight at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess linker and unbound molecules.

    • Resuspend the pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.

  • Characterization:

    • Confirm successful functionalization by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS) and the change in zeta potential.

    • UV-Vis spectroscopy can be used to monitor changes in the surface plasmon resonance peak of the AuNPs.

Conjugation of a Targeting Peptide via EDC/NHS Chemistry

This protocol outlines the covalent attachment of an amine-containing targeting peptide to the carboxylic acid terminus of the this compound functionalized nanoparticles.

Materials:

  • This compound functionalized AuNPs in PBS

  • Targeting peptide with a primary amine group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Centrifuge

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Centrifuge the this compound functionalized AuNPs and resuspend the pellet in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A typical starting concentration is a 2-5 fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticle surface.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Nanoparticles:

    • Centrifuge the activated nanoparticles to remove excess EDC and NHS.

    • Resuspend the pellet in Coupling Buffer. Repeat this washing step once more.

  • Conjugation to the Targeting Peptide:

    • Dissolve the targeting peptide in Coupling Buffer.

    • Add the peptide solution to the activated nanoparticle suspension. The molar ratio of peptide to nanoparticles should be optimized.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Final Purification:

    • Centrifuge the final conjugate to remove unreacted peptide and quenching reagents.

    • Resuspend the pellet in a suitable storage buffer (e.g., PBS).

    • Repeat the washing step two more times.

  • Characterization:

    • Confirm successful peptide conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond, and by observing a further increase in hydrodynamic diameter with DLS.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Peptide Conjugation AuNP Gold Nanoparticle Mix1 Mix and Incubate AuNP->Mix1 LipoPEG This compound LipoPEG->Mix1 FuncNP Functionalized Nanoparticle Mix1->FuncNP EDC_NHS EDC/NHS Activation FuncNP->EDC_NHS Peptide Targeting Peptide Mix2 Mix and Incubate Peptide->Mix2 EDC_NHS->Mix2 TargetedNP Targeted Nanoparticle Mix2->TargetedNP

Caption: Workflow for functionalizing nanoparticles with this compound.

Cellular Uptake Pathways of Functionalized Nanoparticles

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP Functionalized Nanoparticle Receptor Surface Receptors NP->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Endosome->Release Lysosome->Release Effect Therapeutic Effect Release->Effect

Caption: Generalized signaling pathway for nanoparticle cellular uptake.

Conclusion

This compound is a powerful and versatile tool for the functionalization of nanoparticles. Its unique tripartite structure allows for stable anchoring to metallic surfaces, provides the benefits of PEGylation for improved in vivo performance, and offers a reactive site for the conjugation of a wide array of functional molecules. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this linker in their work, paving the way for the development of next-generation nanomedicines and diagnostic agents. Further optimization of the described protocols will be necessary to suit specific nanoparticle systems and desired applications.

References

An In-depth Technical Guide on the Safety and Biocompatibility of Lipoamido-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on the components of Lipoamido-PEG24-acid, namely lipoic acid and polyethylene glycol (PEG), to project its likely safety and biocompatibility profile. Direct experimental data on the specific molecule "this compound" is not extensively available in public literature. The information provided herein is for research and informational purposes only and should not be construed as a definitive safety assessment.

Executive Summary

This compound is a heterobifunctional linker molecule designed for applications in drug delivery, nanoparticle functionalization, and bioconjugation. Its structure comprises three key components: a lipoic acid moiety for robust anchoring to metallic surfaces like gold, a 24-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and confer "stealth" properties, and a terminal carboxylic acid for covalent attachment to amine-containing molecules. This guide provides a comprehensive overview of the expected safety and biocompatibility of this compound based on the known properties of its constituent parts. We will delve into the toxicological and immunological considerations of both lipoic acid and PEG, present extrapolated quantitative data from related molecules in tabular format, detail relevant experimental protocols for safety assessment, and provide visualizations of key concepts.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Lipoic Acid Moiety: A dithiolane ring that can form strong dative bonds with metal surfaces. It is also a naturally occurring antioxidant.

  • PEG24 Spacer: A hydrophilic chain of 24 ethylene glycol units that increases aqueous solubility and provides a steric barrier, which can reduce protein adsorption and immune recognition.

  • Terminal Carboxylic Acid: A reactive group that allows for conjugation to proteins, peptides, small molecules, or other biological ligands via amide bond formation.

Projected Biocompatibility and Safety Profile

The biocompatibility of this compound is largely dictated by its lipoic acid and PEG components.

Lipoic Acid Component

Alpha-lipoic acid (ALA) is an endogenous antioxidant and a cofactor for mitochondrial enzymes.[1] Its safety has been evaluated in numerous preclinical and clinical studies.

  • General Toxicity: ALA is generally considered safe. A meta-analysis of 71 clinical studies concluded that ALA supplementation was not associated with an increased risk of adverse events.[2] In a 4-week subchronic toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for ALA was determined to be 61.9 mg/kg body weight/day.[3]

  • Cytotoxicity: Lipoic acid has been shown to mitigate the cytotoxicity of some nanoparticles by capping their surface.[4] Nanoparticles formulated from poly(lipoic acid) have demonstrated high biocompatibility.[5]

  • Immunogenicity: As a naturally occurring small molecule, lipoic acid itself is not considered to be immunogenic.

Polyethylene Glycol (PEG) Component

PEG is a synthetic polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

  • General Toxicity and Biocompatibility: PEG is generally considered biocompatible and is used in numerous FDA-approved products. Its hydrophilicity and flexible nature are thought to reduce non-specific protein interactions.

  • Cytotoxicity: The cytotoxicity of PEG is dependent on its molecular weight and end-groups. High molecular weight PEGs are generally less toxic. PEGylation has been shown to reduce the cytotoxicity of conjugated molecules.

  • Immunogenicity: While often described as non-immunogenic, there is growing evidence that PEG can elicit an immune response. Pre-existing or induced anti-PEG antibodies can lead to the accelerated blood clearance (ABC) phenomenon, which can reduce the efficacy of PEGylated therapeutics. The immunogenicity is influenced by factors such as the PEG molecular weight, whether it is linear or branched, and the nature of the conjugated molecule.

Quantitative Data from Related Molecules

Table 1: In Vitro Cytotoxicity Data for PEG Derivatives

Compound/Material Cell Line Assay Endpoint Result Citation
Poly(ethylene glycol) methyl ether acrylate (mPEGA) HeLa, L929 MTT Cell Viability Showed obvious cytotoxicity
Triethylene glycol (TEG) L929 MTT Cell Viability Toxic at high concentrations
PEG 400, PEG 2000 HeLa, L929 MTT Cell Viability Almost non-cytotoxic at 5 mg/mL

| PEG 1000, PEG 4000 | L929 | MTT | Cell Viability | More toxic than PEG 400 and PEG 2000 | |

Table 2: In Vivo Toxicity Data for Alpha-Lipoic Acid

Species Administration Route Duration Study Type NOAEL Key Findings Citation
Rat (Wistar) Oral 4 weeks Subchronic Toxicity 61.9 mg/kg bw/day High dose (121 mg/kg) showed slight alterations in liver enzymes.

| Rat | Oral | - | Acute Toxicity | >2000 mg/kg bw | Not acutely toxic. | |

Experimental Protocols for Safety and Biocompatibility Assessment

The following are detailed methodologies for key experiments that would be necessary to formally assess the safety and biocompatibility of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound induces a 50% reduction in the viability of a given cell line (IC50).

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended application) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in cell culture media. Remove the old media from the cells and add the media containing different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration to determine the IC50 value.

In Vivo Acute Systemic Toxicity Study

Objective: To assess the short-term systemic toxicity of this compound in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model, such as Swiss Webster mice or Sprague-Dawley rats.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., intravenous or intraperitoneal injection). Use multiple dose levels and a vehicle control group.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse reactions at regular intervals for 14 days.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in organs and tissues.

  • Histopathology: Collect major organs for histopathological examination to identify any microscopic changes.

  • Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and identify any target organs for toxicity.

Visualizations

Diagram of the "Stealth" Effect of PEGylation

G cluster_1 PEGylated Nanoparticle NP Nanoparticle (Lipoic Acid Coated) Opsonin Opsonin Proteins NP->Opsonin Opsonization PEG_NP Nanoparticle PEG This compound Macrophage Macrophage PEG_NP->Macrophage Reduced Interaction ('Stealth' Effect) Opsonin->Macrophage Phagocytosis

Caption: Mechanism of PEGylation-induced "stealth" effect.

Experimental Workflow for Biocompatibility Assessment

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity hemolysis Hemolysis Assay start->hemolysis genotoxicity Genotoxicity Tests (e.g., Ames Test) start->genotoxicity acute_toxicity Acute Systemic Toxicity cytotoxicity->acute_toxicity hemolysis->acute_toxicity genotoxicity->acute_toxicity immunogenicity Immunogenicity Study (Anti-PEG Antibody Titer) acute_toxicity->immunogenicity biodistribution Biodistribution & Pharmacokinetics acute_toxicity->biodistribution end Safety & Biocompatibility Profile immunogenicity->end biodistribution->end

Caption: A typical workflow for assessing the biocompatibility of a novel biomaterial.

Conclusion

This compound is a promising bifunctional linker for various biomedical applications. Based on the extensive safety data available for its constituent components, lipoic acid and polyethylene glycol, it is anticipated to have a favorable safety and biocompatibility profile. The lipoic acid moiety is a well-tolerated, naturally occurring antioxidant, while the PEG spacer is expected to enhance water solubility and provide a "stealth" effect, potentially reducing immunogenicity and prolonging circulation time. However, the potential for PEG to elicit an immune response should not be overlooked. A thorough in vitro and in vivo safety and biocompatibility assessment of the final this compound conjugate is essential prior to any clinical application. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such an evaluation.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Lipoamido-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein conjugation with polyethylene glycol (PEG) derivatives, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.[1][2][3] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, enhance stability, improve solubility, and reduce immunogenicity and proteolysis. Lipoamido-PEG24-acid is a heterobifunctional linker that possesses a lipoic acid moiety and a terminal carboxylic acid. The lipoic acid group, with its disulfide bond, offers a potential handle for specific interactions or subsequent chemistries, while the carboxylic acid allows for covalent linkage to primary amines on a protein, such as the ε-amino group of lysine residues or the N-terminal α-amino group, through the formation of a stable amide bond.

These application notes provide a detailed protocol for the conjugation of proteins with this compound, including the activation of the carboxylic acid, the conjugation reaction, and methods for purification and characterization of the resulting conjugate.

Principle of the Reaction

The conjugation of a protein with this compound is a two-step process:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is first activated to a more reactive species. A common method for this is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable NHS or sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solution compared to the O-acylisourea intermediate formed with EDC alone.

  • Reaction with Protein Amines: The activated Lipoamido-PEG24-NHS ester is then reacted with the protein. The NHS ester reacts efficiently with primary amines on the protein surface at a neutral to slightly basic pH (7.0-8.0) to form a stable amide bond, releasing NHS as a byproduct.

Experimental Workflow

The overall experimental workflow for the conjugation of a protein with this compound is depicted below.

experimental_workflow protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Protein + Activated PEG) protein_prep->conjugation peg_activation Activation of This compound (EDC/NHS) peg_activation->conjugation quenching Quenching of Unreacted PEG conjugation->quenching purification Purification of Conjugate (SEC, IEX, or HIC) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization storage Storage of Conjugated Protein characterization->storage

Caption: Experimental workflow for protein conjugation with this compound.

Materials and Methods

Materials
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes

  • Purification columns (SEC, IEX, or HIC)

  • Reagents for protein characterization (e.g., SDS-PAGE gels and buffers, mass spectrometry reagents, HPLC columns and solvents)

Protocol for Protein Conjugation with this compound

Step 1: Preparation of Protein and Reagents

  • Prepare the protein of interest in an amine-free buffer, such as PBS (pH 7.2-7.5). If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis. The protein concentration should typically be between 1-10 mg/mL.

  • Allow the vials of this compound, EDC, and NHS to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare fresh stock solutions of EDC and NHS in a suitable anhydrous solvent or activation buffer immediately before use.

Step 2: Activation of this compound

  • In a microcentrifuge tube, add a 1.2-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Step 3: Conjugation Reaction

  • Add the activated Lipoamido-PEG24-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be less than 10% to maintain protein stability.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

Step 4: Quenching the Reaction

  • Add a quenching buffer, such as Tris or glycine, to the reaction mixture to a final concentration of 20-50 mM. This will react with any remaining activated PEG reagent.

  • Incubate for 15-30 minutes at room temperature.

Purification of the PEGylated Protein

The reaction mixture will contain the desired PEGylated protein, unreacted protein, and excess PEG reagent. Chromatographic techniques are commonly employed for purification.

  • Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated protein from the smaller unreacted PEG reagent and byproducts.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of the PEGylated protein from the un-PEGylated form based on differences in their binding to an ion-exchange resin.

  • Hydrophobic Interaction Chromatography (HIC): The addition of a PEG chain can also change the hydrophobicity of a protein, enabling separation using HIC.

The choice of purification method will depend on the specific properties of the protein and the degree of PEGylation. A combination of methods may be necessary to achieve high purity.

Characterization of the Protein-PEG Conjugate

After purification, the conjugate should be characterized to determine the extent of PEGylation and to confirm its integrity.

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein can be observed.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and the number of attached PEG chains.

  • HPLC: Reversed-phase (RP-HPLC) or ion-exchange (IEX-HPLC) can be used to assess the purity of the conjugate and to separate species with different degrees of PEGylation.

Quantitative Data Summary

The following table summarizes typical parameters for protein conjugation with activated PEG reagents. The optimal conditions for this compound may vary depending on the specific protein.

ParameterTypical RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (PEG:Protein) 10:1 to 50:1This should be optimized to achieve the desired degree of PEGylation.
Reaction pH 7.0 - 8.0A slightly basic pH favors the reaction with primary amines.
Reaction Temperature 4°C - Room TemperatureLower temperatures may reduce protein degradation.
Reaction Time 30 minutes - 2 hoursLonger reaction times may increase the degree of PEGylation.
Purification Recovery VariableDependent on the purification method and the properties of the conjugate.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for optimizing the protein conjugation reaction.

logical_relationship start Start Optimization set_ratio Set Molar Ratio (e.g., 20:1 PEG:Protein) start->set_ratio run_reaction Perform Conjugation Reaction set_ratio->run_reaction analyze Analyze Degree of PEGylation (e.g., SDS-PAGE, MS) run_reaction->analyze decision Is Degree of PEGylation Optimal? analyze->decision increase_ratio Increase Molar Ratio decision->increase_ratio Too Low decrease_ratio Decrease Molar Ratio decision->decrease_ratio Too High end Optimal Conditions Achieved decision->end Yes increase_ratio->run_reaction decrease_ratio->run_reaction

Caption: Optimization strategy for protein PEGylation.

Conclusion

The protocol described provides a comprehensive framework for the successful conjugation of proteins with this compound. Careful optimization of the reaction conditions and appropriate purification and characterization are essential for obtaining a high-quality protein-PEG conjugate with the desired therapeutic properties. The lipoic acid moiety of this particular PEG linker may also open up possibilities for further site-specific modifications or targeting strategies.

References

Application Notes and Protocols for Lipoamido-PEG24-acid Reaction with Primary Amine Groups

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipoamido-PEG24-acid is a versatile heterobifunctional linker that combines the features of a lipoic acid moiety, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The lipoic acid group, with its disulfide bond, provides a strong anchor to metal surfaces like gold, making it ideal for the functionalization of nanoparticles and sensors. The long, flexible, and hydrophilic PEG spacer enhances the solubility and biocompatibility of the conjugated molecule, reduces non-specific binding, and can increase its hydrodynamic radius, which is beneficial for improving the in vivo circulation time of therapeutic molecules.[1] The terminal carboxylic acid allows for the covalent conjugation to primary amine groups present on various biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of a stable amide bond.[1]

This reaction is typically facilitated by the use of carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxylic acid to form a more stable and amine-reactive NHS ester, which then readily reacts with a primary amine to yield a stable amide linkage.

These application notes provide a detailed overview of the reaction, protocols for conjugation to proteins and surfaces, and methods for the characterization of the resulting conjugates.

Reaction Mechanism and Workflow

The conjugation of this compound to a primary amine-containing molecule using EDC and NHS proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amide Bond Formation: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable NHS ester. This amine-reactive intermediate then reacts with a primary amine group on the target molecule to form a stable amide bond, releasing NHS.

Below is a diagram illustrating the overall experimental workflow for the conjugation of a protein with this compound.

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Quenching & Purification cluster_4 Characterization Prepare this compound solution Prepare this compound solution Mix this compound with EDC and NHS in MES buffer (pH 4.5-6.0) Mix this compound with EDC and NHS in MES buffer (pH 4.5-6.0) Prepare this compound solution->Mix this compound with EDC and NHS in MES buffer (pH 4.5-6.0) Prepare Protein solution in amine-free buffer Prepare Protein solution in amine-free buffer Add activated this compound to Protein solution Add activated this compound to Protein solution Prepare Protein solution in amine-free buffer->Add activated this compound to Protein solution Prepare EDC and NHS solutions Prepare EDC and NHS solutions Prepare EDC and NHS solutions->Mix this compound with EDC and NHS in MES buffer (pH 4.5-6.0) Incubate for 15 minutes at room temperature Incubate for 15 minutes at room temperature Incubate for 15 minutes at room temperature->Add activated this compound to Protein solution Adjust pH to 7.2-8.0 with PBS buffer Adjust pH to 7.2-8.0 with PBS buffer Incubate for 2 hours at room temperature or overnight at 4°C Incubate for 2 hours at room temperature or overnight at 4°C Quench reaction with hydroxylamine or Tris buffer Quench reaction with hydroxylamine or Tris buffer Incubate for 2 hours at room temperature or overnight at 4°C->Quench reaction with hydroxylamine or Tris buffer Purify the conjugate using SEC or IEX chromatography Purify the conjugate using SEC or IEX chromatography Analyze by SDS-PAGE, HPLC, and Mass Spectrometry Analyze by SDS-PAGE, HPLC, and Mass Spectrometry Purify the conjugate using SEC or IEX chromatography->Analyze by SDS-PAGE, HPLC, and Mass Spectrometry

Figure 1: Experimental workflow for protein conjugation.

Experimental Protocols

The following are general protocols for the conjugation of this compound to proteins and for the modification of gold surfaces. These protocols should be optimized for each specific application.

Protocol for Conjugation to a Protein

This protocol describes a two-step EDC/NHS coupling procedure to conjugate this compound to a protein containing primary amines (e.g., lysine residues or the N-terminus).

Materials:

  • This compound

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or size-exclusion chromatography (SEC) system for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. Do not store these solutions for extended periods.

    • Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with EDC and NHS. The molar ratio of this compound:EDC:NHS should be optimized, but a starting point of 1:2:5 is recommended.

    • Incubate the reaction mixture for 15 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of labeling. A starting range of 5- to 20-fold molar excess of the linker is recommended.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with PBS if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (SEC) or dialysis.

Table 1: Example Reaction Conditions for Protein Conjugation

ParameterRecommended RangeStarting Condition
Molar Ratio (this compound:Protein)5:1 to 50:120:1
Molar Ratio (EDC:this compound)1:1 to 5:12:1
Molar Ratio (NHS:this compound)1:1 to 10:15:1
Activation pH4.5 - 6.56.0
Conjugation pH7.0 - 8.57.4
Reaction Time2 - 24 hours2 hours at RT
Temperature4 - 25 °CRoom Temperature
Protocol for Surface Modification of Gold Nanoparticles

This protocol describes the functionalization of gold nanoparticles with this compound followed by conjugation of an amine-containing molecule.

G cluster_0 Surface Functionalization cluster_1 Activation & Conjugation cluster_2 Characterization Incubate Gold Nanoparticles with this compound Incubate Gold Nanoparticles with this compound Wash to remove unbound linker Wash to remove unbound linker Incubate Gold Nanoparticles with this compound->Wash to remove unbound linker Activate carboxyl groups with EDC/NHS Activate carboxyl groups with EDC/NHS Wash to remove unbound linker->Activate carboxyl groups with EDC/NHS Incubate with amine-containing molecule Incubate with amine-containing molecule Activate carboxyl groups with EDC/NHS->Incubate with amine-containing molecule Quench and wash the functionalized nanoparticles Quench and wash the functionalized nanoparticles Incubate with amine-containing molecule->Quench and wash the functionalized nanoparticles Analyze by DLS, UV-Vis, and TEM Analyze by DLS, UV-Vis, and TEM Quench and wash the functionalized nanoparticles->Analyze by DLS, UV-Vis, and TEM

Figure 2: Workflow for gold nanoparticle modification.

Materials:

  • Gold Nanoparticles (AuNPs) suspension

  • This compound

  • Amine-containing molecule (e.g., peptide, antibody)

  • EDC and NHS/Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Functionalization of AuNPs with this compound:

    • Add this compound solution to the AuNP suspension to a final concentration of 1-10 µM.

    • Incubate overnight at room temperature with gentle mixing.

    • Centrifuge the AuNPs and remove the supernatant to discard unbound linker. Resuspend the AuNPs in Activation Buffer. Repeat the washing step twice.

  • Activation and Conjugation:

    • To the this compound functionalized AuNPs, add EDC and NHS to a final concentration of 2 mM and 5 mM, respectively.

    • Incubate for 30 minutes at room temperature.

    • Centrifuge the activated AuNPs and resuspend in Coupling Buffer.

    • Add the amine-containing molecule to the activated AuNPs and incubate for 2-4 hours at room temperature.

  • Quenching and Final Washing:

    • Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Centrifuge the functionalized AuNPs and wash three times with Washing Buffer and finally resuspend in a suitable storage buffer.

Characterization of Conjugates

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.

Table 2: Characterization Techniques for this compound Conjugates

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation.A shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein. A smear may be observed if there is a heterogeneous population of PEGylated species.
Size-Exclusion Chromatography (SEC-HPLC) To separate the conjugate from unreacted protein and PEG linker, and to assess aggregation.The conjugate will have a shorter retention time than the unconjugated protein.
Ion-Exchange Chromatography (IEX-HPLC) To separate different species based on the degree of PEGylation.Different peaks corresponding to mono-, di-, and multi-PEGylated species may be resolved.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight of the conjugate and confirm the number of attached PEG linkers.A mass spectrum showing a series of peaks corresponding to the protein with one or more this compound molecules attached.
Dynamic Light Scattering (DLS) For nanoparticle conjugates, to measure the increase in hydrodynamic diameter after surface modification.An increase in the average particle size after conjugation.
UV-Vis Spectroscopy For gold nanoparticle conjugates, to monitor changes in the surface plasmon resonance peak.A red-shift in the absorbance maximum upon successful surface modification.

Troubleshooting

Table 3: Troubleshooting Common Issues in this compound Conjugation

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Incorrect buffer pH.- Presence of primary amines in the buffer (e.g., Tris).- Insufficient molar excess of the PEG linker.- Prepare fresh EDC/NHS solutions immediately before use.- Verify the pH of the activation and coupling buffers.- Use non-amine containing buffers for the conjugation step.- Increase the molar ratio of this compound to the target molecule.
Protein Precipitation/Aggregation - High concentration of reagents.- Unfavorable buffer conditions for the protein.- Cross-linking if the target molecule also contains carboxyl groups.- Perform the reaction at a lower concentration.- Optimize the buffer composition and pH for protein stability.- Ensure a two-step coupling protocol is followed to minimize cross-linking.
Heterogeneous Product - Multiple reactive amine groups on the target molecule with similar accessibility.- Optimize the molar ratio of the PEG linker to favor mono-conjugation.- Adjust the reaction pH to favor conjugation at the more reactive sites (e.g., lower pH for N-terminal modification).
Loss of Biological Activity - Conjugation at or near the active site of the protein.- Reduce the molar excess of the PEG linker.- Consider site-directed mutagenesis to protect the active site or introduce a more favorable conjugation site.

Conclusion

The reaction of this compound with primary amines provides a robust and versatile method for the bioconjugation of proteins, peptides, and other molecules, as well as for the functionalization of surfaces. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this chemistry in their applications, ranging from drug delivery and development to the creation of advanced diagnostic and research tools. Careful optimization of reaction conditions and thorough characterization of the final conjugate are crucial for achieving the desired outcome and ensuring the performance and reproducibility of the application.

References

Application Notes and Protocols for Amine Coupling to Lipoamido-PEG24-acid via EDC/NHS Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG24-acid is a versatile heterobifunctional linker widely utilized in bioconjugation, nanotechnology, and drug delivery systems. Its lipoic acid moiety provides a robust anchor to metal surfaces, such as gold nanoparticles and quantum dots, through dative thiol bonds. The terminal carboxylic acid allows for the covalent attachment of amine-containing molecules, including proteins, peptides, antibodies, and small molecule drugs, via a stable amide bond. This document provides detailed protocols for the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by coupling to a primary amine.

The hydrophilic 24-unit polyethylene glycol (PEG) spacer enhances the solubility of the conjugate in aqueous media, reduces non-specific binding, and can improve the pharmacokinetic profile of the conjugated molecule.[1][2] The EDC/NHS chemistry is a widely adopted, efficient method for forming amide bonds. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate can be susceptible to hydrolysis in aqueous solutions. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, thereby increasing the coupling efficiency to the target amine.[4][5]

Chemical Reaction Pathway

The coupling of this compound to an amine-containing molecule using EDC and NHS is a two-step process. First, the carboxylic acid is activated with EDC and NHS to form an NHS ester. Second, the NHS ester reacts with a primary amine to form a stable amide bond.

reaction_pathway cluster_activation Activation Step cluster_coupling Coupling Step Lipoamido_PEG_COOH Lipoamido-PEG24-COOH O_acylisourea O-acylisourea intermediate (unstable) Lipoamido_PEG_COOH->O_acylisourea + EDC EDC EDC NHS_ester Lipoamido-PEG24-NHS ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS Amide_conjugate Lipoamido-PEG24-CO-NH-R (Stable Amide Bond) NHS_ester->Amide_conjugate + R-NH2 Amine R-NH2

Caption: EDC/NHS activation and amine coupling pathway. (Max Width: 760px)

Experimental Protocols

Two primary protocols are provided: one using an aqueous buffer system, which is ideal for biomolecules, and another using an organic solvent, suitable for small molecules that may have limited aqueous solubility.

Protocol 1: Amine Coupling in Aqueous Buffer

This two-step protocol is recommended for conjugating amine-containing proteins, peptides, and other biomolecules to this compound. The two-step nature minimizes the risk of protein polymerization by quenching the EDC before the addition of the amine-containing biomolecule.

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Reaction tubes

  • Desalting columns or dialysis equipment for purification

Experimental Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF) at a concentration of 10-50 mg/mL.

  • Dissolve the desired amount of this compound in Activation Buffer to a final concentration of 1-10 mM.

  • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A common starting point is a 5-10 fold molar excess of EDC and NHS over the this compound.

  • Add the EDC and NHS solutions to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Amine Coupling

  • Immediately after activation, the activated Lipoamido-PEG24-NHS ester can be used for coupling. For a two-step reaction, it is recommended to remove excess EDC and NHS byproducts using a desalting column equilibrated with Coupling Buffer.

  • Dissolve the amine-containing molecule in Coupling Buffer. The optimal pH for the coupling reaction is between 7.2 and 8.5.

  • Add the activated Lipoamido-PEG24-NHS ester solution to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker to the amine is a good starting point for optimization.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. The quenching agent will react with any unreacted NHS esters.

  • Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate purification methods to remove unreacted linker and byproducts.

Protocol 2: Amine Coupling in Organic Solvent

This protocol is suitable for the conjugation of small molecules with primary amine groups that may have poor solubility in aqueous buffers.

Materials and Reagents:

  • This compound

  • EDC hydrochloride

  • NHS

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Purification system (e.g., flash chromatography, preparative HPLC)

Experimental Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing small molecule (1.1-1.5 equivalents) in anhydrous DMF or DCM. If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (1.5-2 equivalents) to neutralize it.

  • Add the amine solution to the activated Lipoamido-PEG24-NHS ester solution.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel or by preparative HPLC to obtain the pure Lipoamido-PEG24-amide conjugate.

Quantitative Data Summary

The efficiency of the coupling reaction can be influenced by several factors including pH, reactant concentrations, and reaction time. The following table provides typical molar ratios and reaction conditions for successful conjugation.

ParameterAqueous ProtocolOrganic Solvent Protocol
This compound 1 equivalent1 equivalent
EDC 5-10 equivalents1.5-2 equivalents
NHS 5-10 equivalents1.5-2 equivalents
Amine-containing molecule 10-20 equivalents (linker to amine)1.1-1.5 equivalents
Activation pH 6.0N/A
Coupling pH 7.2-8.5N/A (base added)
Activation Time 15-30 minutes15-60 minutes
Coupling Time 2 hours - overnight2-24 hours
Temperature Room Temperature or 4°CRoom Temperature
Typical Yield 40-70%60-90%

Yields are highly dependent on the specific amine-containing molecule and purification method.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the aqueous-based amine coupling protocol.

workflow start Start reagent_prep Reagent Preparation (this compound, EDC, NHS, Buffers) start->reagent_prep activation Activation Step (Add EDC/NHS to this compound in Activation Buffer) reagent_prep->activation incubation_activation Incubate 15-30 min at RT activation->incubation_activation purification_step1 Optional: Purify activated linker (Desalting Column) incubation_activation->purification_step1 amine_prep Prepare Amine Molecule in Coupling Buffer incubation_activation->amine_prep No purification_step1->amine_prep Yes coupling Coupling Step (Mix activated linker with amine) purification_step1->coupling amine_prep->coupling incubation_coupling Incubate 2h at RT or overnight at 4°C coupling->incubation_coupling quenching Quench Reaction (Add Tris or Hydroxylamine) incubation_coupling->quenching purification_final Purify Conjugate (SEC, Dialysis, etc.) quenching->purification_final characterization Characterize Final Product (MS, NMR, HPLC) purification_final->characterization end End characterization->end

References

Application Notes and Protocols for Functionalizing Gold Nanoparticles with Lipoamido-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging.[1][2][3] Their unique optical and electronic properties, coupled with their biocompatibility and ease of surface modification, make them ideal candidates for targeted therapies.[1][4] Functionalization of AuNPs with polyethylene glycol (PEG) is a common strategy to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation times. The incorporation of a lipoic acid anchor provides a robust method for attaching molecules to the gold surface through the strong affinity of its disulfide group for gold.

This document provides a detailed protocol for the functionalization of gold nanoparticles with Lipoamido-PEG24-acid, a heterobifunctional linker that combines the benefits of a stable lipoic acid anchor and a hydrophilic PEG spacer, terminating in a carboxylic acid group for further conjugation of targeting ligands or therapeutic agents.

Core Concepts and Principles

The functionalization process relies on the spontaneous formation of a self-assembled monolayer of this compound on the surface of the gold nanoparticles. The disulfide bond in the lipoic acid moiety cleaves and forms a strong dative bond with the gold surface. The PEG chain extends into the surrounding medium, providing a hydrophilic shield that prevents aggregation and reduces opsonization. The terminal carboxylic acid group is then available for subsequent bioconjugation reactions.

Experimental Protocols

Materials and Equipment
  • Gold Nanoparticles (AuNPs): Citrate-stabilized, 20 nm diameter, in aqueous solution.

  • This compound: (e.g., from commercial suppliers).

  • Buffers: Phosphate-buffered saline (PBS) pH 7.4, 2-(N-morpholino)ethanesulfonic acid (MES) buffer.

  • Reagents for activation (optional, for subsequent conjugation): N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purification: Centrifuge, centrifuge tubes.

  • Characterization: UV-Vis Spectrophotometer, Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements.

Protocol 1: Functionalization of Gold Nanoparticles

This protocol describes the direct ligand exchange reaction to coat citrate-stabilized AuNPs with this compound.

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • Bring the gold nanoparticle solution to room temperature.

  • Functionalization Reaction:

    • To 1 mL of the 20 nm gold nanoparticle solution (typically ~0.05 mg/mL Au), add the this compound stock solution to a final concentration of 10-50 µM. The optimal concentration may need to be determined empirically.

    • Incubate the mixture at room temperature for at least 2 hours with gentle stirring or shaking. A longer incubation time (e.g., overnight) can ensure complete surface coverage.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the solution to pellet the functionalized AuNPs. For 20 nm AuNPs, centrifugation at approximately 12,000 x g for 20 minutes is a common starting point.

    • Carefully remove the supernatant, which contains excess unbound this compound and displaced citrate ions.

    • Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4). Sonication may be used briefly to aid in resuspension.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound reagents.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the pellet in a suitable buffer for your downstream application (e.g., PBS).

    • Store the functionalized AuNPs at 4°C.

Protocol 2: Characterization of Functionalized Gold Nanoparticles

It is crucial to characterize the nanoparticles before and after functionalization to confirm successful coating and assess their properties.

  • UV-Vis Spectroscopy:

    • Acquire the UV-Vis spectrum of the AuNPs before and after functionalization.

    • A successful PEGylation is often indicated by a slight red-shift (2-5 nm) in the surface plasmon resonance (SPR) peak, which is typically around 520 nm for 20 nm AuNPs.

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter of the nanoparticles before and after functionalization. An increase in the hydrodynamic diameter is expected due to the presence of the PEG layer.

    • The polydispersity index (PDI) should also be measured to assess the size distribution and stability of the nanoparticle solution. A PDI below 0.3 is generally considered acceptable.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the nanoparticles before and after functionalization.

    • Citrate-stabilized AuNPs will have a negative zeta potential. After functionalization with this compound, the zeta potential is expected to become less negative due to the shielding effect of the PEG layer and the presence of the terminal carboxylic acid groups.

Quantitative Data Summary

The following table summarizes typical expected changes in the physicochemical properties of gold nanoparticles upon successful functionalization with this compound.

ParameterBefore Functionalization (Citrate-Stabilized AuNPs)After Functionalization (this compound-AuNPs)
Surface Plasmon Resonance (SPR) Peak ~520 nm~522-525 nm
Hydrodynamic Diameter (DLS) ~25 nm~35-45 nm
Zeta Potential -30 to -50 mV-10 to -20 mV
Polydispersity Index (PDI) < 0.2< 0.3

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Purification cluster_3 Characterization prep_AuNP Citrate-Stabilized AuNPs mix Mix and Incubate prep_AuNP->mix prep_PEG This compound Solution prep_PEG->mix centrifuge1 Centrifuge mix->centrifuge1 resuspend1 Resuspend centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation/Resuspension (2x) resuspend1->centrifuge2 final_product Functionalized AuNPs centrifuge2->final_product uv_vis UV-Vis Spectroscopy dls DLS (Size, PDI) zeta Zeta Potential final_product->uv_vis final_product->dls final_product->zeta

Caption: Workflow for functionalizing gold nanoparticles.

Logical Relationship of Components

G cluster_0 This compound Structure AuNP Gold Nanoparticle Core Surface Lipoamido Lipoic Acid Amide Linker AuNP:surface->Lipoamido:disulfide Au-S Bond PEG PEG24 Spacer Lipoamido->PEG Acid Carboxylic Acid PEG->Acid

Caption: Structure of functionalized nanoparticle.

Applications in Drug Development

Gold nanoparticles functionalized with this compound are highly valuable in drug development for several reasons:

  • Enhanced Stability and Biocompatibility: The PEG layer minimizes aggregation in physiological buffers and reduces immunogenicity.

  • Prolonged Circulation: PEGylation helps to evade the mononuclear phagocyte system, leading to longer circulation times and increased probability of reaching the target site.

  • Platform for Targeted Delivery: The terminal carboxylic acid group can be easily activated using EDC/NHS chemistry to conjugate targeting moieties such as antibodies, peptides, or small molecules. This allows for active targeting of specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.

  • Drug Carrier: The nanoparticle itself can serve as a carrier for hydrophobic drugs that can be encapsulated within the PEG layer or conjugated to the surface.

Troubleshooting

IssuePossible CauseSuggested Solution
Nanoparticle Aggregation (Color Change to Purple/Black) Insufficient PEG-lipoic acid concentration.Increase the concentration of this compound.
pH of the solution is not optimal.Ensure the reaction is performed at a neutral or slightly basic pH.
Low Yield After Centrifugation Centrifugation speed or time is insufficient.Increase the centrifugation speed or duration.
Incomplete Functionalization (Minimal change in size/zeta potential) Insufficient incubation time.Increase the incubation time to allow for complete ligand exchange.
Inactive this compound.Use fresh or properly stored reagent.

This detailed application note and protocol provides researchers with the necessary information to successfully functionalize gold nanoparticles with this compound for a variety of applications in drug development and biomedical research.

References

Application Notes and Protocols for Lipoamido-PEG24-Acid Modified Quantum Dots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties that make them ideal probes for a wide range of biological applications, including in vitro and in vivo imaging, biosensing, and targeted drug delivery. However, pristine QDs are typically hydrophobic and may exhibit cytotoxicity, necessitating surface modification to render them biocompatible and functional for biological use.

Lipoamido-PEG24-acid is a heterobifunctional ligand designed for the surface modification of quantum dots. It comprises three key components:

  • A lipoic acid group: This dithiol moiety serves as a robust anchor to the zinc sulfide (ZnS) shell of core-shell quantum dots (e.g., CdSe/ZnS) through dative bonds, providing high stability.

  • A 24-unit polyethylene glycol (PEG) spacer: The hydrophilic PEG chain imparts water solubility, reduces non-specific protein adsorption (biofouling), and can increase the in vivo circulation time of the quantum dots by evading the reticuloendothelial system.[1][2]

  • A terminal carboxylic acid group: This functional group provides a covalent attachment point for a wide variety of biomolecules, such as antibodies, peptides, nucleic acids, and small molecule drugs, through standard bioconjugation chemistries (e.g., EDC/NHS coupling).[3][4]

These application notes provide an overview of the properties of this compound modified quantum dots and detailed protocols for their preparation and bioconjugation.

Data Presentation

The following tables summarize the typical physicochemical properties of quantum dots before and after surface modification with Lipoamido-PEG-acid ligands. The exact values can vary depending on the specific type and size of the quantum dot, as well as the reaction conditions.

Table 1: Physicochemical Properties of Bare vs. This compound Modified Quantum Dots

PropertyBare Quantum Dots (in organic solvent)This compound Modified Quantum Dots (in aqueous buffer)Reference
Hydrodynamic Diameter ~5-10 nm~15-30 nm[5]
Zeta Potential Not applicable (in non-polar solvent)-20 to -40 mV
Quantum Yield (QY) High (e.g., >50%)Generally a slight decrease from pristine QDs, but can be optimized to remain high (e.g., 30-50%).
Colloidal Stability Stable in organic solventsHigh stability in a wide range of biological buffers and pH.
Biocompatibility Potentially cytotoxicSignificantly improved biocompatibility and reduced cytotoxicity.

Table 2: In Vivo Biodistribution of PEGylated Quantum Dots

OrganRelative Uptake of Non-PEGylated QDsRelative Uptake of PEGylated QDsReference
Liver HighReduced
Spleen HighReduced
Blood Circulation Half-life ShortSignificantly prolonged

Experimental Protocols

Protocol 1: Surface Modification of Quantum Dots with this compound via Ligand Exchange

This protocol describes the transfer of hydrophobic quantum dots from an organic solvent to an aqueous phase by replacing the native hydrophobic ligands with this compound.

Materials:

  • Hydrophobic quantum dots (e.g., CdSe/ZnS) in an organic solvent (e.g., toluene or chloroform)

  • This compound

  • Dihydrolipoic acid (DHLA) (optional, can be used in combination with this compound to control the density of functional groups)

  • Sodium borohydride (NaBH4)

  • Ethanol

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (e.g., Amicon Ultra, 50 kDa MWCO)

  • Vortex mixer

  • Rotary evaporator or nitrogen stream

Procedure:

  • Preparation of DHLA-PEG24-Acid: The disulfide bond in the lipoic acid moiety of this compound needs to be reduced to form dihydrolipoic acid (DHLA) for efficient binding to the quantum dot surface.

    • Dissolve this compound in a mixture of ethanol and water.

    • Add a molar excess of sodium borohydride (NaBH4) to the solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The solution should become colorless.

    • The resulting DHLA-PEG24-acid solution is used directly in the next step.

  • Ligand Exchange Reaction:

    • In a clean glass vial, add the hydrophobic quantum dot solution.

    • Add the freshly prepared DHLA-PEG24-acid solution to the quantum dot solution. The molar ratio of the ligand to the quantum dots should be optimized, but a starting point is a 1000-fold molar excess of the ligand.

    • If desired, a mixture of DHLA-PEG24-acid and DHLA can be used to control the surface density of the carboxylic acid groups.

    • Vortex the mixture vigorously for 1-2 minutes to create an emulsion.

    • Allow the mixture to react for 2-4 hours at room temperature with gentle stirring.

  • Phase Transfer and Purification:

    • After the reaction, the quantum dots will have transferred to the aqueous phase.

    • Remove the organic solvent using a rotary evaporator or by gently blowing a stream of nitrogen over the solution.

    • The aqueous solution will contain the this compound modified quantum dots.

    • Purify the quantum dots from excess ligands and reaction byproducts using centrifugal filter units.

      • Add the quantum dot solution to the filter unit and centrifuge according to the manufacturer's instructions.

      • Discard the flow-through.

      • Resuspend the concentrated quantum dots in fresh PBS buffer.

      • Repeat the washing step 3-4 times.

  • Characterization and Storage:

    • Characterize the purified this compound modified quantum dots by measuring their hydrodynamic diameter (Dynamic Light Scattering), zeta potential, and quantum yield.

    • Store the quantum dots in PBS buffer at 4°C in the dark.

Protocol 2: Bioconjugation of Proteins to this compound Modified Quantum Dots using EDC/NHS Chemistry

This protocol describes the covalent coupling of a protein (e.g., an antibody) to the terminal carboxylic acid groups of this compound modified quantum dots.

Materials:

  • This compound modified quantum dots in MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Protein to be conjugated (in PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO) or size exclusion chromatography column

Procedure:

  • Activation of Carboxylic Acid Groups:

    • To the this compound modified quantum dot solution in MES buffer, add a freshly prepared solution of EDC and NHS (or Sulfo-NHS) in MES buffer. A typical starting molar ratio is a 100-fold excess of EDC and a 200-fold excess of NHS relative to the quantum dots.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation to the Protein:

    • Add the protein solution to the activated quantum dot solution. The molar ratio of protein to quantum dots should be optimized based on the desired degree of labeling, but a starting point is a 5- to 10-fold molar excess of the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-20 mM.

    • Incubate for 10-15 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Purify the quantum dot-protein conjugate from unreacted protein and crosslinking reagents.

      • Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff that will retain the conjugate while allowing the smaller, unconjugated protein to pass through. Wash the conjugate several times with PBS.

      • Size Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the larger quantum dot-protein conjugate from the smaller, unconjugated protein and other reactants.

  • Characterization and Storage:

    • Characterize the purified conjugate to confirm successful conjugation (e.g., using gel electrophoresis, dynamic light scattering, or functional assays).

    • Store the quantum dot-protein conjugate in PBS with a suitable preservative (e.g., sodium azide) at 4°C.

Visualizations

G cluster_ligand_exchange Protocol 1: Quantum Dot Surface Modification hydrophobic_qd Hydrophobic Quantum Dots (in organic solvent) ligand_exchange Ligand Exchange Reaction hydrophobic_qd->ligand_exchange lipoamido_peg This compound reduction Reduction with NaBH4 lipoamido_peg->reduction dhla_peg DHLA-PEG24-acid reduction->dhla_peg dhla_peg->ligand_exchange phase_transfer Phase Transfer to Aqueous Buffer ligand_exchange->phase_transfer purification Purification (Centrifugal Filtration) phase_transfer->purification functionalized_qd This compound Modified Quantum Dots purification->functionalized_qd

Caption: Workflow for the surface modification of quantum dots with this compound.

G cluster_bioconjugation Protocol 2: Bioconjugation Workflow functionalized_qd This compound Modified Quantum Dots activation Activation of Carboxyl Groups functionalized_qd->activation edc_nhs EDC / NHS edc_nhs->activation activated_qd NHS-ester Activated Quantum Dots activation->activated_qd conjugation Covalent Coupling activated_qd->conjugation protein Biomolecule (e.g., Antibody) protein->conjugation quenching Quenching conjugation->quenching purification Purification quenching->purification bioconjugate Quantum Dot Bioconjugate purification->bioconjugate

Caption: Workflow for the bioconjugation of proteins to this compound modified quantum dots.

G cluster_cellular_uptake Cellular Uptake and Trafficking of Functionalized Quantum Dots qd_conjugate Functionalized Quantum Dot (e.g., Antibody-QD) receptor Cell Surface Receptor qd_conjugate->receptor cell_membrane Cell Membrane endocytosis Receptor-Mediated Endocytosis cell_membrane->endocytosis receptor->cell_membrane endosome Early Endosome endocytosis->endosome late_endosome Late Endosome endosome->late_endosome golgi Golgi Apparatus (Potential Sequestration) endosome->golgi lysosome Lysosome (Potential Degradation) late_endosome->lysosome exocytosis Exocytosis lysosome->exocytosis golgi->exocytosis

Caption: Potential cellular uptake and intracellular trafficking pathways of functionalized quantum dots.

References

Application Notes and Protocols for Lipoamido-PEG24-acid in Stable Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG24-acid is a versatile heterobifunctional linker designed for the stable conjugation of molecules to various substrates. It features a lipoic acid moiety for robust anchoring to metal surfaces, such as gold and silver, and a terminal carboxylic acid for the covalent attachment to primary amine-containing molecules via a stable amide bond. The long, hydrophilic polyethylene glycol (PEG) spacer (24 units) enhances water solubility, reduces non-specific binding, and improves the pharmacokinetic profile of conjugated biomolecules.

These application notes provide detailed protocols for the use of this compound in forming stable amide bonds with amine-containing molecules, such as proteins, peptides, and small molecule drugs. The protocols cover two common and efficient coupling methods: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and the 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) mediated coupling.

Key Applications

  • Surface Modification: Functionalization of gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and other metal surfaces for biosensor development and targeted drug delivery.

  • Bioconjugation: Covalent attachment of proteins, peptides, and antibodies to enhance their therapeutic properties.

  • Drug Delivery: Development of targeted drug-carrier conjugates and functionalized liposomes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight ~1335 g/mol
PEG Chain Length 24 units
Reactive Groups Lipoic Acid, Carboxylic Acid
Solubility Water, DMF, DMSO, Dichloromethane
Storage Conditions -20°C, desiccated, protect from light
Table 2: Example Quantitative Data for Amide Coupling Reactions

The following table presents representative quantitative data for the conjugation of a model amine-containing molecule (e.g., a peptide with a single primary amine) to this compound using EDC/NHS and HATU coupling methods. These values are illustrative and may require optimization for specific applications.

ParameterEDC/NHS CouplingHATU Coupling
Molar Ratio (this compound:Amine) 1.5:11.2:1
Molar Ratio (Coupling Reagents) This compound:EDC:NHS = 1:2:4This compound:HATU:Base = 1:1.5:3
Reaction Solvent 50 mM MES buffer, pH 6.0, then PBS, pH 7.4Anhydrous DMF
Reaction Time Activation: 30 min; Coupling: 2-4 hours at RT2-4 hours at room temperature
Typical Conjugation Yield 60-80%70-90%
Purification Method Size-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)
Characterization MALDI-TOF MS: Expected mass shift of ~1335 DaMALDI-TOF MS: Expected mass shift of ~1335 Da
¹H NMR: Appearance of characteristic PEG peaks¹H NMR: Appearance of characteristic PEG peaks

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This two-step protocol minimizes the risk of self-polymerization of amine-containing molecules that also possess carboxyl groups.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for dissolving reagents)

  • Purification column (e.g., Size-Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-4 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A 1.5-fold molar excess of the activated linker is a good starting point.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Amide Bond Formation using HATU Chemistry

This protocol is highly efficient and is often performed in an organic solvent, making it suitable for a wide range of molecules.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous DMF as the solvent.

  • Reaction Setup:

    • Dissolve this compound in anhydrous DMF.

    • Add HATU (1.2-1.5 molar equivalents) and DIPEA or TEA (2-3 molar equivalents) to the solution.

    • Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Conjugation:

    • Add the amine-containing molecule (1 molar equivalent) to the reaction mixture.

    • Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified directly by RP-HPLC.

    • Alternatively, an aqueous work-up can be performed, followed by extraction and purification.

Visualization of Workflows and Concepts

experimental_workflow_EDC_NHS cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.4) cluster_purification Quenching & Purification reagents This compound EDC NHS/Sulfo-NHS activation Incubate 15-30 min at RT reagents->activation In MES Buffer activated_linker Activated NHS Ester activation->activated_linker coupling Incubate 2-4 hours at RT activated_linker->coupling amine Amine-containing Molecule amine->coupling In PBS Buffer crude_conjugate Crude Conjugate Mixture coupling->crude_conjugate quenching Add Tris or Hydroxylamine crude_conjugate->quenching purification Size-Exclusion Chromatography quenching->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for EDC/NHS mediated amide bond formation.

experimental_workflow_HATU cluster_reaction One-Pot Reaction (Anhydrous DMF) cluster_purification Purification reagents This compound HATU DIPEA/TEA pre_activation Stir 5-10 min at RT reagents->pre_activation add_amine Add Amine-containing Molecule pre_activation->add_amine reaction Stir 2-4 hours at RT add_amine->reaction crude_product Crude Reaction Mixture reaction->crude_product purification RP-HPLC crude_product->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for HATU mediated amide bond formation.

logical_relationship Lipoamido_PEG24_Acid This compound Lipoic_Acid Lipoic Acid Moiety Lipoamido_PEG24_Acid->Lipoic_Acid contains Carboxylic_Acid Carboxylic Acid Lipoamido_PEG24_Acid->Carboxylic_Acid contains PEG_Spacer PEG24 Spacer Lipoamido_PEG24_Acid->PEG_Spacer contains Metal_Surface Metal Surface (e.g., Gold, Silver) Lipoic_Acid->Metal_Surface binds to Amide_Bond Stable Amide Bond Carboxylic_Acid->Amide_Bond reacts with Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Amide_Bond to form

Caption: Functional components of this compound.

Characterization of the Conjugate

Confirmation of successful conjugation is crucial. The following techniques are recommended:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): An increase in the molecular weight of the amine-containing molecule corresponding to the mass of the this compound linker (~1335 Da) is expected.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The appearance of the characteristic strong signal from the ethylene glycol repeating units of the PEG chain (around 3.6 ppm) in the spectrum of the purified conjugate confirms the presence of the linker. The degree of pegylation can also be quantified by comparing the integration of the PEG signal to a characteristic signal of the conjugated molecule.[1]

  • Chromatography (HPLC, FPLC): A shift in the retention time of the conjugate compared to the unconjugated molecule is indicative of a change in size and/or hydrophobicity, suggesting successful conjugation. Size-exclusion chromatography is particularly useful for demonstrating an increase in hydrodynamic radius.

References

Application Notes and Protocols: Lipoamido-PEG24-acid in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties. The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting the efficiency and selectivity of protein degradation.

Lipoamido-PEG24-acid is a bifunctional linker that offers distinct advantages in PROTAC design. It features a lipoic acid moiety, a 24-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. The long, hydrophilic PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC, while the terminal carboxylic acid allows for straightforward conjugation to amine-containing warheads or E3 ligase ligands via amide bond formation. The lipoic acid group provides a handle for potential further modifications or interactions.

These application notes provide an overview of the utility of this compound in PROTAC synthesis, including detailed experimental protocols and representative data for PROTACs with long-chain PEG linkers.

Key Features of this compound in PROTAC Synthesis

  • Enhanced Solubility: The 24-unit PEG chain significantly increases the hydrophilicity of the PROTAC molecule, which can improve its solubility in aqueous buffers and physiological media.[1]

  • Improved Permeability: The physicochemical properties of the long PEG linker can favorably influence the cell permeability of the PROTAC, a critical factor for reaching intracellular targets.

  • Optimal Length for Ternary Complex Formation: The extended length of the PEG24 linker can provide the necessary flexibility and spatial separation between the warhead and the E3 ligase ligand to enable the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][3]

  • Versatile Conjugation Chemistry: The terminal carboxylic acid readily participates in standard amide bond formation reactions, allowing for a robust and reliable method of incorporating the linker into the PROTAC structure.[4]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation with this compound

This protocol describes the coupling of an amine-functionalized warhead (Warhead-NH2) to this compound, followed by the coupling of the resulting intermediate to an amine-functionalized E3 ligase ligand (E3 Ligase-NH2).

Step 1: Coupling of this compound to Warhead-NH2

Materials:

  • This compound

  • Warhead-NH2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add Warhead-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Lipoamido-PEG24-Warhead intermediate.

Step 2: Coupling of Lipoamido-PEG24-Warhead to E3 Ligase-NH2

This step assumes the lipoic acid moiety of the intermediate from Step 1 has a functional group amenable to coupling with the E3 ligase ligand. If the lipoic acid's carboxylic acid is to be used, a similar procedure to Step 1 would be followed after appropriate deprotection if necessary. For this example, we will assume a direct amide coupling to a modified E3 ligase ligand.

Materials:

  • Lipoamido-PEG24-Warhead (from Step 1)

  • E3 Ligase Ligand-NH2

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Follow the same procedure as in Step 1, using Lipoamido-PEG24-Warhead (1.0 eq) and E3 Ligase Ligand-NH2 (1.1 eq).

  • After workup, purify the final PROTAC product by preparative HPLC to obtain the desired purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF-7 for ERα, VCaP for Androgen Receptor, MDA-MB-231 for BRD4)

  • PROTAC synthesized with this compound

  • Cell culture medium and supplements

  • DMSO (Dimethyl sulfoxide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the DMSO control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Quantitative Data

Table 1: Degradation of Bromodomain-Containing Protein 4 (BRD4) by PROTACs with PEG Linkers

PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
Compound 34 Piperazine-containing linker (13-15 atoms)MDA-MB-23160>90[5]
Compound 37 α-acyloxy amide linkerMDA-MB-23162>90

Table 2: Degradation of Androgen Receptor (AR) by PROTACs with PEG Linkers

PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
AR-PROTAC 1 PEG-basedVCaP<10>85
AR-PROTAC 2 PEG-basedLNCaP<10>85

Table 3: Degradation of Estrogen Receptor α (ERα) by a PROTAC with a PEG Linker

PROTACLinker CompositionCell LineDC50 (µM)Dmax (%)Reference
ERE-PROTAC PEG-basedMCF-7<5Not specified

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary mediates POI Target Protein (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded releases

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start Materials lipo This compound start->lipo warhead Warhead-NH2 start->warhead e3_ligand E3 Ligase Ligand-NH2 start->e3_ligand coupling1 Amide Coupling (HATU, DIPEA, DMF) lipo->coupling1 warhead->coupling1 coupling2 Amide Coupling (HATU, DIPEA, DMF) e3_ligand->coupling2 intermediate Lipoamido-PEG24-Warhead coupling1->intermediate purification1 Purification (Flash Chromatography) intermediate->purification1 purification1->coupling2 protac Final PROTAC coupling2->protac purification2 Purification (Preparative HPLC) protac->purification2 analysis Characterization (LC-MS, NMR) purification2->analysis

Caption: A typical workflow for the synthesis of a PROTAC using this compound.

Signaling Pathway Intervention by an ERα PROTAC

ERa_Signaling_PROTAC cluster_pathway Estrogen Receptor α Signaling Pathway cluster_intervention PROTAC Intervention Estradiol Estradiol (E2) ERa Estrogen Receptor α (ERα) Estradiol->ERa binds Dimerization Dimerization & Nuclear Translocation ERa->Dimerization Degradation ERα Degradation ERa->Degradation is degraded ERE Estrogen Response Element (ERE) in DNA Dimerization->ERE binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC ERα-PROTAC PROTAC->ERa targets Degradation->Dimerization blocks

Caption: Intervention in the ERα signaling pathway by an ERα-targeting PROTAC.

Conclusion

This compound represents a valuable tool for the synthesis of PROTACs. Its long, hydrophilic PEG chain can confer favorable physicochemical properties to the final molecule, potentially leading to enhanced efficacy. The straightforward amide bond formation chemistry allows for its facile incorporation into a variety of PROTAC designs. While specific degradation data for PROTACs utilizing this exact linker is limited in publicly available literature, the data presented for PROTACs with comparable long-chain PEG linkers highlight the potential for achieving potent and selective protein degradation. The provided protocols and workflows offer a foundation for the rational design and evaluation of novel PROTACs incorporating this compound.

References

Application Notes and Protocols for Lipoamido-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and utilization of Lipoamido-PEG24-acid. The information is intended to ensure the integrity of the compound and to facilitate its successful application in research and drug development.

Product Information

This compound is a heterobifunctional linker composed of a lipoic acid moiety and a terminal carboxylic acid, connected by a 24-unit polyethylene glycol (PEG) spacer. The lipoic acid group contains a reactive disulfide bond within a five-membered ring, which can be a target for reduction. The terminal carboxylic acid allows for covalent conjugation to primary amine groups through the formation of a stable amide bond.[1] The hydrophilic PEG spacer enhances the water solubility of the molecule.[1]

Chemical Properties
PropertyValue
Molecular Formula C₅₉H₁₁₅NO₂₇S₂
Molecular Weight 1334.7 g/mol
Purity Typically ≥95%

Storage and Handling

Proper storage and handling are crucial to maintain the stability and reactivity of this compound.

Storage Conditions

Long-term storage at -20°C is recommended.[1][2] For optimal stability, the compound should be stored under a dry, inert atmosphere such as argon or nitrogen and protected from light.[2] It is advisable to store the product with a desiccant.

Handling Procedures
  • Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.

  • After dispensing, flush the container with dry nitrogen or argon before resealing.

  • For compounds sensitive to moisture and light, such as those with NHS ester, maleimide, or thiol groups, preparing smaller aliquots can help preserve the activity of the bulk supply.

Personal Protective Equipment (PPE)

When handling this compound, standard laboratory safety practices should be followed. This includes wearing:

  • Safety glasses

  • Lab coat

  • Chemical-resistant gloves

Solubility

The PEG linker imparts hydrophilicity to the molecule. For preparing stock solutions, organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are recommended. While PEG enhances aqueous solubility, the solubility in aqueous buffers may vary. It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the desired concentration.

Stability
  • In Solid Form: When stored correctly at -20°C under an inert atmosphere and protected from light, the compound is stable for an extended period.

  • In Solution: The stability of this compound in solution is dependent on the solvent, pH, and temperature.

    • The disulfide bond in the lipoic acid moiety is susceptible to reduction, especially in the presence of reducing agents. The five-membered ring structure of lipoic acid makes this disulfide bond particularly reactive.

    • Lipoic acid can be sensitive to light and may undergo photodecomposition. Therefore, solutions should be protected from light.

    • PEGylated compounds are generally stable in solution, and their presence can even enhance the thermal stability of conjugated proteins.

  • pH Stability: The disulfide bond of lipoic acid can be cleaved at alkaline pH. The carboxylic acid group is stable across a wide pH range.

Experimental Protocols

The terminal carboxylic acid of this compound can be conjugated to primary amines using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency.

General Protocol for Conjugation to an Amine-Containing Molecule (e.g., Protein)

This two-step protocol involves the activation of the carboxylic acid followed by reaction with the amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine this compound with a molar excess of EDC and Sulfo-NHS in the Activation Buffer.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-7.5 with the Coupling Buffer for optimal reaction with the primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-activated carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Experimental Workflow Diagram

experimental_workflow prep_reagents Prepare Reagents (this compound, Protein, Buffers, EDC/S-NHS) activation Activate Carboxylic Acid (Add EDC/S-NHS in Activation Buffer) prep_reagents->activation 15-30 min RT conjugation Conjugate to Amine (Add activated PEG to protein in Coupling Buffer) activation->conjugation 2h RT or overnight 4°C quenching Quench Reaction (Add Tris or Hydroxylamine) conjugation->quenching 15-30 min RT purification Purify Conjugate (Dialysis or SEC) quenching->purification

Caption: Workflow for the two-step EDC/S-NHS conjugation of this compound to a protein.

Quality Control

The purity and integrity of this compound and its conjugates can be assessed using various analytical techniques.

Analytical Methods
TechniquePurposeTypical Conditions
Reverse-Phase HPLC (RP-HPLC) Purity assessment of this compound and analysis of conjugation reaction.Column: C18; Mobile Phase: Gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid); Detection: UV (if applicable) or Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds.
Size-Exclusion Chromatography (SEC) Analysis of protein conjugates to separate the conjugated protein from the unconjugated protein and excess PEG reagent.Mobile phase is typically an aqueous buffer (e.g., PBS).
Mass Spectrometry (MS) Confirmation of molecular weight of this compound and its conjugates.Electrospray ionization (ESI) is a common technique.
NMR Spectroscopy Structural confirmation of the this compound.As provided by the manufacturer.

Quality Control Workflow Diagram

qc_workflow start This compound (Pre-conjugation) hplc Purity Check by RP-HPLC start->hplc ms Identity Confirmation by MS start->ms conjugate Protein Conjugate (Post-purification) sec Assess Conjugation Efficiency by SEC conjugate->sec ms_conjugate Confirm Conjugate Mass by MS conjugate->ms_conjugate

Caption: Quality control workflow for this compound and its protein conjugate.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidelines.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive this compound due to improper storage or handling.Ensure the compound is stored at -20°C under inert gas and protected from light. Use fresh aliquots.
Suboptimal reaction pH.Ensure the activation step is performed at pH 6.0 and the conjugation step at pH 7.2-7.5.
Presence of primary amines in buffers (e.g., Tris, glycine).Use non-amine-containing buffers for the conjugation reaction.
Precipitation of Protein during Conjugation High concentration of organic solvent from the this compound stock solution.Use a more concentrated stock solution to minimize the volume of organic solvent added. Add the stock solution slowly while vortexing.
Inconsistent Results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment or store aliquots at -20°C for a limited time.

References

Application Note: Calculating Molar Excess of Lipoamido-PEG24-acid for Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipoamido-PEG24-acid is a heterobifunctional linker that combines a lipoic acid moiety and a terminal carboxylic acid, separated by a 24-unit polyethylene glycol (PEG) spacer. The lipoic acid's disulfide bond provides a stable anchor to metallic surfaces like gold nanoparticles, while the terminal carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[1][2][] The hydrophilic PEG linker enhances the water solubility and reduces the immunogenicity of the resulting conjugate.[4][5]

A critical parameter for successful bioconjugation is the molar ratio of the reactants. Using a molar excess of the PEG reagent helps to drive the reaction to completion, ensuring efficient labeling of the target molecule. This document provides a detailed protocol for calculating the optimal molar excess of this compound for conjugation to amine-containing molecules such as proteins, peptides, or nanoparticles.

Principle of Molar Excess

In bioconjugation, the target molecule (e.g., a protein) is often the limiting reactant, being more valuable or available in smaller quantities. By adding an excess of the labeling reagent (this compound), the reaction is driven towards maximum modification of the limiting reactant. The degree of labeling can be controlled by adjusting the molar excess. A higher excess generally leads to a higher degree of labeling, but excessive amounts can lead to unwanted side reactions, aggregation, or difficulties in purification. Therefore, optimization is often required to balance reaction efficiency with the desired outcome.

Materials and Reagents

  • This compound: (Molecular Weight: 1334.7 g/mol )

  • Target Molecule: Protein, peptide, or other amine-containing molecule.

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Reaction Buffer: Amine-free buffer, e.g., MES buffer (pH 4.7-6.0) for activation and PBS or borate buffer (pH 7.2-8.0) for conjugation.

  • Quenching Buffer: Hydroxylamine, Tris, or glycine to stop the reaction.

  • Solvent: Anhydrous DMSO or DMF to dissolve the this compound.

Experimental Protocols

Step-by-Step Molar Excess Calculation

This protocol outlines the calculation needed to determine the mass of this compound required for a desired molar excess.

Step 1: Calculate Moles of Target Molecule First, determine the number of moles of your target protein or molecule that will be used in the reaction.

  • Formula: Moles = Mass (g) / Molecular Weight ( g/mol )

  • or for solutions: Moles = Concentration (mol/L) x Volume (L)

Step 2: Determine Moles of this compound Needed Select a desired molar excess. The optimal ratio is empirical and may require testing, but recommended starting points are provided in Table 1.

  • Formula: Moles of PEG = Moles of Target Molecule × Desired Molar Excess

Step 3: Calculate Mass of this compound to Weigh Convert the moles of the PEG reagent needed into the mass required for the reaction.

  • Formula: Mass of PEG (mg) = Moles of PEG × 1334.7 g/mol × 1000 mg/g

General Conjugation Protocol

This is a general procedure for conjugating this compound to an amine-containing protein.

  • Preparation: Allow all reagents to equilibrate to room temperature before use.

  • Dissolve PEG Reagent: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Activation:

    • Dissolve the target protein in an amine-free buffer (e.g., MES buffer, pH 6.0).

    • In a separate tube, dissolve EDC and NHS in the same buffer to a concentration of ~0.1 M.

    • Add the calculated amount of this compound stock solution to the protein solution.

    • Add a molar excess of EDC and NHS (typically 2-5 fold excess over the PEG-acid) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation:

    • Increase the pH of the reaction mixture to 7.2-7.5 by adding a concentrated phosphate or borate buffer. This facilitates the reaction with primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Reaction time is a key parameter that can be optimized.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., hydroxylamine or Tris) to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess PEG reagent and byproducts via dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Data Presentation

Quantitative data for reaction setup should be clearly structured.

Table 1: Recommended Starting Molar Excess Ratios

Application / Target MoleculeRecommended Starting Molar Excess (PEG : Target)Rationale & Considerations
Monolabeling of a Peptide 5 - 10 foldBalances reaction efficiency with ease of purification for a single conjugation site.
General Protein Labeling (e.g., IgG) 10 - 20 foldA good starting point to achieve sufficient labeling on multiple available lysines.
Nanoparticle Surface Modification 20 - 100+ foldA large excess is often required to drive the reaction to cover the nanoparticle surface adequately.
Low Reactivity Substrates 15 - 50 foldHigher excess may be needed to achieve a desirable degree of labeling for less reactive molecules.

Table 2: Example Calculation for Antibody Conjugation

This example details the calculation for labeling an antibody (Ab) with a 20-fold molar excess of this compound.

ParameterValueFormula / Note
Antibody (Ab) Information
Mass of Ab2 mg
Molecular Weight of Ab150,000 g/mol (Typical for IgG)
Step 1: Moles of Ab 1.33 x 10⁻⁸ mol (0.002 g) / (150,000 g/mol)
Desired Molar Excess 20-fold
Step 2: Moles of PEG 2.67 x 10⁻⁷ mol (1.33 x 10⁻⁸ mol) × 20
This compound MW 1334.7 g/mol
Step 3: Mass of PEG 0.356 mg (2.67 x 10⁻⁷ mol) × (1334.7 g/mol) × 1000
Conclusion To achieve a 20-fold molar excess, 0.356 mg of this compound should be added to 2 mg of the antibody.

Visualization

The following diagram illustrates the logical workflow for calculating molar excess and setting up the conjugation reaction.

G cluster_calc Molar Excess Calculation cluster_protocol Experimental Protocol A 1. Determine Mass & MW of Target Molecule B 2. Calculate Moles of Target Molecule A->B D 4. Calculate Moles of PEG Reagent Needed B->D C 3. Select Desired Molar Excess C->D E 5. Calculate Mass of PEG Reagent to Weigh D->E F Prepare Reagent Stock Solutions E->F Use Calculated Mass G Activate PEG-Acid with EDC/NHS (pH 5-6) F->G H Add Activated PEG to Target Molecule (pH 7.2-7.5) G->H I Incubate Reaction (2h @ RT or O/N @ 4°C) H->I J Quench Reaction I->J K Purify Conjugate (e.g., SEC) J->K

Caption: Workflow for calculating molar excess and performing PEGylation.

References

Lipoamido-PEG24-acid: Applications in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG24-acid is a versatile heterobifunctional crosslinker that is gaining prominence in proteomics research. This reagent features a lipoic acid moiety, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The lipoic acid group can be specifically recognized by lipoic acid ligase (LplA), enabling targeted enzymatic labeling of proteins. The long, hydrophilic PEG24 chain enhances the solubility and bioavailability of conjugated molecules, while the carboxylic acid allows for covalent attachment to primary amines on proteins and other molecules. These properties make this compound a valuable tool for a range of applications, including protein PEGylation, targeted protein degradation, and advanced proteomic analyses.

Key Applications in Proteomics

This compound offers a multitude of applications in the field of proteomics, primarily centered around its ability to specifically label and modify proteins.

  • Site-Specific Protein Labeling and Imaging: The lipoic acid component of the molecule allows for the precise, enzymatic attachment of the PEG linker to proteins that have been genetically engineered to include a Lipoic Acid Ligase Acceptor Peptide (LAP). This enables the site-specific conjugation of various probes, such as fluorophores or biotin, for advanced cellular imaging and pull-down assays. This method offers high specificity, minimizing off-target effects and preserving protein function.[1][2][3][4][5]

  • Targeted Protein Degradation (TPD): this compound serves as a flexible and hydrophilic linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG24 linker in these constructs provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient degradation.

  • Protein PEGylation: The terminal carboxylic acid of this compound can be activated to react with primary amines (such as the side chain of lysine residues) on the surface of proteins. This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and in vivo half-life, while reducing their immunogenicity.

Data Presentation

Quantitative Comparison of PROTAC Linker Performance

The length of the PEG linker is a critical parameter influencing the efficacy of a PROTAC. The following tables summarize data from studies on PROTACs with varying linker lengths, demonstrating the importance of optimizing this component for maximal protein degradation. While these studies do not specifically use a this compound linker, the data for linkers with a similar number of atoms (a PEG24 linker has approximately 72 atoms) provides valuable insights into the expected performance.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling using Lipoic Acid Ligase

This protocol describes the enzymatic labeling of a LAP-tagged protein with this compound, followed by a subsequent click chemistry reaction to attach a fluorescent probe.

Materials:

  • Purified LAP-tagged protein of interest

  • This compound

  • Lipoic acid ligase (LplA, W37V mutant recommended for improved kinetics)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • Azide- or Alkyne-functionalized this compound analog (for click chemistry)

  • Fluorescent probe with a complementary click chemistry handle (e.g., DBCO-dye for azide-functionalized PEG)

  • Size-exclusion chromatography column for purification

Procedure:

  • Enzymatic Ligation:

    • Set up the ligation reaction in a microcentrifuge tube:

      • LAP-tagged protein (10 µM final concentration)

      • Azide-functionalized this compound analog (100 µM final concentration)

      • LplA enzyme (1 µM final concentration)

      • ATP (1 mM final concentration)

      • MgCl₂ (5 mM final concentration)

      • Reaction Buffer to the final volume.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Purification:

    • Remove the unreacted this compound analog and LplA enzyme by size-exclusion chromatography. The labeled protein will elute in the earlier fractions.

  • Click Chemistry Reaction:

    • To the purified, azide-labeled protein, add the DBCO-functionalized fluorescent probe at a 5-10 fold molar excess.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Final Purification and Analysis:

    • Remove the excess fluorescent probe by size-exclusion chromatography.

    • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence to confirm successful labeling. The degree of labeling can be quantified using mass spectrometry.

experimental_workflow_ligation cluster_ligation Step 1: Enzymatic Ligation cluster_click Step 2: Click Chemistry Protein LAP-tagged Protein Ligated_Protein Azide-PEG-Protein Protein->Ligated_Protein PEG Azide-Lipoamido-PEG24-acid PEG->Ligated_Protein LplA LplA Enzyme + ATP/MgCl₂ LplA->Ligated_Protein Probe DBCO-Fluorophore Labeled_Protein Fluorophore-PEG-Protein Ligated_Protein->Labeled_Protein Probe->Labeled_Protein

Site-specific protein labeling workflow.
Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by coupling a target protein-binding ligand and an E3 ligase ligand to this compound.

Materials:

  • Target protein ligand with a free amine group

  • E3 ligase ligand with a free amine group (e.g., a derivative of thalidomide)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF (Dimethylformamide)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and NHS (1.2 eq) to the solution.

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Coupling to the First Ligand:

    • Add the target protein ligand (with a primary amine, 1 eq) and DIPEA (2 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the product (Ligand1-PEG24-Lipoamide) by HPLC.

  • Activation of the Second Carboxylic Acid (if applicable, assuming a bifunctional linker is synthesized from this compound):

    • This step depends on the overall synthetic strategy. If a bifunctional linker with two carboxylic acids is used, the second acid would be activated similarly to step 1. For this protocol, we assume a sequential coupling strategy.

  • Coupling to the Second Ligand:

    • The lipoic acid end can be modified to present a reactive group for the second ligand. Alternatively, a bifunctional PEG linker with orthogonal reactive groups would be used. For the purpose of this protocol, we will assume a pre-functionalized E3 ligase ligand is coupled to the activated this compound.

    • Add the E3 ligase ligand (with a primary amine, 1 eq) and DIPEA (2 eq) to a freshly activated this compound reaction.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by HPLC.

signaling_pathway_protac cluster_protac PROTAC-mediated Protein Degradation PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Protocol 3: Mass Spectrometric Analysis of this compound Conjugated Proteins

This protocol provides a general workflow for the characterization of proteins labeled with this compound using mass spectrometry.

Materials:

  • Purified protein conjugated with this compound

  • DTT (Dithiothreitol) for reduction

  • Iodoacetamide for alkylation

  • Trypsin (mass spectrometry grade) for digestion

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Sample Preparation:

    • Reduce the disulfide bonds of the protein conjugate by incubating with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding 55 mM iodoacetamide and incubating in the dark at room temperature for 20 minutes.

    • Perform an in-solution tryptic digest by adding trypsin at a 1:50 (enzyme:protein) ratio and incubating overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 0.1%.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography using a gradient of acetonitrile in 0.1% formic acid.

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Include a variable modification in the search parameters corresponding to the mass of the this compound attached to lysine residues.

    • The identification of peptides containing this mass shift will confirm the successful conjugation and can be used to determine the site(s) of modification.

logical_relationship_ms cluster_ms Mass Spectrometry Workflow Conjugate Lipoamido-PEG24-Protein Conjugate Digestion Reduction, Alkylation, & Tryptic Digestion Conjugate->Digestion Peptides Peptide Mixture (with PEGylated peptides) Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Data_Analysis Data Analysis (Peptide Identification) LC_MS->Data_Analysis Result Identification of PEGylation Sites Data_Analysis->Result

Mass spectrometry analysis workflow.

References

Application Notes and Protocols for Modifying Cell Surfaces with Lipoamido-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of cell surfaces with biocompatible polymers such as polyethylene glycol (PEG) is a powerful technique in biomedical research and drug development. PEGylation can be used to reduce immunogenicity, prevent non-specific protein adsorption, and alter cell adhesion properties.[1][2][3] Lipoamido-PEG24-acid is a heterobifunctional linker that offers a straightforward method for covalently attaching a hydrophilic PEG spacer to the surface of living cells. This molecule possesses a lipoic acid group, which is thought to facilitate anchoring to the cell membrane, and a terminal carboxylic acid group that can be activated to react with primary amines on the cell surface, forming stable amide bonds.[4]

These application notes provide a comprehensive overview of the principles and protocols for modifying cell surfaces using this compound. The provided methodologies and data will enable researchers to effectively implement this technique for a variety of applications, including cell-based therapies, drug delivery, and fundamental cell biology research.

Principle of Cell Surface Modification

The covalent attachment of this compound to the cell surface is a two-step process. The carboxylic acid terminus of the molecule is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable Sulfo-NHS ester. This activated PEG reagent is then introduced to a suspension of cells, where the Sulfo-NHS ester reacts with primary amine groups present on cell surface proteins (e.g., lysine residues) to form a stable amide bond. The use of Sulfo-NHS enhances the efficiency and stability of the reaction in aqueous conditions typical for cell handling.[5]

Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data from studies using similar PEGylation strategies for cell surface and nanoparticle modification. This data can serve as a benchmark for expected outcomes when modifying cells with this compound.

Table 1: Expected Changes in Physicochemical Properties of Cells After PEGylation

ParameterExpected ChangeMethod of AnalysisReference
Zeta Potential Shift towards neutralElectrophoretic Light Scattering
Hydrodynamic Diameter Slight increaseDynamic Light Scattering
Surface Hydrophilicity IncreaseContact Angle Measurement
Protein Adsorption DecreaseFluorescence-based Protein Assay
Cell Aggregation DecreaseMicroscopy, Flow Cytometry

Table 2: Quantification of Cell Surface PEG Density

Quantification MethodPrincipleTypical Results (PEG molecules/cell or density)Reference
Fluorescamine Assay Reacts with remaining primary amines after PEGylation. The reduction in fluorescence is proportional to the number of conjugated PEGs.Can be used to calculate nmol of PEG per mg of particles, which can be extrapolated to cells.
1H NMR Quantification of the methoxy group of PEG chains relative to an internal standard.Provides a direct measure of PEG concentration on a sample.
Flow Cytometry Using a fluorescently-labeled this compound allows for the quantification of mean fluorescence intensity per cell.Provides a relative measure of PEGylation efficiency across a cell population.
Thermogravimetric Analysis (TGA) Measures the weight loss of the sample as a function of temperature. The weight loss corresponding to PEG degradation is used for quantification.Can determine the weight percentage of PEG on the surface.

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to Cell Surfaces

This protocol details the two-step EDC/Sulfo-NHS chemistry for conjugating this compound to primary amines on the cell surface.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 100 mM Glycine or Tris buffer in PBS

  • Cell suspension of interest

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Cell Preparation: a. Harvest cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes). b. Resuspend the cell pellet in ice-cold PBS to a final concentration of 1 x 107 cells/mL. Keep cells on ice.

  • Activation of this compound: a. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. b. In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 10 mM. c. Add EDC and Sulfo-NHS to the this compound solution. A 2 to 5-fold molar excess of EDC and Sulfo-NHS over the this compound is recommended (e.g., 20-50 mM EDC and Sulfo-NHS). d. Incubate the activation reaction for 15 minutes at room temperature.

  • Cell Surface Modification: a. Add the activated this compound solution to the cell suspension. A final concentration of this compound in the range of 1-5 mM is a good starting point for optimization. b. Gently mix and incubate for 30-60 minutes at room temperature with gentle rotation.

  • Quenching and Washing: a. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. b. Discard the supernatant and resuspend the cell pellet in Quenching Solution to stop the reaction. Incubate for 5 minutes. c. Wash the cells three times with ice-cold PBS to remove unreacted reagents.

  • Final Resuspension: a. Resuspend the final cell pellet in the desired cell culture medium or buffer for downstream applications.

Protocol 2: Assessment of Cell Viability after Surface Modification

It is crucial to assess the impact of the conjugation procedure on cell health.

Materials:

  • PEGylated cells and control (unmodified) cells

  • Cell culture medium

  • Viability stain (e.g., Trypan Blue, Propidium Iodide, or a live/dead cell staining kit)

  • Hemocytometer or automated cell counter

  • Fluorescence microscope or flow cytometer (depending on the viability stain)

Procedure:

  • Following the modification protocol, resuspend a small aliquot of the PEGylated and control cells in cell culture medium.

  • Add the viability stain according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Analyze the cells using the appropriate method:

    • Trypan Blue: Count the number of blue (dead) and clear (live) cells using a hemocytometer.

    • Fluorescent Stains: Analyze the cell population for fluorescent signals corresponding to live and dead cells using a fluorescence microscope or flow cytometer.

  • Calculate the percentage of viable cells for both the PEGylated and control samples. A minimal decrease in viability is expected.

Protocol 3: Quantification of Surface PEGylation using Flow Cytometry

This protocol requires a fluorescently labeled version of this compound or a secondary labeling step.

Materials:

  • Cells modified with fluorescently labeled this compound (or subsequently labeled with a fluorescent probe)

  • Control (unmodified) cells

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Prepare single-cell suspensions of both PEGylated and control cells in flow cytometry buffer.

  • Analyze the samples on a flow cytometer, exciting and detecting the fluorescence at the appropriate wavelengths for the chosen fluorophore.

  • Record the mean fluorescence intensity (MFI) for both the control and PEGylated cell populations.

  • The increase in MFI of the PEGylated cells compared to the control cells provides a quantitative measure of the extent of surface modification.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_activation Reagent Activation cluster_conjugation Conjugation cluster_analysis Washing & Analysis cell_prep 1. Harvest and wash cells cell_resuspend 2. Resuspend in PBS cell_prep->cell_resuspend conjugation 6. Mix activated PEG with cells cell_resuspend->conjugation reagent_prep 3. Prepare fresh EDC/Sulfo-NHS activation 5. Incubate for 15 min reagent_prep->activation peg_dissolve 4. Dissolve this compound peg_dissolve->activation activation->conjugation incubation 7. Incubate for 30-60 min conjugation->incubation quenching 8. Quench reaction incubation->quenching washing 9. Wash cells quenching->washing analysis 10. Downstream applications washing->analysis

Caption: Experimental workflow for cell surface modification.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor Ligand Binding Site signaling Downstream Signaling Cascade receptor->signaling Activation peg This compound peg->receptor:port Steric Hindrance ligand Ligand ligand->receptor:port Binding response Cellular Response signaling->response

Caption: Impact of PEGylation on receptor signaling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency Inactive EDC/Sulfo-NHSPrepare fresh solutions immediately before use.
Incorrect pH of buffersVerify the pH of the Activation and Coupling Buffers.
Insufficient concentration of reagentsOptimize the concentration of this compound, EDC, and Sulfo-NHS.
High Cell Death High concentration of EDCReduce the concentration of EDC or shorten the incubation time.
Harsh cell handlingHandle cells gently, keep on ice, and minimize centrifugation steps.
Toxicity of this compoundPerform a dose-response curve to determine the optimal, non-toxic concentration.
Cell Aggregation Incomplete removal of reagentsEnsure thorough washing of cells after the reaction.
High cell densityPerform the conjugation at a lower cell concentration.

Conclusion

Modifying cell surfaces with this compound is a versatile technique with broad applications in biomedical research. The protocols provided herein offer a robust starting point for achieving efficient and reproducible cell surface PEGylation. By carefully controlling the reaction conditions and assessing the impact on cell viability, researchers can successfully tailor the surface properties of cells for their specific needs. Further optimization of the reagent concentrations and incubation times may be necessary for different cell types and applications. The principles of steric hindrance by the conjugated PEG chains are expected to modulate cellular interactions and signaling, opening avenues for new therapeutic strategies and research tools.

References

Application Notes and Protocols for Lipoamido-PEG24-acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG24-acid is a versatile heterobifunctional linker designed for the development of advanced drug delivery systems. This molecule features a lipoamido group for stable anchoring to nanoparticle surfaces, a hydrophilic 24-unit polyethylene glycol (PEG) spacer to enhance biocompatibility and circulation time, and a terminal carboxylic acid for covalent conjugation of targeting ligands or therapeutic payloads.[1][2] The strategic combination of these functionalities enables the construction of sophisticated, targeted drug delivery vehicles with improved pharmacokinetic profiles and reduced off-target effects.[3][4]

The lipoic acid moiety, with its disulfide bond, provides a robust anchor for metallic nanoparticles (e.g., gold nanoparticles) and can also be incorporated into lipid-based nanoparticle formulations.[5] The PEG spacer imparts "stealth" characteristics, reducing clearance by the reticuloendothelial system and prolonging systemic circulation. The terminal carboxylic acid serves as a versatile reactive handle for the covalent attachment of targeting moieties—such as antibodies, peptides, or small molecules—via standard amine-coupling chemistries. This allows for the precise targeting of diseased cells and tissues, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

These application notes provide detailed protocols for the formulation of targeted drug delivery vehicles using this compound and methods for their characterization.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC59H115NO27S2
Molecular Weight1334.7 g/mol
Purity≥95%
Storage Conditions-20°C, desiccated
Expected Characterization Data for Nanoparticle Formulations

The following tables summarize the expected characterization data for nanoparticles before and after surface modification with this compound and subsequent conjugation of a targeting ligand.

Table 1: Physical Characterization of Nanoparticles

ParameterUnmodified NanoparticlesAfter this compound IncorporationAfter Targeting Ligand Conjugation
Hydrodynamic Diameter (nm)Variable (e.g., 80-120 nm)Increase of 10-30 nmFurther increase of 5-15 nm
Polydispersity Index (PDI)< 0.2< 0.2< 0.25
Zeta Potential (mV)Variable (e.g., -25 to -35 mV)Shift towards neutral (e.g., -5 to -15 mV)Dependent on ligand charge

Table 2: Quantification of Surface Modification

Analysis MethodParameter MeasuredExpected Result
HPLC with Charged Aerosol Detection (CAD)PEG concentrationQuantitative determination of PEG grafting density.
¹H NMR SpectroscopyCharacteristic PEG peak area (~3.65 ppm)Quantification of PEGylation after nanoparticle dissolution.
Thermogravimetric Analysis (TGA)Weight loss at PEG degradation temperatureQuantification of the percentage of PEG by weight.

Experimental Protocols

Protocol 1: Conjugation of a Targeting Ligand to this compound via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid on this compound and its subsequent conjugation to a primary amine-containing targeting ligand (e.g., a peptide or antibody). This can be performed on the free molecule before its incorporation into a nanoparticle or on pre-formed nanoparticles displaying the this compound on their surface.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing targeting ligand

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare stock solutions of EDC-HCl and Sulfo-NHS in Activation Buffer immediately before use (e.g., 10 mg/mL). Do not store these solutions.

    • Dissolve the amine-containing targeting ligand in Coupling Buffer at a suitable concentration.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the this compound solution.

    • Add Activation Buffer to the reaction.

    • Add a 10-fold molar excess of EDC-HCl and a 25-fold molar excess of Sulfo-NHS relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation to Targeting Ligand:

    • Immediately add the activated this compound solution to the targeting ligand solution. A 10-20 fold molar excess of the activated linker over the ligand is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching of Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted Sulfo-NHS esters.

  • Purification:

    • Remove excess, unreacted reagents and byproducts by dialysis against PBS or by using a desalting column appropriate for the size of the final conjugate.

Protocol 2: Formulation of this compound Functionalized Lipid Nanoparticles

This protocol describes the formulation of lipid nanoparticles incorporating this compound using a nanoprecipitation method. This is a general protocol that can be adapted for various lipid and drug combinations.

Materials:

  • This compound

  • Matrix lipid(s) (e.g., solid lipids like glyceryl behenate, or phospholipids like DSPC)

  • Cholesterol (optional, for stability)

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (e.g., deionized water, PBS)

  • Surfactant (e.g., Pluronic F127, Polysorbate 80)

Procedure:

  • Preparation of Organic Phase:

    • Dissolve the matrix lipid(s), cholesterol (if used), the drug, and this compound in the chosen organic solvent. A typical molar ratio for the PEG-lipid is 1-5% of the total lipid content.

    • Gently heat the mixture if necessary to ensure complete dissolution of all components.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in the aqueous phase. The concentration of the surfactant typically ranges from 0.5% to 2.5% (w/v).

    • Heat the aqueous phase to the same temperature as the organic phase.

  • Nanoparticle Formation:

    • Under vigorous stirring, inject the organic phase into the aqueous phase. The volume ratio of the organic to aqueous phase is typically 1:10.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the nanoprecipitation of the lipids and the formation of drug-loaded nanoparticles.

  • Solvent Evaporation and Purification:

    • Continue stirring the nanoparticle suspension at room temperature or under reduced pressure to evaporate the organic solvent.

    • Purify the nanoparticles to remove unencapsulated drug and excess surfactant using methods such as dialysis, tangential flow filtration, or centrifugation.

  • Sterilization and Storage:

    • Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.

    • Store the purified nanoparticles at 4°C. Nanoparticles should never be frozen.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation cluster_2 Step 3: Nanoparticle Assembly A Lipoamido-PEG24-COOH B EDC + Sulfo-NHS (Activation Buffer, pH 6.0) A->B Add C Activated Lipoamido-PEG24-NHS Ester B->C Forms E Conjugation (Coupling Buffer, pH 7.2-7.5) C->E Reacts with D Targeting Ligand-NH2 D->E Add F Targeted Lipoamido-PEG24-Ligand E->F G Lipids + Drug (Organic Phase) F->G Incorporate into H Nanoprecipitation (Aqueous Phase) G->H I Targeted Drug Delivery Vehicle H->I

Caption: Workflow for creating targeted drug delivery vehicles.

G NP Targeted Nanoparticle Lipoamido-PEG24 Anchor + Targeting Ligand Circulation Systemic Circulation (Reduced RES uptake) NP->Circulation IV Injection TargetCell Target Cell Receptor Overexpression Circulation->TargetCell NonTargetCell Non-Target Cell Low Receptor Expression Circulation->NonTargetCell Binding Receptor Binding TargetCell->Binding Ligand Interaction Internalization Endocytosis Binding->Internalization DrugRelease Drug Release (e.g., low pH, enzymes) Internalization->DrugRelease Effect Therapeutic Effect DrugRelease->Effect

Caption: Targeted drug delivery signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in Lipoamido-PEG24-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipoamido-PEG24-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conjugation yield, and to provide clear protocols and answers to frequently asked questions.

Troubleshooting Guide: Low Conjugation Yield

Low or no conjugation yield is one of the most common issues encountered during the EDC/NHS coupling of this compound to amine-containing molecules. The following sections break down potential causes and provide systematic solutions.

Issue 1: Inactive or Degraded Reagents

The efficiency of the conjugation reaction is critically dependent on the activity of the this compound, EDC, and NHS.

  • Potential Cause: this compound, EDC, and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1][2][3] Improper storage and handling, such as repeated opening of vials at room temperature, can introduce moisture and lead to degradation.[1]

  • Recommended Action:

    • Storage: Store this compound, EDC, and NHS desiccated at -20°C.[2]

    • Handling: Before opening, always allow reagent vials to warm to room temperature to prevent condensation.

    • Preparation: Prepare solutions immediately before use in an anhydrous solvent like DMSO or DMF. Stock solutions in anhydrous solvents can be stored for a limited time at -20°C.

    • Reagent Quality: If you suspect reagent degradation, purchase fresh reagents. You can test the reactivity of NHS esters by intentionally hydrolyzing them with a strong base and measuring the release of NHS at 260 nm.

Issue 2: Suboptimal Reaction Conditions

The pH, temperature, and reaction time are critical parameters that significantly influence the outcome of the conjugation.

  • Potential Cause: Incorrect pH can either prevent the reaction from occurring or accelerate the hydrolysis of the NHS ester, a competing reaction that reduces yield.

  • Recommended Action:

    • Two-Step pH Protocol: For optimal results, a two-step pH process is recommended.

      • Activation Step: Perform the activation of the this compound's carboxyl group with EDC and NHS at a pH of 4.5-6.0. MES buffer is a common choice for this step.

      • Conjugation Step: For the reaction of the activated NHS-ester with the primary amine, increase the pH to 7.2-8.5. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is frequently used. A pH above 8.5-9.0 dramatically increases the rate of NHS-ester hydrolysis.

  • Potential Cause: High temperatures can accelerate the hydrolysis of both EDC and the NHS ester intermediate.

  • Recommended Action:

    • Temperature Control: Conduct the activation and conjugation reactions at room temperature or 4°C. The optimal temperature range is generally between 4°C and 25°C.

Issue 3: Inappropriate Buffer Composition

The choice of buffer is crucial, as some common buffer components can interfere with the reaction.

  • Potential Cause: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with your target molecule for reaction with the activated this compound, significantly reducing conjugation efficiency. Phosphate buffers should be avoided during the EDC activation step due to potential side reactions.

  • Recommended Action:

    • Activation Buffer (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer such as MES.

    • Conjugation Buffer (pH 7.0-8.5): Use buffers like PBS, HEPES, or borate buffer.

    • Quenching: After the desired reaction time, you can quench the reaction by adding a primary amine-containing buffer like Tris or glycine.

Issue 4: Competing Side Reactions & Hydrolysis

The primary competing reaction in NHS-ester chemistry is the hydrolysis of the ester, which inactivates the reagent.

  • Potential Cause: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions. The rate of this hydrolysis is highly dependent on the pH. In dilute protein solutions, hydrolysis can be a more significant competitor to the desired conjugation reaction.

  • Recommended Action:

    • Control pH: Maintain the pH within the optimal ranges as described above.

    • Increase Concentration: If possible, increase the concentration of your amine-containing molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

    • Prompt Action: Perform the reaction as quickly as possible after the addition of the reagents.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale & Notes
Activation pH 4.5 - 6.0Most efficient for EDC/NHS activation of carboxyl groups.
Conjugation pH 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.
Temperature 4°C - 25°CHigher temperatures can increase hydrolysis of intermediates.
NHS Ester Half-life 4-5 hours at pH 7.0 (0°C)Decreases to 10 minutes at pH 8.6 (4°C).
Molar Ratio 2- to 10-fold molar excess of EDC and 2- to 5-fold molar excess of NHS over the carboxyl groups.A starting point; optimization is often necessary.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound

This protocol is designed to maximize conjugation efficiency by separating the activation and conjugation steps.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline, pH 7.2-7.5)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF.

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve your amine-containing molecule in the Conjugation Buffer.

    • Add the activated this compound mixture to the solution of your amine-containing molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove unreacted reagents and byproducts. Common methods include size-exclusion chromatography (SEC) or dialysis. Ion-exchange chromatography can also be effective for separating PEGylated products.

Visualizations

experimental_workflow prep Reagent Preparation (this compound, EDC, NHS) Equilibrate to RT, Dissolve in Anhydrous Solvent activation Activation Step (pH 4.5-6.0 in MES Buffer) Add EDC & NHS to this compound Incubate 15 min @ RT prep->activation conjugation Conjugation Step (pH 7.2-8.5 in PBS Buffer) Add activated PEG to Amine-Molecule Incubate 2h @ RT or overnight @ 4°C activation->conjugation quenching Quenching Add Tris or Glycine Incubate 15 min @ RT conjugation->quenching purification Purification (SEC, Dialysis, or IEX) Remove excess reagents and byproducts quenching->purification final_product Purified Conjugate purification->final_product

Caption: Experimental Workflow for this compound Conjugation.

troubleshooting_tree start Low Conjugation Yield check_reagents Check Reagents (Stored properly? Freshly prepared?) start->check_reagents Step 1 reagent_issue Solution: Use fresh reagents. Store at -20°C, desiccated. Warm to RT before opening. check_reagents->reagent_issue No check_ph Verify Reaction pH (Activation: 4.5-6.0? Conjugation: 7.2-8.5?) check_reagents->check_ph Yes ph_issue Solution: Use two-step pH protocol. MES for activation, PBS for conjugation. check_ph->ph_issue No check_buffer Check Buffer Composition (Amine or carboxylate free?) check_ph->check_buffer Yes buffer_issue Solution: Avoid Tris, Glycine, Acetate. Use MES, PBS, HEPES, or Borate. check_buffer->buffer_issue No check_concentration Review Reactant Concentrations (Is the amine-molecule too dilute?) check_buffer->check_concentration Yes concentration_issue Solution: Increase concentration of the amine-containing molecule if possible. check_concentration->concentration_issue Yes

Caption: Troubleshooting Decision Tree for Low Conjugation Yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation? A: A two-step pH protocol is optimal. The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient at a pH between 4.5 and 6.0. The subsequent reaction of the activated NHS ester with a primary amine is most efficient at a pH between 7.2 and 8.5.

Q2: Which buffers should I use for the conjugation reaction? A: It is critical to use buffers that do not contain primary amines or carboxylates. For the activation step (pH 4.5-6.0), MES buffer is recommended. For the conjugation step (pH 7.0-8.5), buffers such as PBS, HEPES, or borate are suitable. Avoid buffers like Tris, glycine, and acetate as they will interfere with the reaction.

Q3: How should I store my this compound, EDC, and NHS reagents? A: These reagents are sensitive to moisture and should be stored desiccated at -20°C to maintain their activity.

Q4: My protein precipitates during the reaction. What can I do? A: Protein precipitation can occur due to changes in pH or high concentrations of EDC. Ensure your protein is soluble and stable in the chosen reaction buffers. You may need to perform a buffer exchange prior to the reaction. If you are using a large excess of EDC and observe precipitation, try reducing the concentration.

Q5: How can I remove the unreacted this compound after the conjugation? A: Unreacted PEG reagents can be removed based on the size difference between the conjugate and the free PEG. Common and effective methods include size-exclusion chromatography (SEC), dialysis, or ultrafiltration with an appropriate molecular weight cutoff (MWCO).

References

How to prevent aggregation during Lipoamido-PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for Lipoamido-PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you prevent aggregation during your experiments.

Troubleshooting Guide: Preventing Aggregation during Lipoamido-PEGylation

Aggregation is a common challenge during Lipoamido-PEGylation, leading to reduced yield, loss of biological activity, and difficulties in purification. This guide provides a systematic approach to identify and resolve potential causes of aggregation.

Summary of Potential Causes and Solutions for Aggregation

Potential Cause Recommended Solution Quantitative Parameters to Consider
Suboptimal Reaction Conditions Optimize the reaction buffer pH, temperature, and ionic strength.pH: Screen a range of pH values. For maleimide-thiol chemistry, a pH of 6.5-7.5 is often optimal to favor the thiol reaction.[1] For other chemistries, a wider screen (e.g., pH 6.0-8.5) may be necessary. Temperature: Conduct reactions at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation kinetics.[2]
High Reactant Concentrations Perform the reaction at lower concentrations of the lipoamido-functionalized molecule and the PEG reagent.Molecule Concentration: Test a range from 0.5 to 5 mg/mL. PEG:Molecule Molar Ratio: Evaluate a range from 1:1 to 20:1.
Intermolecular Cross-linking If using a bifunctional PEG, consider switching to a monofunctional PEG to avoid cross-linking. Ensure the quality of monofunctional PEG reagents to minimize diol impurities.N/A
Poor Solubility of Reactants Dissolve the lipoamido-functionalized molecule and PEG reagent in a suitable co-solvent (e.g., DMSO, DMF) before adding to the aqueous reaction buffer. Add reagents dropwise with gentle stirring.N/A
Presence of Pre-existing Aggregates Ensure the starting material (protein, nanoparticle, etc.) is monomeric and free of aggregates before initiating PEGylation.Characterize starting material by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
Disulfide Bond Formation For molecules with free thiols, the addition of a mild reducing agent can help prevent intermolecular disulfide bond formation.Reducing Agent (e.g., TCEP): Use a 2-10 fold molar excess relative to the thiol concentration.
Instability of the Lipoamido-PEGylated Product Include stabilizing excipients in the reaction and storage buffers.Sugars (e.g., sucrose, trehalose): 5-10% (w/v) Amino Acids (e.g., arginine): 50-100 mM Non-ionic Surfactants (e.g., Polysorbate 20): 0.01-0.05% (v/v)[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation during Lipoamido-PEGylation?

Aggregation during Lipoamido-PEGylation can stem from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple molecules together, leading to large aggregates.

  • High Concentrations: High concentrations of either the molecule to be PEGylated or the PEG reagent increase the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly affect the stability and solubility of the reactants and the final product.

  • Poor Reagent Quality: Impurities in the PEG reagent, such as the presence of diol in a supposedly monofunctional PEG, can cause unintended cross-linking.

  • Hydrophobicity: The lipoic acid moiety can be hydrophobic, and if the PEG chain is not long enough or the reaction conditions are not optimal, it can lead to aggregation.[3]

Q2: How can I detect and quantify aggregation in my Lipoamido-PEGylated sample?

Several analytical techniques can be used to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is a high-resolution method to separate monomers from dimers, trimers, and larger aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of even small amounts of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.

  • Visual Inspection: In severe cases, aggregation can be observed as turbidity or visible precipitates in the solution.

Q3: What is the optimal pH for Lipoamido-PEGylation?

The optimal pH depends on the specific chemistry used for PEGylation. For reactions involving maleimide-activated PEGs reacting with the thiol of reduced lipoamide (dihydrolipoic acid), a pH range of 6.5-7.5 is generally recommended to ensure the thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide group.[1] It is always best to perform a pH screening experiment to determine the optimal condition for your specific system.

Q4: Can the length of the PEG chain in the Lipoamido-PEG reagent influence aggregation?

Yes, the length of the PEG chain can have a significant impact. Longer PEG chains generally provide a better steric shield around the molecule, which can help prevent intermolecular interactions and aggregation. However, there is a balance to be struck, as excessively long PEG chains might hinder the biological activity of the conjugated molecule. The optimal PEG length should be determined empirically for each application.

Q5: Should I use a reducing agent during Lipoamido-PEGylation?

If your Lipoamido-PEGylation strategy involves the reaction with the thiol groups of reduced lipoamide (dihydrolipoic acid), a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to ensure the disulfide bond of lipoic acid is cleaved and the thiols are available for reaction. Using a mild excess of a reducing agent can also help prevent the reformation of intermolecular disulfide bonds, which can be a source of aggregation. However, the compatibility of the reducing agent with your molecule and PEG reagent should be confirmed.

Experimental Protocols

Protocol 1: General Screening for Optimal Lipoamido-PEGylation Conditions to Minimize Aggregation

This protocol outlines a small-scale screening experiment to identify the optimal reaction conditions.

Materials:

  • Lipoamido-functionalized molecule (e.g., protein, nanoparticle)

  • Lipoamido-PEG reagent (e.g., Maleimide-PEG-Lipoamide)

  • Reaction buffers with varying pH (e.g., Phosphate Buffered Saline at pH 6.5, 7.0, 7.5, 8.0)

  • Stabilizing excipients (e.g., stock solutions of sucrose, arginine, Polysorbate 20)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol for maleimide chemistry)

  • Analytical instruments for aggregation analysis (e.g., DLS, SEC)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the lipoamido-functionalized molecule in the desired reaction buffer to a stock concentration (e.g., 10 mg/mL).

    • Dissolve the Lipoamido-PEG reagent in the same buffer or a compatible co-solvent (e.g., DMSO) to a stock concentration.

  • Set up Screening Reactions: In separate microcentrifuge tubes, set up a matrix of reaction conditions varying:

    • Molecule Concentration: (e.g., 1 mg/mL, 2 mg/mL, 5 mg/mL)

    • PEG:Molecule Molar Ratio: (e.g., 5:1, 10:1, 20:1)

    • pH: (e.g., 6.5, 7.0, 7.5, 8.0)

    • Temperature: (e.g., 4°C and room temperature)

    • With and without stabilizing excipients.

  • Initiate the Reaction: Add the Lipoamido-PEG reagent to the molecule solution and mix gently.

  • Incubation: Incubate the reactions for a predetermined time (e.g., 2 hours to overnight) with gentle agitation.

  • Quench the Reaction: Add an excess of the quenching reagent to stop the reaction.

  • Analysis: Analyze each reaction mixture for the presence of aggregates using DLS and/or SEC.

  • Evaluation: Compare the results to identify the conditions that yield the highest degree of PEGylation with the lowest amount of aggregation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Aggregation in Lipoamido-PEGylation start Aggregation Observed check_reagents Check Reagent Quality and Solubility start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK reassess Re-evaluate PEGylation Strategy check_reagents->reassess Reagents Poor add_excipients Add Stabilizing Excipients optimize_conditions->add_excipients Aggregation Persists purification Purify to Remove Aggregates optimize_conditions->purification Aggregation Reduced modify_protocol Modify Reaction Protocol add_excipients->modify_protocol Aggregation Persists add_excipients->purification Aggregation Reduced modify_protocol->purification Aggregation Reduced modify_protocol->reassess Aggregation Persists

Caption: A logical workflow for troubleshooting aggregation during Lipoamido-PEGylation.

Signaling_Pathway Key Factors Influencing Aggregation in Lipoamido-PEGylation Aggregation Aggregation Concentration High Concentration Concentration->Aggregation pH_Temp Suboptimal pH/Temp pH_Temp->Aggregation Crosslinking Intermolecular Cross-linking Crosslinking->Aggregation Solubility Poor Solubility Solubility->Aggregation Stability Product Instability Stability->Aggregation

Caption: Signaling pathway of key factors leading to aggregation.

References

Optimizing Reaction Conditions for Lipoamido-PEG24-acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipoamido-PEG24-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises a lipoic acid moiety, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] The lipoic acid group, with its disulfide bond, provides a strong anchor to metal surfaces like gold and silver.[3][4] The hydrophilic PEG spacer enhances water solubility and biocompatibility, while the terminal carboxylic acid allows for covalent conjugation to primary amine groups on biomolecules such as proteins, peptides, and antibodies.[1]

Q2: How do I activate the carboxylic acid group of this compound for conjugation to an amine-containing molecule?

The carboxylic acid is typically activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.

Q3: What are the optimal storage and handling conditions for this compound and the coupling reagents EDC and NHS?

This compound should be stored at -20°C. Both EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C. It is crucial to allow the reagent vials to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis and inactivation. For optimal activity, EDC and NHS solutions should be prepared fresh immediately before use.

Q4: What is the primary side reaction to be aware of during the conjugation process?

The main competing side reaction is the hydrolysis of the activated NHS ester. This reaction is highly dependent on pH and temperature, with the rate of hydrolysis increasing significantly at higher pH values. Once hydrolyzed, the NHS ester becomes a carboxylic acid and is no longer reactive with amines, thus reducing the overall conjugation yield.

Troubleshooting Guide

Low Conjugation Yield
Potential Cause Troubleshooting Steps References
Inactive Reagents EDC and NHS are highly sensitive to moisture. Ensure they are stored properly under desiccated conditions at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the intended reaction. For the activation step, use a non-amine, non-carboxylate buffer like MES. For the coupling step, phosphate-buffered saline (PBS) is a suitable choice.
Incorrect pH The two-step EDC/NHS coupling has distinct optimal pH ranges. The activation of the carboxyl group with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7.0-8.5. For a two-step protocol, perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step.
Suboptimal Molar Ratios The molar ratio of EDC and NHS to the carboxyl-containing molecule is critical. A common starting point is a molar excess of EDC and NHS. A suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Optimization of these ratios may be necessary.
Hydrolysis of Activated Ester The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. Perform the reaction as quickly as possible after the activation step. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this will also slow down the desired conjugation reaction.
Precipitation During Reaction
Potential Cause Troubleshooting Steps References
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility before starting the conjugation.
High EDC Concentration In some cases, very high concentrations of EDC can lead to protein precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Difficulty in Purification
Potential Cause Troubleshooting Steps References
Inefficient Removal of Unreacted Reagents For removal of small molecules like unreacted this compound, EDC, and NHS, size-exclusion chromatography (desalting columns) or dialysis/ultrafiltration are effective methods. Ensure the molecular weight cutoff (MWCO) of the dialysis membrane is significantly smaller than your target conjugate.
Co-elution of Product and Impurities If size-based methods are insufficient, consider chromatographic techniques that separate based on other properties. Reverse-phase HPLC (RP-HPLC) can separate molecules based on hydrophobicity, while ion-exchange chromatography (IEX) separates based on charge.
Low Recovery of Conjugate Non-specific binding to chromatography columns or membranes can lead to low recovery. Ensure the column is properly equilibrated. For membranes, consider using materials known for low protein binding (e.g., regenerated cellulose).

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol describes the covalent attachment of the carboxylic acid group of this compound to primary amines on a target protein.

Materials:

  • This compound

  • Target protein with primary amines

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette (appropriate MWCO)

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. A common starting concentration is 10 mg/mL for both.

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to a known concentration.

    • Prepare the target protein in the Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 5-10 fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein:

    • If a desalting column was not used, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.

    • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction and deactivate any remaining active NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final conjugate using a desalting column or dialysis to remove unreacted PEG linker, quenching reagents, and byproducts. Further purification by size-exclusion or ion-exchange chromatography may be necessary to separate conjugates with different degrees of labeling.

Data Presentation

Table 1: Half-life of NHS Esters at Different pH Values

This table illustrates the significant impact of pH on the stability of the amine-reactive NHS ester intermediate. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.044-5 hours
8.025~30 minutes
8.525~10 minutes
8.6410 minutes

Note: Half-life values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_activation Activation Step cluster_conjugation Conjugation & Quenching cluster_purification Purification prep_peg Dissolve this compound activation Activate this compound with EDC/Sulfo-NHS (15-30 min, RT) prep_peg->activation prep_protein Prepare Protein Solution in Coupling Buffer (pH 7.2-7.5) conjugation Add activated PEG to Protein (2h RT or overnight 4°C) prep_protein->conjugation prep_edc_nhs Prepare fresh EDC/Sulfo-NHS in Activation Buffer (pH 6.0) prep_edc_nhs->activation activation->conjugation Adjust pH if necessary quenching Quench with Tris or Glycine (15-30 min, RT) conjugation->quenching purification Purify Conjugate (SEC, Dialysis, etc.) quenching->purification

Caption: Workflow for the two-step EDC/NHS conjugation of this compound.

troubleshooting_logic start Low Conjugation Yield? check_reagents Are EDC/NHS fresh and handled properly? start->check_reagents Yes check_ph Is the pH correct for activation (6.0) and conjugation (7.2-7.5)? check_reagents->check_ph Yes inactive_reagents Outcome: Inactive Reagents check_reagents->inactive_reagents No check_buffer Are buffers free of competing amines/carboxylates? check_ph->check_buffer Yes incorrect_ph Outcome: Incorrect pH check_ph->incorrect_ph No check_ratio Are molar ratios of EDC/NHS optimized? check_buffer->check_ratio Yes wrong_buffer Outcome: Incompatible Buffer check_buffer->wrong_buffer No bad_ratio Outcome: Suboptimal Ratios check_ratio->bad_ratio No

Caption: Troubleshooting logic for low conjugation yield in EDC/NHS reactions.

References

Side reactions of Lipoamido-PEG24-acid with biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lipoamido-PEG24-acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using this reagent, with a specific focus on troubleshooting potential side reactions with biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they do?

A1: this compound has two key functional moieties:

  • Lipoamide Group : This group contains a disulfide bond within a five-membered ring. It readily forms stable dative bonds with metal surfaces, particularly gold and silver, making it ideal for surface modification of nanoparticles or sensors.

  • Carboxylic Acid Group (-COOH) : This is the terminal reactive group used for conjugation to biomolecules. It is not reactive on its own and requires activation to form a stable bond with nucleophiles on the target molecule.[1]

Q2: How do I activate the carboxylic acid group for conjugation?

A2: The carboxylic acid is typically activated using carbodiimide chemistry. The most common method involves reacting it with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS).[2] This two-step, one-pot reaction first creates a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[3]

Q3: What is the primary target for conjugation on a protein?

A3: The primary target for an activated this compound (i.e., its NHS ester form) is a primary amine (-NH2). On a typical protein, these are found on the N-terminal alpha-amine and the epsilon-amine of lysine residues. The reaction forms a stable amide bond.

Q4: What buffers should I use for the conjugation reaction?

A4: It is critical to use a buffer that does not contain primary amines, as these will compete with your target biomolecule for the activated PEG reagent.

  • Recommended Buffers : Phosphate-buffered saline (PBS), MES, or HEPES at a pH between 7.2 and 8.5 are commonly used.

  • Buffers to Avoid : Tris (Tris-HCl) and glycine-based buffers are incompatible with this chemistry as they contain primary amines that will quench the reaction.

Q5: How should I store and handle this compound?

A5: this compound and its activated NHS-ester form are sensitive to moisture. Store the reagent at -20°C in a desiccated environment. Before use, always allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial, which can lead to hydrolysis and inactivation of the reagent.

Troubleshooting Guide: Side Reactions & Low Efficiency

This section addresses common problems encountered during conjugation experiments.

Q6: My conjugation efficiency is very low or has failed completely. What went wrong?

A6: Low conjugation efficiency is the most common issue and typically points to one of three areas: reagent inactivity, suboptimal reaction conditions, or issues with the target biomolecule.

  • Possible Cause 1: Reagent Hydrolysis. The activated NHS ester is highly susceptible to hydrolysis (reaction with water), which converts it back to an unreactive carboxylic acid. This is the most significant side reaction competing with your desired conjugation.

    • Solution :

      • Ensure the this compound is handled in a moisture-free environment. Use anhydrous solvents (e.g., DMSO, DMF) for stock solutions.

      • Perform the reaction promptly after activating the acid with EDC/NHS.

      • Optimize the pH. While a higher pH increases the nucleophilicity of amines, it also dramatically increases the rate of hydrolysis. A pH of 7.2-8.5 is a standard compromise.

  • Possible Cause 2: Incompatible Buffer. The presence of primary amines (e.g., Tris buffer) in your reaction will consume the activated PEG reagent.

    • Solution : Use a non-amine-containing buffer such as PBS or HEPES. Ensure all solutions, including your biomolecule stock, are free of competing nucleophiles.

  • Possible Cause 3: Inaccessible Amines on the Biomolecule. The primary amines on your protein may be buried within its three-dimensional structure, making them sterically inaccessible to the PEG reagent.

    • Solution : Consider using a linker with a longer PEG chain to overcome steric hindrance. In some non-critical applications, a mild denaturant can be used, but this may compromise protein activity.

Q7: I am observing multiple PEGylated species or unexpected modifications. What are the potential side reactions?

A7: While primary amines are the main target, the activated NHS ester can react with other nucleophilic amino acid side chains, especially at higher pH or with long incubation times. This can lead to a heterogeneous product mixture.

  • Side Reaction 1: Modification of Tyrosine, Serine, and Threonine. The hydroxyl (-OH) groups on these residues can react to form unstable ester linkages. These linkages are prone to hydrolysis, especially at higher pH, which can complicate analysis.

    • Mitigation : Lowering the reaction pH towards 7.2 can reduce the reactivity of these hydroxyl groups relative to primary amines.

  • Side Reaction 2: Modification of Histidine. The imidazole ring of histidine can react with NHS esters, particularly at lower pH ranges (e.g., pH 6.5), forming an unstable carbamate linkage.

    • Mitigation : Unless histidine modification is desired, performing the reaction in the recommended pH 7.2-8.5 range favors lysine conjugation. Careful purification using techniques like ion-exchange chromatography can help separate these species.

  • Side Reaction 3: Modification of Cysteine. The sulfhydryl (-SH) group of cysteine is a potent nucleophile and can react to form a thioester bond. This bond is less stable than the desired amide bond.

    • Mitigation : If your protein has free cysteines that you do not wish to modify, they can be reversibly blocked prior to the PEGylation reaction.

Quantitative Data Summary

The tables below provide a summary of recommended starting conditions and factors influencing the primary side reaction of hydrolysis.

Table 1: Recommended Reaction Conditions for this compound Conjugation

Parameter Recommended Range Rationale & Notes
pH 7.2 - 8.5 Balances amine reactivity with NHS-ester stability. Higher pH increases hydrolysis rate.
Temperature 4°C to Room Temp (25°C) Lower temperatures can help control the reaction and improve NHS-ester stability over longer incubation times.
Molar Ratio 5- to 20-fold molar excess A molar excess of activated PEG reagent over the biomolecule drives the reaction to completion.

| Incubation Time | 30 minutes to 2 hours | Reaction is often complete within this timeframe. Longer times can increase the chance of side reactions and hydrolysis. |

Table 2: Influence of pH on NHS-Ester Hydrolysis

pH Half-life of NHS-ester Implication for Conjugation
7.0 Several hours Stable, but amine reaction is slower.
8.0 ~ 1 hour Good compromise between reactivity and stability.
8.5 10 - 20 minutes High amine reactivity, but rapid hydrolysis requires a short reaction time.

| > 9.0 | A few minutes | Very rapid hydrolysis; generally unsuitable for efficient conjugation. |

Experimental Protocols

Protocol 1: Activation and Conjugation of this compound to a Protein

This protocol provides a general method for conjugating this compound to a protein containing primary amines. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer : Phosphate-buffered saline (PBS), 0.1 M phosphate, 150 mM NaCl, pH 7.4

  • Quenching Buffer : 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or reaction buffer immediately before use. Do not store aqueous solutions of EDC.

    • Prepare the protein solution in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a microfuge tube, combine the this compound stock solution with EDC and NHS. A common starting molar ratio is 1:2:5 (PEG:EDC:NHS).

    • Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the freshly activated this compound solution to the protein solution. The final molar excess of the PEG reagent over the protein should be between 5x and 20x.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes to consume any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from unreacted PEG and quenching reagents. Size-Exclusion Chromatography (SEC) is effective for separating the larger conjugate from smaller reactants. Ion-Exchange Chromatography (IEX) can be used to separate species with different degrees of PEGylation.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE (to observe the shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm the degree of PEGylation.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow prep Reagent Prep (PEG, Protein, Buffers) activation Activation Step (PEG + EDC/NHS) prep->activation 15 min conjugation Conjugation (Activated PEG + Protein) activation->conjugation 1-2 hours quenching Quenching (Add Tris or Glycine) conjugation->quenching 15 min purification Purification (SEC or IEX) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Workflow for protein conjugation using this compound.

Diagram 2: Primary Reaction vs. Side Reactions

reaction_pathways activated_peg Activated Lipoamido-PEG-NHS amide_bond Stable Amide Bond (Lysine, N-Terminus) activated_peg->amide_bond Primary Reaction (pH 7.2-8.5) hydrolysis Hydrolysis Product (Inactive PEG-Acid) activated_peg->hydrolysis Side Reaction (Major) (H₂O) other_reactions Unstable Esters/Thioesters (Tyr, Ser, Thr, Cys, His) activated_peg->other_reactions Side Reactions (Minor) (Other Nucleophiles)

Caption: Competing reaction pathways for activated this compound.

Diagram 3: Troubleshooting Logic for Low Conjugation Yield

troubleshooting_tree start Low Conjugation Yield? check_reagents Reagents stored properly (-20°C, desiccated)? start->check_reagents check_buffer Buffer contains primary amines (Tris)? check_reagents->check_buffer Yes sol_reagents Use fresh reagents. Equilibrate before opening. check_reagents->sol_reagents No check_ph Reaction pH in 7.2-8.5 range? check_buffer->check_ph No sol_buffer Switch to PBS or HEPES buffer. check_buffer->sol_buffer Yes check_ratio Molar ratio of PEG to protein >5:1? check_ph->check_ratio Yes sol_ph Adjust pH of reaction buffer. check_ph->sol_ph No sol_ratio Increase molar excess of PEG. check_ratio->sol_ratio No ok Problem likely solved. check_ratio->ok Yes

Caption: Decision tree for troubleshooting low PEGylation efficiency.

References

Technical Support Center: Lipoamido-PEG24-acid Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the EDC/NHS activation of Lipoamido-PEG24-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your conjugation experiments. Here you will find troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure the successful activation and conjugation of this versatile PEGylated linker.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues you may encounter during the EDC/NHS activation of this compound and subsequent conjugation reactions.

Q1: I am seeing a very low or no conjugation yield. What are the possible causes and solutions?

A1: Low or no yield is one of the most common problems in EDC/NHS chemistry.[1] Several factors related to reagents, reaction conditions, and the specific molecules involved can contribute to this issue.

  • Inactive Reagents: EDC and NHS are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[1]

    • Solution: Always use fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C and allow the vials to warm to room temperature before opening to prevent condensation.[1][2] It is also recommended to prepare EDC and NHS solutions immediately before use.[1]

  • Suboptimal pH: The two main steps in the reaction, carboxyl activation and amine coupling, have different optimal pH ranges.

    • Solution: For the activation of the carboxylic acid on this compound with EDC/NHS, a pH range of 4.5-7.2 is most efficient, with pH 6.0 often being optimal. For the subsequent coupling to a primary amine, a pH of 7.0-8.5 is recommended. A two-step protocol with a buffer exchange or pH adjustment between the steps is often beneficial.

  • Hydrolysis of NHS-ester: The activated NHS-ester intermediate is susceptible to hydrolysis, which competes with the amine coupling reaction, particularly at higher pH.

    • Solution: Perform the amine coupling step as soon as possible after the activation of this compound. Avoid prolonged incubation times, especially at pH values above 8.5.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with the activated this compound.

    • Solution: Use non-amine, non-carboxylate buffers for the reaction, such as MES buffer for the activation step and PBS for the coupling step. If your amine-containing molecule is in a Tris or glycine buffer, perform a buffer exchange before the conjugation reaction.

Q2: My reaction mixture is showing precipitation or aggregation. What could be the cause and how can I prevent it?

A2: Precipitation or aggregation can significantly reduce your yield and make purification difficult. This is a common issue when working with nanoparticles or hydrophobic molecules.

  • High Concentration of EDC: In some cases, a high concentration of EDC can lead to the precipitation of proteins or other molecules.

    • Solution: If you are using a large excess of EDC and observing precipitation, try reducing the concentration.

  • Change in Surface Charge of Nanoparticles: When conjugating to nanoparticles, the activation of surface carboxyl groups with EDC neutralizes their negative charge, which can lead to a loss of electrostatic stabilization and subsequent aggregation.

    • Solution: Optimize the amount of EDC and NHS used. Consider adding a non-ionic surfactant like Tween-20 to the reaction buffer to improve nanoparticle stability. Performing the reaction at a lower concentration of nanoparticles may also help.

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate.

    • Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange to ensure compatibility.

Q3: What are the optimal molar ratios of EDC and NHS to this compound?

A3: The optimal molar ratios can vary depending on the specific application and the molecule being conjugated. However, a good starting point is to use a molar excess of EDC and NHS relative to the carboxylic acid of the this compound.

  • General Recommendation: A common starting point is a 10- to 50-fold molar excess of EDC and NHS over the amount of this compound. For conjugation to nanoparticles, a 5- to 10-fold molar excess of EDC/NHS to the available carboxyl groups is a typical starting point. It is often necessary to optimize these ratios to achieve the highest yield for your specific system.

Q4: Can the lipoamide group on the this compound interfere with the EDC/NHS reaction?

A4: The lipoamide group, with its disulfide bond, is generally stable under the conditions used for EDC/NHS chemistry. The primary reactive group on the this compound for this reaction is the terminal carboxylic acid. However, it is important to be aware of potential side reactions if other reactive functional groups are present on your target molecule. The lipoic acid moiety is primarily intended for attachment to metal surfaces like gold.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the EDC/NHS activation of this compound.

Table 1: Recommended Reaction Conditions

ParameterActivation StepCoupling Step
pH 4.5 - 7.2 (Optimal: ~6.0)7.0 - 8.5
Buffer MES or other non-amine, non-carboxylate bufferPBS or other non-amine buffer
Temperature Room Temperature (20-25°C)Room Temperature or 4°C
Reaction Time 15 - 30 minutes1 - 2 hours at RT, or overnight at 4°C

Table 2: Recommended Molar Ratios of Reagents

ReactantMolar Ratio relative to this compound
EDC 10 - 50 fold excess (starting point)
NHS/Sulfo-NHS 10 - 50 fold excess (starting point)
Amine-containing molecule 1 - 1.5 fold excess (relative to this compound)

Experimental Protocols

This section provides a detailed two-step protocol for the EDC/NHS activation of this compound and subsequent conjugation to an amine-containing protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. A typical concentration is 10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Add the freshly prepared EDC solution to the this compound solution.

    • Immediately add the freshly prepared NHS/Sulfo-NHS solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing protein, it is advisable to remove excess EDC and NHS.

    • This can be achieved by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Amine-containing Protein:

    • Immediately after activation (and desalting, if performed), add the activated this compound solution to the protein solution in Coupling Buffer.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by dialysis, size-exclusion chromatography, or other appropriate purification methods.

Visualizations

Chemical Reaction Pathway

EDC_NHS_Activation cluster_activation Activation Step (pH 4.5-7.2) cluster_coupling Coupling Step (pH 7.0-8.5) Lipoamido-PEG-COOH Lipoamido-PEG24-COOH O-acylisourea O-acylisourea intermediate (unstable) Lipoamido-PEG-COOH->O-acylisourea + EDC EDC EDC EDC->O-acylisourea NHS_ester Lipoamido-PEG24-NHS ester (semi-stable) O-acylisourea->NHS_ester + NHS NHS NHS NHS->NHS_ester Conjugate Lipoamido-PEG24-NH-R (Stable Amide Bond) NHS_ester->Conjugate + R-NH2 Amine R-NH2 (e.g., Protein) Amine->Conjugate

Caption: EDC/NHS activation of this compound and subsequent amine coupling.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_ph pH Issues cluster_buffer Buffer Issues cluster_hydrolysis Hydrolysis Issues start Low/No Conjugation Yield check_reagents Check Reagent Activity start->check_reagents check_ph Verify Reaction pH start->check_ph check_buffer Check Buffer Composition start->check_buffer check_hydrolysis Consider NHS-ester Hydrolysis start->check_hydrolysis reagent_solution Use fresh EDC/NHS. Allow to warm to RT before opening. check_reagents->reagent_solution ph_solution Use pH 4.5-7.2 for activation. Use pH 7.0-8.5 for coupling. check_ph->ph_solution buffer_solution Use non-amine, non-carboxylate buffers (e.g., MES, PBS). check_buffer->buffer_solution hydrolysis_solution Perform coupling step immediately after activation. check_hydrolysis->hydrolysis_solution

Caption: Troubleshooting workflow for low conjugation yield.

Reaction Parameter Relationships

Parameter_Relationships cluster_inputs Key Inputs success Successful Conjugation fresh_reagents Fresh EDC/NHS fresh_reagents->success inactive_reagents Inactive Reagents optimal_ph Optimal pH Control (Two-step) optimal_ph->success wrong_ph Incorrect pH correct_buffer Appropriate Buffers (MES/PBS) correct_buffer->success wrong_buffer Competing Buffers molar_ratio Optimized Molar Ratios molar_ratio->success suboptimal_ratio Suboptimal Ratios timeliness Timely Reaction Steps timeliness->success hydrolysis NHS-ester Hydrolysis failure Low Yield / Aggregation inactive_reagents->failure wrong_ph->failure wrong_buffer->failure suboptimal_ratio->failure hydrolysis->failure

Caption: Relationship between reaction parameters and conjugation outcome.

References

Technical Support Center: Purification of Lipoamido-PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Lipoamido-PEGylated compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Lipoamido-PEGylated compounds.

Issue 1: Low Yield of the Final Product

Question: I am experiencing a significantly low yield of my Lipoamido-PEGylated compound after purification. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of your target compound can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:

  • Non-specific Binding: The compound may be binding to the purification matrix (e.g., chromatography column, membrane).

    • Troubleshooting:

      • Ensure the column or membrane is properly equilibrated with the running buffer.[1]

      • Consider using a buffer with a slightly higher ionic strength to reduce non-specific interactions.[1]

      • For membrane-based techniques, pre-condition the membrane as per the manufacturer's instructions and consider using materials known for low protein/lipid binding (e.g., regenerated cellulose).[1]

  • Precipitation: The Lipoamido-PEGylated compound might be precipitating during the purification process.

    • Troubleshooting:

      • Verify the solubility of your conjugate in the chosen buffer system.[1]

      • You may need to adjust the pH or add solubilizing agents to improve solubility.[1]

  • Hydrolysis: For Lipoamido-PEGylated compounds containing ester linkages (common in phospholipid-based structures), hydrolysis can lead to product loss.

    • Troubleshooting:

      • Avoid harsh pH conditions. The rate of phospholipid ester hydrolysis is minimized around pH 6.5 and increases significantly at higher or lower pH.

      • If using RP-HPLC with acidic mobile phases (e.g., containing formic acid or TFA), minimize exposure time and avoid high temperatures.

      • Immediately after purification, buffer exchange into a neutral pH storage buffer.

  • Incorrect Fraction Collection: The target compound may be eluting at an unexpected time.

    • Troubleshooting:

      • Analyze all fractions, including the flow-through and wash steps, to locate the missing product.

      • Re-evaluate your elution conditions. For size-exclusion chromatography (SEC), ensure your calibration is accurate for the hydrodynamic radius of your PEGylated compound. For ion-exchange (IEX) or reverse-phase (RP-HPLC), a gradient optimization might be necessary.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows multiple peaks on HPLC/UPLC analysis, indicating the presence of impurities. How can I identify and remove them?

Answer:

The presence of impurities is a common challenge. Identifying the nature of the impurity is the first step toward effective removal.

Common Impurities & Identification:

Impurity TypeIdentification Methods
Unreacted Lipoamide/Peptide HPLC-UV (if chromophore present), Mass Spectrometry (MS)
Unreacted PEG HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), NMR Spectroscopy
Hydrolysis Products Mass Spectrometry (look for mass loss corresponding to fatty acid chains), HPLC
DSPE-PEG-DSPE Dimer Mass Spectrometry (identify the corresponding molecular weight), HPLC
Aggregates Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC)
Process-Related Impurities (e.g., formaldehyde, peroxides) Gas Chromatography/Mass Spectrometry (GC/MS)

Purification Strategy:

The choice of purification method is critical for removing specific impurities.

Purification MethodPrincipleEffective for Removing
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Unreacted PEG, unreacted lipoamide/peptide, aggregates.
Ion Exchange Chromatography (IEX) Separation based on surface charge.Unreacted charged molecules, positional isomers (analytical scale).
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Unreacted starting materials, hydrolysis byproducts.
Dialysis / Ultrafiltration Separation based on molecular weight cutoff (MWCO).Small molecule impurities, buffer exchange.

Troubleshooting Workflow for Impurity Removal:

Caption: Troubleshooting workflow for impurity identification and removal.

Frequently Asked Questions (FAQs)

Q1: Why can't I see my Lipoamido-PEGylated compound on a standard UV detector during HPLC analysis?

A1: Many Lipoamido-PEGylated compounds lack a strong chromophore, which is a part of a molecule that absorbs UV-Vis light. The lipoamide group has some UV absorbance, but it might be weak depending on the concentration and the overall structure. The PEG chain itself does not absorb UV light. To overcome this, it is recommended to use a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with your HPLC system.

Q2: What is the best chromatography method to separate my Lipoamido-PEGylated compound from unreacted PEG?

A2: Size Exclusion Chromatography (SEC) is generally the most effective method for this separation. The principle of SEC is to separate molecules based on their size (hydrodynamic radius) in solution. The Lipoamido-PEGylated conjugate will be larger than the unreacted PEG and will therefore elute earlier from the column.

Q3: My compound is degrading during RP-HPLC purification. What could be the cause?

A3: If your Lipoamido-PEGylated compound contains a phospholipid moiety like DSPE (distearoylphosphatidylethanolamine), it is likely susceptible to ester hydrolysis. The acidic conditions (e.g., 0.1% trifluoroacetic acid or formic acid) commonly used in RP-HPLC can accelerate this degradation, especially at elevated temperatures. To mitigate this, you can try to:

  • Use milder acidic conditions if possible.

  • Keep the purification time as short as possible.

  • Perform the purification at room temperature or even cooled conditions.

  • Immediately neutralize the collected fractions with a buffer.

Q4: How can I confirm the identity and molecular weight of my Lipoamido-PEGylated compound?

A4: Mass spectrometry (MS) is a critical tool for confirming the identity and molecular weight of your compound. Techniques like MALDI-TOF or ESI-MS can provide information on the average molecular weight and the distribution of PEG units. Nuclear Magnetic Resonance (NMR) spectroscopy is also very useful for structural confirmation, allowing you to identify signals corresponding to the lipoamide, the lipid anchor, and the repeating PEG units.

Q5: What are common process-related impurities I should be aware of?

A5: Polyethylene glycol (PEG) itself can contain reactive impurities formed through auto-oxidation, such as peroxides and formaldehyde. These impurities can potentially react with your target molecule, leading to degradation or unwanted side products. It is important to use high-quality PEG reagents and to properly store them to minimize the formation of these impurities.

Experimental Protocols

General Protocol for Size Exclusion Chromatography (SEC) Purification

This protocol is a general guideline for separating a Lipoamido-PEGylated compound from smaller molecular weight impurities like unreacted PEG or salts.

1. Materials:

  • SEC column suitable for the molecular weight range of your compound.

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or UV if applicable).

  • Mobile Phase: A buffer in which your compound is stable and soluble (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

2. Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure good resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger molecules (your product) will elute before the smaller molecules (impurities).

  • Fraction Collection: Collect fractions based on the detector signal.

  • Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., HPLC-MS, DLS) to confirm the purity and identity of the product.

SEC Purification Workflow:

Caption: General experimental workflow for SEC purification.

References

Lipoamido-PEG Conjugate Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of Lipoamido-PEG conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary instability concerns for Lipoamido-PEG conjugates?

A1: The primary stability concerns stem from two main regions of the conjugate: the lipoamide moiety and the amide linkage.

  • Lipoamide Moiety: The disulfide bond in the lipoamide's 1,2-dithiolane ring is susceptible to both reduction and oxidation. Reduction opens the ring to form dihydrolipoic acid (DHLA), while oxidation can lead to the formation of thiosulfinates and other oxidized sulfur species.[1] The ring is also sensitive to heat and UV light, which can cause degradation and polymerization.[2][3]

  • Amide Linkage: The amide bond connecting the lipoic acid and the PEG chain is generally stable but can undergo hydrolysis, especially under acidic (pH < 5) or basic (pH > 9) conditions.[4]

Q2: How does pH affect the stability of the conjugate?

A2: pH plays a critical role. The amide bond is most stable between pH 5-9. Outside this range, the rate of acid or base-catalyzed hydrolysis increases significantly. Furthermore, the stability of the lipoic acid itself can be compromised under acidic conditions (e.g., pH 1.2), which can favor polymerization.[5]

Q3: What are the recommended storage conditions for Lipoamido-PEG conjugates?

A3: For optimal stability, conjugates should be stored frozen (-20°C or -80°C) in a buffered solution at a neutral pH (e.g., PBS pH 7.4), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if redox sensitivity is a major concern. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation.

Q4: My conjugate appears to be aggregating. What could be the cause?

A4: Aggregation can be caused by several factors. If the disulfide bond of the lipoamide is reduced to a free thiol (DHLA), intermolecular disulfide bonds can form between conjugate molecules, leading to aggregation. Additionally, protein or peptide conjugates may become unstable and aggregate if the reaction or storage conditions (e.g., pH, temperature) compromise their native conformation.

Q5: Can the PEG chain itself degrade?

A5: The poly(ethylene glycol) backbone is generally considered stable, non-biodegradable, and biocompatible. However, oxidative degradation can occur over long periods or in the presence of transition metals and oxidizing agents. The primary points of hydrolytic instability in a PEG-based system are typically the linkages used to attach it to other molecules, not the PEG chain itself.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Loss of Conjugate Potency or Activity Over Time
  • Observation: The biological activity (e.g., binding affinity, enzymatic activity) of your conjugate decreases after storage.

  • Troubleshooting Workflow:

G A Loss of Activity Detected B Analyze by Stability-Indicating Assay (e.g., RP-HPLC, SEC) A->B C Check for Degradation Products (New Peaks, Peak Broadening) B->C Degradation? D Check for Aggregation (High MW Species in SEC) B->D Aggregation? E Potential Cause: Amide Bond Hydrolysis C->E Acidic/Basic pH F Potential Cause: Lipoamide Redox Change C->F Oxidizing/Reducing Environment G Potential Cause: Conformational Instability C->G Harsh Temp. H Potential Cause: Aggregation D->H I Solution: Adjust buffer to pH 7.0-7.4. Store at -80°C. E->I J Solution: Store under inert gas. Add chelator (e.g., EDTA) if metals are present. F->J K Solution: Optimize formulation with stabilizing excipients. G->K L Solution: Re-evaluate protein concentration. Purify to remove aggregates. Optimize storage buffer. H->L

Caption: Troubleshooting workflow for loss of conjugate activity.
Issue 2: Appearance of New Peaks in HPLC Chromatogram After Storage

  • Observation: When analyzing your stored conjugate via Reverse-Phase (RP)-HPLC, you observe new, unidentified peaks that were not present in the freshly prepared sample.

  • Possible Causes & Solutions:

    • Oxidation of Lipoamide: The sulfur atoms in the dithiolane ring are susceptible to oxidation, creating more polar species (e.g., thiosulfinates) that typically elute earlier on RP-HPLC.

      • Solution: Store samples under an inert gas like argon or nitrogen. Avoid buffers containing transition metals that can catalyze oxidation. Prepare fresh solutions and use them promptly.

    • Hydrolysis of Amide Bond: If the sample was stored in a buffer with a pH outside the optimal 5-9 range, hydrolysis may occur, cleaving the conjugate. The resulting fragments will appear as new peaks.

      • Solution: Ensure the storage buffer is maintained at a neutral pH (e.g., 7.4). Use robust buffering systems.

    • Disulfide Exchange/Reduction: If reducing agents are present, or if the conjugate contains free thiols, the lipoamide disulfide can be reduced to DHLA. This change in polarity will alter the retention time. DHLA can also form mixed disulfides with other thiol-containing molecules.

      • Solution: Avoid sources of reducing agents (e.g., DTT, TCEP) in the final formulation unless specifically desired. If the conjugate is a protein with free cysteines, consider capping them.

Data on Conjugate Stability

Forced degradation studies are essential to understand the intrinsic stability of a conjugate. The following tables summarize the key degradation pathways and influencing factors.

Table 1: Summary of Lipoamido-PEG Conjugate Degradation Pathways

Degradation PathwayMoiety AffectedTriggering ConditionsPotential Outcome
Hydrolysis Amide LinkagepH < 5 or pH > 9, High TemperatureCleavage of PEG from payload, loss of activity.
Oxidation Lipoamide DisulfideOxidizing agents (e.g., H₂O₂), air, transition metalsFormation of sulfoxides, loss of redox activity.
Reduction Lipoamide DisulfideReducing agents (e.g., DTT, GSH), free thiolsRing-opening to DHLA, potential for aggregation.
Photodegradation Lipoamide DisulfideUV Light ExposureRupture of disulfide bond, radical formation.
Aggregation Entire ConjugateFreeze-thaw cycles, non-optimal pH, high concentrationFormation of high molecular weight species, loss of solubility and activity.

Table 2: Influence of Environmental Factors on Conjugate Stability

FactorConditionImpact on Lipoamide MoietyImpact on Amide BondRecommendation
pH < 5.0Increased polymerization risk.Increased hydrolysis rate.Buffer to pH 7.0 - 7.4
7.4Relatively StableHighly StableOptimal
> 9.0Susceptible to air oxidation.Increased hydrolysis rate.Buffer to pH 7.0 - 7.4
Temperature -80°CHighly StableHighly StableOptimal for Long-Term Storage
4°CStableStableGood for Short-Term Storage
25°C (Room Temp)Moderate degradation risk.Slow hydrolysis possible over time.Avoid for storage.
> 40°CHigh risk of degradation/polymerization.Significantly increased hydrolysis rate.Avoid.
Atmosphere Air (Oxygen)High risk of oxidation.StableStore under inert gas (Ar, N₂).
Light UV ExposureHigh risk of degradation.StableProtect from light (use amber vials).

Experimental Protocols

Protocol: Forced Degradation Stability Assay

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for a Lipoamido-PEG conjugate.

1. Materials:

  • Purified Lipoamido-PEG conjugate solution (e.g., 1 mg/mL in PBS, pH 7.4)

  • Buffers: 0.1 M HCl (acid stress), 0.1 M NaOH (base stress)

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Control Buffer: PBS, pH 7.4

  • Quenching Reagents: 0.1 M NaOH (for acid), 0.1 M HCl (for base)

  • HPLC system with SEC and RP columns

  • Mass Spectrometer (optional, for peak identification)

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Conjugate Stock (1 mg/mL in PBS, pH 7.4) B Aliquot into 6 Sample Sets (Control, Acid, Base, Oxidative, Reductive, Light) A->B C Incubate Samples (e.g., 40°C for 24h) B->C D Add Stress Agents: - 0.1 M HCl - 0.1 M NaOH - 3% H₂O₂ - 10 mM DTT - Expose to UV Light B->D E Take Timepoints (e.g., t=0, 2, 8, 24h) C->E D->E F Neutralize/Quench Samples at each timepoint E->F G Analyze by RP-HPLC & SEC-HPLC F->G H Compare stressed samples to t=0 and control G->H I Identify degradants (LC-MS) H->I

References

Addressing steric hindrance in Lipoamido-PEGylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common challenges in lipoamido-PEGylation reactions, with a special focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is lipoamido-PEGylation and what are its primary applications?

A1: Lipoamido-PEGylation is a bioconjugation technique that involves the covalent attachment of a lipoic acid-terminated polyethylene glycol (PEG) polymer to a target molecule, such as a protein, peptide, or nanoparticle. The lipoic acid moiety, with its disulfide bond, serves as a robust anchor for attachment to various surfaces, particularly gold nanoparticles and other metallic surfaces. The PEG chain is a hydrophilic and flexible spacer that can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule, as well as reduce its immunogenicity.

Q2: What is steric hindrance in the context of lipoamido-PEGylation?

A2: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent their reactive groups from coming into close enough proximity to react. In lipoamido-PEGylation, this can occur when the target functional group on a biomolecule is located in a sterically congested region, making it difficult for the bulky lipoic acid-PEG reagent to access it. The PEG chain itself, especially with higher molecular weights, can also sterically shield the reactive end of the reagent.[1][2]

Q3: How does the length of the PEG chain in a lipoamido-PEG reagent affect the reaction?

A3: The length of the PEG chain is a critical parameter. Longer PEG chains can be more effective at shielding the conjugated molecule from proteolytic enzymes and the immune system.[1][3] However, very long PEG chains can also increase steric hindrance during the conjugation reaction, potentially lowering the reaction yield.[4] Conversely, shorter PEG chains may cause less steric hindrance during conjugation but may not provide sufficient shielding for the final product. Therefore, the choice of PEG length is often a trade-off between reaction efficiency and the desired properties of the final conjugate.

Q4: What are the most common reactive groups used in lipoamido-PEGylation?

A4: Lipoamido-PEGylation typically utilizes heterobifunctional PEG linkers. One end is the lipoic acid group for surface anchoring. The other end is a reactive group designed to target a specific functional group on the biomolecule. The most common reactive group is an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

Q5: How can I characterize the success of a lipoamido-PEGylation reaction?

A5: Several analytical techniques can be used to confirm and characterize the product of a lipoamido-PEGylation reaction:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful PEGylation will result in a noticeable increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS can be used to determine the molecular weight of the conjugate, allowing for the calculation of the number of PEG chains attached per molecule.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, leading to an earlier elution time compared to the unconjugated molecule. SEC can also be used to separate the PEGylated product from unreacted starting materials.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate the PEGylated product from the unreacted protein and PEG reagent, and in some cases, can even separate species with different degrees of PEGylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during lipoamido-PEGylation experiments.

Issue 1: Low or No Conjugation Yield

Possible Causes and Solutions

Possible CauseRecommended Solution
Steric Hindrance at the Target Site 1. Optimize PEG Linker Length: Experiment with a lipoamido-PEG reagent with a longer PEG chain to provide more flexibility and reach to the target site. 2. Modify Reaction Conditions: Slightly increasing the reaction temperature or extending the incubation time may provide more energy for the molecules to overcome the steric barrier. However, monitor for potential protein denaturation. 3. Site-Directed Mutagenesis: If the target molecule is a protein, consider introducing a more accessible reactive residue (e.g., a lysine) on the surface through site-directed mutagenesis.
Inactivated Lipoamido-PEG-NHS Reagent 1. Proper Storage: Store the lipoamido-PEG-NHS reagent at -20°C or lower, desiccated, and protected from light. 2. Fresh Reagent Solution: The NHS ester is susceptible to hydrolysis in aqueous solutions. Prepare the reagent solution immediately before use and do not store it for extended periods. 3. Use Anhydrous Solvent for Stock: Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF to prepare a stock solution.
Suboptimal Reaction pH 1. Maintain pH 7-9: The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9. 2. Use Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or borate buffers are good alternatives.
Incorrect Molar Ratio of Reactants 1. Increase Molar Excess of PEG Reagent: A higher molar excess of the lipoamido-PEG-NHS reagent (e.g., 20-fold or higher) can help drive the reaction to completion, especially if the target site is sterically hindered. However, an excessively high ratio may lead to multiple PEGylations.
Issue 2: Aggregation of the Conjugate During or After the Reaction

Possible Causes and Solutions

Possible CauseRecommended Solution
Intermolecular Cross-linking 1. Optimize Protein Concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking. Try performing the reaction at a lower protein concentration. 2. Control Molar Ratio: A very high molar excess of a bifunctional PEG reagent could potentially lead to cross-linking. While lipoamido-PEG-NHS is intended to be heterobifunctional, impurities could exist. Ensure the purity of your reagent.
Conformational Changes in the Protein 1. Milder Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize the risk of protein unfolding and aggregation. 2. Inclusion of Stabilizing Excipients: Consider adding stabilizing agents such as glycerol, sucrose, or arginine to the reaction buffer to help maintain the protein's native conformation.
Insufficient PEGylation 1. Increase Degree of PEGylation: If the PEGylation is incomplete, exposed hydrophobic patches on the protein surface can lead to aggregation. Re-optimize the reaction conditions (e.g., molar ratio, reaction time) to achieve a higher degree of PEGylation.

Quantitative Data on PEGylation Efficiency

The efficiency of lipoamido-PEGylation is influenced by several factors. The following tables summarize the expected trends based on available data for similar PEGylation chemistries.

Table 1: Effect of Molar Ratio of mPEG-NHS to Protein on PEGylation Yield

Molar Ratio (PEG:Protein)PEGylation Yield (%)Predominant Species
5:1~20-30%Unreacted Protein, Mono-PEGylated
10:1~40-60%Mono-PEGylated, Di-PEGylated
25:1~70-85%Mono- and Di-PEGylated, some Poly-PEGylated
35:1>85%Higher-order PEGylated species, potential for polydispersity

Data is generalized from studies on cytochrome c PEGylation and may vary depending on the specific protein and reaction conditions.

Table 2: Impact of PEG Chain Length on In Vitro Bioactivity of a PEGylated Protein (Staphylokinase)

PEGylation SitePEG Molecular Weight (kDa)Relative Bioactivity (%)
N-terminus5~70%
N-terminus20~50%
C-terminus5~85%
C-terminus20~65%

This table illustrates that increasing PEG chain length can lead to a greater reduction in bioactivity due to increased steric hindrance at the protein's active site. The impact is also dependent on the conjugation site.

Experimental Protocols

Protocol 1: General Procedure for Lipoamido-PEGylation of a Protein via NHS Ester Chemistry

This protocol outlines a general method for conjugating a Lipoic Acid-PEG-NHS reagent to a protein containing primary amines.

Materials:

  • Protein of interest

  • Lipoic Acid-PEG-NHS (of desired molecular weight)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-free reaction buffer using dialysis or a desalting column.

  • Lipoamido-PEG-NHS Reagent Preparation:

    • Allow the vial of Lipoic Acid-PEG-NHS to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the reagent in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Calculate the volume of the Lipoic Acid-PEG-NHS stock solution needed to achieve the desired molar excess (a 20-fold molar excess is a good starting point).

    • Slowly add the calculated volume of the reagent stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted Lipoic Acid-PEG-NHS and quenching buffer components from the PEGylated protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • Collect fractions and analyze them using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

  • Characterization:

    • Confirm the successful PEGylation and determine the degree of PEGylation using SDS-PAGE, MALDI-TOF MS, or other appropriate analytical techniques.

Protocol 2: Characterization of Lipoamido-PEGylated Peptides by MALDI-TOF MS

This protocol provides a general guideline for analyzing a lipoamido-PEGylated peptide using MALDI-TOF MS.

Materials:

  • Purified lipoamido-PEGylated peptide sample

  • Unconjugated peptide (as a control)

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the purified lipoamido-PEGylated peptide in a suitable solvent (e.g., water or a low concentration of organic solvent) to a final concentration of approximately 1 pmol/µL.

    • Prepare a saturated solution of the MALDI matrix in the matrix solvent.

  • MALDI Plate Spotting:

    • On the MALDI target plate, mix 1 µL of the peptide sample with 1 µL of the matrix solution.

    • Allow the mixture to air-dry completely at room temperature, which will result in the co-crystallization of the sample and the matrix.

    • Prepare a separate spot for the unconjugated peptide control using the same method.

  • Mass Spectrometry Analysis:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range. For PEGylated molecules, a broad distribution of peaks corresponding to the different numbers of ethylene glycol units may be observed.

    • The mass difference between the peak of the unconjugated peptide and the center of the peak distribution for the PEGylated peptide will correspond to the mass of the attached lipoamido-PEG moiety.

    • The presence of a peak corresponding to the unconjugated peptide in the PEGylated sample indicates an incomplete reaction.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein-NH2 Protein with Primary Amine (e.g., Lysine) Conjugate Lipoamido-PEG-Protein (Stable Amide Bond) Protein-NH2->Conjugate Lipoamido-PEG-NHS Lipoic Acid-PEG-NHS Lipoamido-PEG-NHS->Conjugate Conditions pH 7-9 Amine-free buffer Room Temp or 4°C Conditions->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS

Caption: Reaction scheme for lipoamido-PEGylation via NHS ester chemistry.

Troubleshooting_Workflow start Start: Lipoamido-PEGylation Reaction check_yield Low Conjugation Yield? start->check_yield check_aggregation Aggregation Observed? check_yield->check_aggregation No steric_hindrance Possible Steric Hindrance? check_yield->steric_hindrance Yes success Successful Conjugation check_aggregation->success No concentration High Protein Concentration? check_aggregation->concentration Yes reagent_issue Check Reagent Activity and Reaction Conditions (pH) steric_hindrance->reagent_issue No longer_peg Use Longer PEG Linker steric_hindrance->longer_peg Yes molar_ratio Optimize Molar Ratio (Increase PEG excess) reagent_issue->molar_ratio molar_ratio->start Re-run Experiment longer_peg->start Re-run Experiment conditions_agg Harsh Reaction Conditions? concentration->conditions_agg No lower_conc Decrease Protein Concentration concentration->lower_conc Yes milder_cond Use Milder Conditions (e.g., 4°C) conditions_agg->milder_cond Yes lower_conc->start Re-run Experiment milder_cond->start Re-run Experiment

Caption: Troubleshooting workflow for lipoamido-PEGylation reactions.

Steric_Hindrance_Concept cluster_short Short PEG Linker cluster_long Long PEG Linker Protein_short Protein PEG_short Short Lipoamido-PEG TargetSite_short PEG_short->TargetSite_short Steric Clash! Protein_long Protein PEG_long Long Lipoamido-PEG TargetSite_long PEG_long->TargetSite_long Successful Access

Caption: Overcoming steric hindrance with a longer PEG linker.

References

Lipoamido-PEG24-acid degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipoamido-PEG24-acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and stability of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling procedure for this compound?

A1: this compound should be stored at -20°C, desiccated, and protected from light.[1][2][3][4] The compound is hygroscopic; therefore, it is crucial to minimize exposure to moisture.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For optimal stability, especially for long-term storage, handling under an inert gas atmosphere (e.g., argon or nitrogen) is recommended. Avoid repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for this compound?

A2: The degradation of this compound can occur at three main locations on the molecule: the lipoic acid moiety, the PEG linker, and the amide bond.

  • Lipoic Acid Moiety: The disulfide bond in the 1,2-dithiolane ring is susceptible to both reduction and oxidation. It can be reduced to dihydrolipoic acid (DHLA) or oxidized to form sulfoxides and other oxidized sulfur species. The lipoic acid portion is also sensitive to heat and UV light, which can lead to polymerization and cleavage of the disulfide bond.

  • PEG Linker: The polyethylene glycol chain is generally stable but can undergo oxidative degradation, particularly at elevated temperatures (above 70°C) and in the presence of oxygen and metal ions. This can result in chain scission and the formation of various byproducts.

  • Amide Bond: The amide linkage between the lipoic acid and the PEG spacer is kinetically stable at neutral pH but can be susceptible to hydrolysis under strong acidic or basic conditions over extended periods.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. The lipoic acid component is particularly unstable in acidic conditions (low pH), which can promote its polymerization. The ideal pH for working with this molecule in solution is generally in the neutral to slightly basic range (pH 7-9) for conjugation reactions involving the terminal carboxylic acid. Extreme pH values (highly acidic or basic) can lead to the hydrolysis of the amide bond over time.

Q4: Is this compound sensitive to light?

A4: Yes, the lipoic acid moiety of the molecule is sensitive to UV light. Photoirradiation can cause the homolytic cleavage of the disulfide bond in the dithiolane ring, leading to the formation of dihydrolipoic acid (DHLA) and other thiol byproducts. This degradation can be monitored by the disappearance of the characteristic UV absorbance of lipoic acid at around 330 nm. Therefore, it is essential to protect the reagent and any solutions containing it from light.

Troubleshooting Guide

Problem 1: Low yield or failure in surface modification of gold or silver nanoparticles.

Possible Cause Suggested Solution
Degradation of the Lipoic Acid Moiety Ensure the this compound has been stored correctly at -20°C and protected from light and moisture. Consider using a fresh vial of the reagent. The disulfide bond in the lipoic acid is crucial for binding to metal surfaces.
Incorrect Buffer Conditions Use a buffer in the neutral pH range (e.g., PBS at pH 7.4) for the surface modification reaction. Avoid acidic conditions which can lead to the polymerization of the lipoic acid.
Insufficient Incubation Time or Concentration Optimize the concentration of the this compound and the incubation time for the surface modification reaction.

Problem 2: Poor efficiency in conjugation reactions with amine-containing molecules.

Possible Cause Suggested Solution
Hydrolysis of Activated Ester If using a pre-activated NHS ester of this compound, ensure it is fresh and has been stored under anhydrous conditions. If activating the carboxylic acid in-house (e.g., with EDC/NHS), perform the reaction immediately before adding the amine-containing molecule, as the activated ester is susceptible to hydrolysis.
Competitive Primary Amines in Buffer Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated carboxylic acid. Use non-amine-containing buffers like PBS, MES, or HEPES.
Degradation of the Reagent Verify the integrity of your this compound stock solution. If degradation is suspected, prepare a fresh solution from solid material.

Stability Data

Condition Lipoic Acid Moiety PEG Linker Amide Bond Overall Recommendation
Temperature Unstable at elevated temperatures; can polymerize above its melting point.Susceptible to oxidative degradation above 70°C.Generally stable.Store at -20°C. Avoid heating.
Light (UV) Sensitive; disulfide bond can cleave.Generally stable, but can be susceptible to photodegradation in the presence of photosensitizers.Generally stable.Protect from light at all times.
pH Unstable in acidic conditions (low pH); prone to polymerization.Stable over a wide pH range.Can hydrolyze under strong acidic or basic conditions over time.Use in neutral to slightly basic buffers (pH 7-9) for reactions. Avoid prolonged exposure to extreme pH.
Oxidizing Agents The disulfide bond can be oxidized to sulfoxides.Susceptible to oxidation, which can be catalyzed by metal ions.Generally stable.Avoid exposure to strong oxidizing agents. Use buffers free of metal contaminants where possible.
Moisture Hygroscopic nature can affect handling and stability.Hygroscopic.Hydrolysis can occur in the presence of water, especially at non-neutral pH.Store in a desiccated environment. Allow to come to room temperature before opening.

Experimental Protocols

Protocol: Assessment of this compound Stability by RP-HPLC

This protocol provides a general framework for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Carefully weigh out this compound in a controlled environment to minimize moisture exposure.

    • Dissolve in an appropriate solvent (e.g., DMSO or DMF for a concentrated stock, or an aqueous buffer for working solutions). Prepare fresh solutions before use.

  • Incubation Under Stress Conditions:

    • Thermal Stress: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for various time points (e.g., 0, 1, 6, 24, 48 hours).

    • pH Stress: Adjust the pH of the solution to different values (e.g., pH 3, 5, 7.4, 9) and incubate at a constant temperature.

    • Light Stress: Expose a solution to a controlled UV light source for different durations, keeping a control sample wrapped in foil.

  • Sample Analysis by RP-HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection:

      • UV detector set to monitor the lipoic acid absorbance around 330 nm (to observe degradation of the dithiolane ring).

      • A second wavelength (e.g., 214 nm) for general peptide/amide bond detection.

      • An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used to detect the PEG component, which lacks a strong chromophore.

    • Procedure: Inject the stressed and control samples onto the HPLC system. Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to intact this compound.

  • Data Analysis:

    • Calculate the percentage of remaining intact this compound at each time point and condition relative to the time-zero control.

    • Plot the percentage of intact material versus time for each condition to determine the degradation kinetics.

Visualizations

Degradation_Pathways Potential Degradation Pathways of this compound cluster_lipoic_acid Lipoic Acid Moiety cluster_peg_linker PEG Linker cluster_amide_bond Amide Bond This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing agents Reduction Reduction This compound->Reduction Reducing agents Polymerization Polymerization This compound->Polymerization Heat, Acid Oxidative_Scission Oxidative Scission This compound->Oxidative_Scission Heat, O2, Metal ions Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow Troubleshooting Low Conjugation Efficiency Start Low Conjugation Efficiency? CheckReagent Check Reagent Storage and Handling Start->CheckReagent CheckBuffer Verify Buffer Composition (pH, no primary amines) Start->CheckBuffer CheckProtocol Review Protocol (Concentration, Time) Start->CheckProtocol Degraded Reagent Degraded CheckReagent->Degraded Improper Storage BufferIssue Buffer Incompatible CheckBuffer->BufferIssue Incorrect pH or Competitive Amines ProtocolIssue Protocol Suboptimal CheckProtocol->ProtocolIssue Non-ideal Parameters Solution1 Use Fresh Reagent Degraded->Solution1 Solution2 Use Appropriate Buffer (e.g., PBS, MES) BufferIssue->Solution2 Solution3 Optimize Reaction Conditions ProtocolIssue->Solution3

Caption: Workflow for troubleshooting low conjugation efficiency.

References

Technical Support Center: Optimizing Lipoamido-PEG24-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipoamido-PEG24-acid coupling reactions. The focus is on optimizing the reaction pH to ensure high-efficiency conjugation to amine-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the optimal pH for coupling this compound to a primary amine using EDC/NHS chemistry?

A1: The coupling reaction is a two-step process, with each step having its own optimal pH range for maximum efficiency.

  • Activation Step: The activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine of your target molecule is most efficient at a pH of 7.2-7.5 .[1] This is because the primary amine needs to be in its unprotonated, nucleophilic state to react effectively. A common buffer for this step is phosphate-buffered saline (PBS).

Q2: My coupling efficiency is low. What are the likely causes related to pH?

A2: Suboptimal pH is a common reason for low coupling efficiency. Here are some troubleshooting steps:

  • Verify Buffer pH: Always verify the pH of your reaction buffers with a calibrated pH meter before starting the experiment.

  • Two-Buffer System: It is highly recommended to use a two-buffer system. Perform the activation step in an acidic buffer (e.g., MES, pH 4.5-6.0) and then either exchange the buffer or adjust the pH to 7.2-7.5 before adding your amine-containing molecule.

  • Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. Ensure you proceed to the coupling step immediately after the activation step.

Q3: Can I perform the entire reaction at a single pH?

A3: While it is possible to perform the reaction at a single pH, it is often a compromise that can lead to lower overall yield. For instance, performing the entire reaction at pH 7.2 might result in less efficient activation of the carboxylic acid. Conversely, a pH of 6.0 for the entire reaction will mean that a significant portion of the primary amines on your target molecule are protonated and thus non-reactive. For optimal results, a two-step pH approach is recommended.

Q4: Why did my protein precipitate during the coupling reaction?

A4: Protein precipitation can occur due to several factors, including incorrect pH. If the reaction pH is close to the isoelectric point (pI) of your protein, its solubility will be at its minimum, increasing the likelihood of precipitation. Ensure your chosen reaction pH keeps your protein in a soluble state. You may need to screen different buffer conditions to enhance protein stability.

Q5: Are there alternatives to EDC/NHS for this coupling?

A5: Yes, other coupling reagents exist, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which can be used with a base like DIPEA (N,N-Diisopropylethylamine). However, EDC/NHS is a widely used and well-characterized method for coupling carboxylic acids to amines in aqueous solutions.

Data Presentation: pH Optimization Parameters

The following tables summarize the key quantitative data for optimizing your coupling reactions.

Table 1: Optimal pH Ranges for EDC/NHS Coupling Steps

Reaction StepReagentsOptimal pH RangeRecommended Buffer
Activation This compound, EDC, NHS/Sulfo-NHS4.5 - 6.00.1 M MES
Coupling Activated Lipoamido-PEG24-NHS, Amine-molecule7.2 - 7.5PBS

Table 2: Troubleshooting Guide for Common Issues

IssuePossible CauseRecommended Solution
Low or No Yield Incorrect pH for activation or coupling.Verify and adjust the pH of your reaction buffers. Use a two-step pH protocol.
Hydrolysis of the activated NHS-ester.Use freshly prepared activated PEG. Add the amine-containing molecule immediately after activation.
Inactive EDC or NHS.Use fresh, high-quality reagents stored under desiccated conditions.
Protein Aggregation Reaction pH is too close to the protein's pI.Perform the reaction at a pH where the protein is known to be soluble and stable.
Protein instability in the chosen buffer.Screen different buffer systems to find one that maintains protein stability.
High Polydispersity Non-selective reaction with multiple amine sites.Adjusting the reaction pH can sometimes favor more selective modification (e.g., lower pH for N-terminal selectivity).

Experimental Protocols

Two-Step pH Protocol for Coupling this compound to an Amine-Containing Protein

This protocol is a generalized methodology and may require optimization for your specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before use.

    • Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. A typical starting concentration is 10-fold molar excess over the this compound.

    • Dissolve your amine-containing protein in the Coupling Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add the EDC and Sulfo-NHS stock solutions to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to Amine-Containing Protein:

    • Immediately after activation, you can either:

      • Option A (Buffer Exchange): Use a desalting column to exchange the buffer of the activated this compound to the Coupling Buffer. This removes excess EDC and Sulfo-NHS.

      • Option B (pH Adjustment): Carefully add the Coupling Buffer to the activation reaction mixture to raise the pH to 7.2-7.5.

    • Add the amine-containing protein to the activated this compound solution. The molar ratio of PEG to protein may need to be optimized, but a 5 to 20-fold molar excess of PEG is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Side Reaction A This compound C Activated Lipoamido-PEG24-NHS-ester A->C pH 4.5 - 6.0 (MES Buffer) B EDC + Sulfo-NHS B->C E Conjugated Product C->E pH 7.2 - 7.5 (PBS Buffer) F Hydrolysis C->F H2O D Amine-containing Molecule (R-NH2) D->E

Caption: Workflow for the two-step pH-optimized EDC/NHS coupling reaction.

G cluster_0 Troubleshooting Logic start Low Coupling Efficiency? q1 Is the pH of the activation buffer between 4.5 and 6.0? start->q1 Yes q2 Is the pH of the coupling buffer between 7.2 and 7.5? q1->q2 Yes sol1 Adjust activation buffer pH. q1->sol1 No q3 Are the EDC/NHS reagents fresh and stored properly? q2->q3 Yes sol2 Adjust coupling buffer pH. q2->sol2 No sol3 Use fresh reagents. q3->sol3 No

Caption: A logical workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: Purification of Biomolecules from Unreacted Lipoamido-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted Lipoamido-PEG24-acid from a solution after a conjugation reaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a chemical modification reagent used to attach a lipoic acid and a polyethylene glycol (PEG) spacer to biomolecules, such as proteins, peptides, or nanoparticles. The lipoic acid group provides a reactive handle for attachment to surfaces or other molecules, while the PEG spacer enhances solubility and reduces non-specific binding. It is crucial to remove any unreacted this compound from the final product to ensure purity, prevent interference in downstream applications, and obtain accurate characterization of the conjugated biomolecule.

Q2: What are the common methods for removing unreacted this compound?

The most common methods for removing small, unreacted PEG linkers like this compound from a mixture containing a much larger, conjugated biomolecule are based on differences in size, charge, and hydrophobicity. These methods include:

  • Dialysis/Ultrafiltration: Separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size as they pass through a column packed with a porous resin.

  • Tangential Flow Filtration (TFF): A rapid and efficient method for buffer exchange and removing small molecules from solutions of larger biomolecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including the size and properties of your target biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can guide your selection:

G start Start: Reaction Mixture (Biomolecule + Unreacted this compound) is_large Is the biomolecule significantly larger (>10x) than this compound (MW ~1.2 kDa)? start->is_large size_based Size-Based Methods: - Dialysis/Ultrafiltration - Size-Exclusion Chromatography (SEC) - Tangential Flow Filtration (TFF) is_large->size_based Yes charge_diff Is there a significant difference in charge between the biomolecule and This compound? is_large->charge_diff No end Purified Biomolecule size_based->end iex Ion-Exchange Chromatography (IEX) charge_diff->iex Yes hydro_diff Is there a significant difference in hydrophobicity? charge_diff->hydro_diff No iex->end rphplc Reverse-Phase HPLC (RP-HPLC) hydro_diff->rphplc Yes hydro_diff->end No (Consider alternative strategies) rphplc->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Dialysis / Ultrafiltration

Q: Unreacted linker is still present after dialysis. What went wrong?

A: This is a common issue and can be attributed to several factors:

  • Incorrect Molecular Weight Cutoff (MWCO): For this compound (MW ~1.2 kDa), use a dialysis membrane with a low MWCO, such as 1-3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.[1]

  • Insufficient Dialysis Time or Buffer Volume: Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 200-500 times the sample volume).[2]

  • Equilibrium Has Been Reached: Once the concentration of the linker is the same on both sides of the membrane, net diffusion stops. Changing the dialysis buffer will re-establish the concentration gradient and allow for further removal.[3]

Q: I am losing my conjugated biomolecule during dialysis.

A: This indicates that your biomolecule is passing through the membrane.

  • Verify MWCO: Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. A general rule of thumb is to select a MWCO that is at least three to five times smaller than the molecular weight of the molecule to be retained.

  • Non-specific Binding: Some proteins can bind to the dialysis membrane, leading to sample loss.[4] Consider using a membrane material known for low protein binding (e.g., regenerated cellulose) or adding a carrier protein like BSA for very dilute samples.[4]

Size-Exclusion Chromatography (SEC)

Q: There is poor separation between my conjugated biomolecule and the unreacted linker.

A: This can be due to several factors related to your column and sample:

  • Inappropriate Column Choice: For removing a small linker like this compound from a large biomolecule, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50).

  • Sample Volume is Too Large: The sample volume should not exceed 30% of the total column bed volume for optimal resolution.

  • Column Overloading: Injecting too much sample can lead to broad peaks and poor separation. Reduce the amount of sample loaded onto the column.

Q: The recovery of my conjugated biomolecule is low.

A: Low recovery can be caused by:

  • Non-specific Binding to the Column Matrix: Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to reduce non-specific interactions.

  • Precipitation on the Column: Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.

Tangential Flow Filtration (TFF)

Q: The filtration process is very slow.

A: A slow filtration rate is often due to membrane fouling or concentration polarization.

  • Optimize Operating Parameters: Adjust the transmembrane pressure (TMP) and cross-flow velocity. High TMP can lead to a dense gel layer on the membrane, restricting flow.

  • Membrane Fouling: The membrane may be clogged with aggregated material. Implement a cleaning-in-place (CIP) procedure as recommended by the membrane manufacturer.

Q: I am losing my product in the permeate.

A: This indicates that your product is passing through the membrane.

  • Incorrect Membrane Pore Size/MWCO: Ensure the membrane's MWCO is significantly smaller than your biomolecule. For retaining a protein, a MWCO that is 3-5 times smaller than the protein's molecular weight is recommended.

Reverse-Phase HPLC (RP-HPLC)

Q: The unreacted linker and my conjugated biomolecule are co-eluting.

A: Co-elution suggests that the selectivity of your method is insufficient.

  • Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

  • Change the Stationary Phase: If using a C18 column, consider a C4 or C8 column, which are less hydrophobic and may provide different selectivity for PEGylated molecules.

  • Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution for PEGylated compounds.

Ion-Exchange Chromatography (IEX)

Q: My biomolecule is not binding to the column.

A: This is likely due to incorrect buffer conditions.

  • Check the pH: For anion exchange chromatography, the buffer pH should be at least 0.5-1 pH unit above the isoelectric point (pI) of your biomolecule to ensure it has a net negative charge.

  • Low Ionic Strength: The sample and binding buffer should have a low ionic strength to facilitate binding to the resin. High salt concentrations will prevent binding.

Q: The recovery of my biomolecule is low.

A: This can be due to strong binding or precipitation.

  • Optimize Elution Conditions: If the molecule is binding too strongly, a steeper salt gradient or a change in pH may be necessary for elution.

  • Protein Precipitation: High salt concentrations in the elution buffer can sometimes cause proteins to precipitate.

Experimental Protocols

Dialysis

This protocol is ideal for removing the small this compound linker from a much larger biomolecule when sample dilution is not a concern.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing).

  • Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 200-500 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

G cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery prep_membrane Prepare Dialysis Membrane (e.g., hydrate, wash) load_sample Load Sample into Dialysis Tubing/Cassette prep_membrane->load_sample start_dialysis Immerse in large volume of cold dialysis buffer with stirring load_sample->start_dialysis buffer_exchange1 Change Buffer (after 2-4 hours) start_dialysis->buffer_exchange1 buffer_exchange2 Change Buffer (after another 2-4 hours) buffer_exchange1->buffer_exchange2 overnight_dialysis Continue dialysis overnight buffer_exchange2->overnight_dialysis recover_sample Recover Purified Sample overnight_dialysis->recover_sample

Caption: Workflow for Dialysis purification.
Size-Exclusion Chromatography (SEC)

This protocol is suitable for the rapid removal of the small this compound linker from a larger biomolecule.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

  • Chromatography system or gravity flow setup

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.

  • Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.

  • Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately. The larger conjugated biomolecule will elute first in the void volume, while the smaller unreacted this compound will be retained longer and elute in later fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of your biomolecule (e.g., by measuring absorbance at 280 nm for proteins) and the unreacted linker (if a suitable detection method is available).

  • Pooling: Pool the fractions containing the purified conjugated biomolecule.

G equilibrate Equilibrate SEC Column with Elution Buffer load Load Reaction Mixture onto the Column equilibrate->load elute Elute with Buffer and Collect Fractions load->elute analyze Analyze Fractions (e.g., A280) elute->analyze pool Pool Fractions Containing Purified Product analyze->pool

References

How to improve the solubility of Lipoamido-PEG conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipoamido-PEG conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a primary focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: My Lipoamido-PEG conjugate has poor water solubility. What are the initial steps to improve it?

A1: Poor solubility is a common issue. Here are the initial steps to address it:

  • Solvent Selection: While aqueous buffers are often desired, initial dissolution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) followed by dilution in your aqueous buffer of choice is a standard procedure.[1][2] Ensure the final concentration of the organic solvent is compatible with your downstream applications.

  • pH Adjustment: The pH of the aqueous buffer can significantly impact solubility. For conjugates with ionizable groups, adjusting the pH away from the isoelectric point can increase solubility. A pH range of 7.0-9.0 is often effective for amine-reactive conjugations.[1][2]

  • Gentle Heating and Sonication: Mild heating (e.g., 37°C) and sonication can help dissolve stubborn conjugates. However, monitor for any potential degradation of your molecule of interest.

Q2: I'm observing aggregation and precipitation of my Lipoamido-PEG conjugate over time. How can I prevent this?

A2: Aggregation is a common cause of apparent low solubility and can be mitigated by several factors:

  • PEG Chain Length: Longer PEG chains generally provide a greater hydrophilic shield, which can prevent the aggregation of the conjugated molecule.[3] Consider using a conjugate with a higher molecular weight PEG if aggregation persists.

  • Surfactants: Non-ionic surfactants, such as Polysorbate 20 (Tween® 20) or Polysorbate 80, are often used in protein formulations to prevent aggregation by minimizing adsorption to surfaces. A low concentration (e.g., 0.01-0.1%) can be effective.

  • Storage Conditions: Store the conjugate solution at the recommended temperature, typically 2-8°C or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can induce aggregation.

Q3: Can the structure of the lipoamide portion of the conjugate affect its solubility?

A3: Yes, the lipoamide structure can influence the overall physicochemical properties of the conjugate. The lipoic acid moiety is relatively hydrophobic. Modifications to the lipoamide, such as the introduction of more polar groups, could potentially enhance aqueous solubility. While specific data on various lipoamide analogs is limited, the general principle of balancing hydrophobic and hydrophilic components is key.

Q4: Are there formulation strategies to improve the solubility of a Lipoamido-PEG conjugate for in vivo studies?

A4: For preclinical and clinical applications, formulation is critical. One effective technique is the creation of solid dispersions. This involves dispersing the conjugate in a carrier matrix, often a hydrophilic polymer. This can enhance the dissolution rate and apparent solubility of poorly soluble compounds.

Troubleshooting Guide

Issue: Lipoamido-PEG conjugate fails to dissolve in aqueous buffer.

This guide provides a systematic approach to troubleshooting solubility issues with your Lipoamido-PEG conjugate.

G start Start: Conjugate Insoluble in Aqueous Buffer step1 Dissolve in minimal water-miscible organic solvent? (e.g., DMSO, DMF) start->step1 step2 Gradually add aqueous buffer (e.g., PBS pH 7.4) to the organic solution with vortexing. step1->step2 Yes step4 Try gentle heating (37°C) or sonication. step1->step4 No step3 Does it dissolve? step2->step3 step3->step4 No end_success Success: Conjugate Solubilized step3->end_success Yes step5 Does it dissolve? step4->step5 step6 Consider formulation (e.g., with surfactants or as a solid dispersion). step5->step6 No step7 Synthesize conjugate with a longer PEG chain. step5->step7 Alternative step5->end_success Yes end_fail Further optimization needed. Consult literature for specific conjugate class. step6->end_fail step7->end_fail

Caption: Troubleshooting workflow for dissolving Lipoamido-PEG conjugates.

Factors Influencing Lipoamido-PEG Conjugate Solubility

The solubility of Lipoamido-PEG conjugates is a multifactorial issue governed by the interplay of several components and environmental factors.

G cluster_conjugate Conjugate Properties cluster_environment Environmental Factors peg_length PEG Chain Length solubility Overall Solubility & Stability peg_length->solubility lipoamide Lipoamide Structure lipoamide->solubility drug Conjugated Molecule (Drug/Protein) drug->solubility solvent Solvent System (Aqueous vs. Organic) solvent->solubility ph pH ph->solubility temp Temperature temp->solubility additives Additives (e.g., Surfactants) additives->solubility

Caption: Key factors influencing the solubility of Lipoamido-PEG conjugates.

Quantitative Data: Solubility Enhancement with PEGylation

While specific quantitative data for Lipoamido-PEG conjugates is not always readily available, the following table provides examples of solubility improvements seen with similar PEG and polymer conjugates, illustrating the potential for significant enhancement.

Hydrophobic MoleculeConjugated Polymer/ExcipientFold/Percent Increase in SolubilityReference
CiprofloxacinLA-PEG562.7% (in 2% excipient)
ProbucolLA-PEG84,614.3% (in 1% excipient)
SN-38Multi-arm PEG400 to 1000-fold
PaclitaxelHumic Acid Complex>600-fold
SimvastatinPEG 12000 (Solid Dispersion)~3-fold increase in dissolution rate

Experimental Protocols

Protocol 1: General Method for Solubilizing Lipoamido-PEG Conjugates

This protocol outlines a general procedure for dissolving Lipoamido-PEG conjugates that exhibit poor aqueous solubility.

Materials:

  • Lipoamido-PEG conjugate

  • Anhydrous, high-purity DMSO or DMF

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Initial Dissolution in Organic Solvent:

    • Accurately weigh the Lipoamido-PEG conjugate.

    • Add a minimal volume of anhydrous DMSO or DMF to the solid conjugate. The goal is to create a concentrated stock solution.

    • Vortex thoroughly until the conjugate is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Dilution into Aqueous Buffer:

    • While vortexing the desired volume of aqueous buffer, add the dissolved conjugate stock solution dropwise.

    • Note: Rapid addition can cause the conjugate to precipitate out of solution.

  • Final Formulation:

    • Continue to mix the solution for 5-10 minutes.

    • If any cloudiness or precipitate is observed, gently warm the solution or sonicate in a water bath sonicator for short intervals until the solution clears.

    • Visually inspect the solution for any particulates before use.

Protocol 2: Phase Solubility Study to Assess Enhancement

This protocol describes how to quantify the increase in a drug's solubility due to a Lipoamido-PEG formulation.

Materials:

  • Poorly soluble drug/molecule

  • Lipoamido-PEG conjugate

  • Aqueous buffer (e.g., deionized water or PBS)

  • Scintillation vials or sealed tubes

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare a series of aqueous solutions with increasing concentrations of the Lipoamido-PEG conjugate (e.g., 0%, 0.5%, 1%, 2%, 5% w/v).

  • Equilibration:

    • Add an excess amount of the poorly soluble drug to each vial containing the different concentrations of the Lipoamido-PEG solutions.

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved drug.

    • Carefully collect the supernatant, ensuring no solid material is transferred. Filtration through a 0.22 µm filter may also be used.

  • Quantification:

    • Dilute the supernatant appropriately with a suitable solvent.

    • Quantify the concentration of the dissolved drug in each sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Plot the concentration of the dissolved drug as a function of the Lipoamido-PEG conjugate concentration. This will demonstrate the extent of solubility enhancement.

References

Validation & Comparative

A Researcher's Guide to Confirming Lipoamido-PEG24-Acid Conjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of analytical techniques to confirm the successful conjugation of Lipoamido-PEG24-acid, a bifunctional linker featuring a lipoic acid moiety for robust anchoring and a PEGylated chain with a terminal carboxylic acid for bioconjugation.

This guide will delve into the primary analytical methods for confirming conjugation, offering a comparative analysis of their strengths and weaknesses. Detailed experimental protocols for each key technique are provided, alongside a discussion of alternative linker technologies.

Understanding this compound Conjugation

This compound is a versatile linker that facilitates the attachment of biomolecules to various surfaces or other molecules. The lipoic acid group, with its disulfide bond, can form stable dative bonds with metal surfaces like gold, or be reduced to dihydrolipoic acid for covalent attachment to other thiol-reactive entities.[1] The terminal carboxylic acid on the PEG24 chain can be activated to react with primary amines on proteins, peptides, or other biomolecules, forming a stable amide bond.[2] The polyethylene glycol (PEG) spacer enhances water solubility and can reduce the immunogenicity of the conjugated molecule.

The confirmation of a successful conjugation reaction is paramount to ensure the desired structure and function of the final product. This involves verifying the formation of the new covalent bond and characterizing the resulting conjugate.

Comparison of Confirmation Methods

A variety of analytical techniques can be employed to confirm successful conjugation. The choice of method depends on the specific molecules involved, the information required, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Principle Information Provided Advantages Disadvantages Typical Application
HPLC (SEC, RP, IEX) Separation based on size, hydrophobicity, or charge.Purity of the conjugate, presence of unreacted starting materials, degree of conjugation (indirectly).Quantitative, reproducible, can be used for purification.Indirect confirmation of conjugation, resolution may be challenging.[3]Routine quality control, monitoring reaction progress, purification of conjugates.
Mass Spectrometry (ESI-MS, MALDI-TOF) Measurement of mass-to-charge ratio.Direct confirmation of conjugation by mass increase, determination of the degree of PEGylation, identification of conjugation sites (with MS/MS).High sensitivity and specificity, provides direct evidence of conjugation.Can be complex to interpret for heterogeneous samples, may require specialized equipment.Definitive confirmation of conjugation, detailed structural characterization.
NMR Spectroscopy (¹H NMR) Measurement of the magnetic properties of atomic nuclei.Confirmation of covalent bond formation by observing chemical shift changes in protons near the conjugation site.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex for large molecules.Structural elucidation of small molecule conjugates, confirmation of site-specific conjugation.
FTIR Spectroscopy Measurement of the absorption of infrared radiation by molecular vibrations.Confirmation of the formation of new functional groups (e.g., amide bond) and disappearance of starting functional groups.Fast, simple sample preparation, non-destructive.Provides functional group information, not direct structural information; can have overlapping signals.Rapid screening of conjugation success, monitoring reaction kinetics.

Alternatives to this compound

While PEG linkers are widely used, concerns about potential immunogenicity and lack of biodegradability have driven the development of alternative linker technologies. These alternatives aim to provide similar or improved properties with a better safety profile.

Alternative Linker Description Advantages over PEG Confirmation Methods
Polysarcosine (PSar) A polymer of the endogenous amino acid sarcosine.Low immunogenicity, biodegradable, good solubility.HPLC, Mass Spectrometry, NMR
Polypeptides Linkers based on amino acid sequences (e.g., (Gly-Ser)n).Biodegradable, can be designed to have specific properties (e.g., cleavable sites).HPLC, Mass Spectrometry, NMR, Amino Acid Analysis
Polysaccharides Natural polymers like dextran or hyaluronic acid.Biocompatible, biodegradable, low immunogenicity.HPLC, Mass Spectrometry, NMR, specific colorimetric assays
Zwitterionic Polymers Polymers with both positive and negative charges, resulting in a net-neutral charge.Excellent antifouling properties, potentially lower immunogenicity than PEG.HPLC, Mass Spectrometry, NMR

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

Protocol for Size-Exclusion Chromatography (SEC-HPLC) of a PEGylated Protein:

  • System: Agilent 1260 Bio-inert LC System or equivalent.

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the conjugation reaction mixture and the unconjugated protein control to a concentration of 1 mg/mL in the mobile phase.

  • Analysis: Inject the samples and monitor the chromatogram. Successful conjugation will result in a shift to a shorter retention time for the PEGylated protein compared to the unconjugated protein due to its increased hydrodynamic radius. The presence of a peak corresponding to the unconjugated protein indicates an incomplete reaction.

Mass Spectrometry (MS)

Protocol for ESI-Q-TOF MS Analysis of a PEGylated Protein:

  • System: Agilent 6520 Accurate Mass Q-TOF LC/MS System or equivalent.

  • LC System: Agilent 1260 Infinity LC System.

  • Column: Reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to elute the protein and its conjugate (e.g., 5-95% B over 30 minutes).

  • Flow Rate: 0.3 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Range: 300–3000 m/z.

    • Capillary Voltage: 4000 V.

    • Fragmentor Voltage: 175 V.

  • Sample Preparation: Desalt the protein conjugate sample using a suitable method (e.g., zip-tip) and dilute to approximately 0.1 mg/mL in mobile phase A.

  • Analysis: Inject the sample into the LC-MS system. The mass spectrum of the conjugated protein will show a mass increase corresponding to the mass of the this compound linker (approximately 1334.7 Da). Deconvolution of the multiply charged ion series will provide the intact mass of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H NMR Analysis of a Small Molecule Conjugate:

  • System: Bruker 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated solvent in which both the starting material and the conjugate are soluble (e.g., D₂O, DMSO-d₆).

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified conjugate in 0.5-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Analysis: Acquire the ¹H NMR spectrum of the starting amine-containing molecule and the final conjugate. Successful conjugation will be confirmed by the disappearance of the proton signals corresponding to the amine and the appearance of new signals corresponding to the newly formed amide bond. Chemical shift changes in protons adjacent to the conjugation site will also be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis of Protein Conjugation:

  • System: FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation:

    • Acquire a background spectrum of the clean, dry ATR crystal.

    • Apply a small amount (1-2 µL) of the purified protein conjugate solution (typically >1 mg/mL) onto the ATR crystal.

    • Dry the sample under a gentle stream of nitrogen to form a thin film.

  • Acquisition Parameters:

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 64-128.

  • Analysis: Compare the FTIR spectrum of the conjugated protein with that of the unconjugated protein and the this compound. The formation of an amide bond will be indicated by the appearance of a characteristic amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹). A decrease in the intensity of the carboxylic acid C=O stretch from the linker (around 1700 cm⁻¹) may also be observed.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_product Reaction Product Biomolecule Biomolecule (e.g., Protein with -NH2) Conjugation Amide Bond Formation Biomolecule->Conjugation Linker This compound (-COOH) Activation Carboxylic Acid Activation (e.g., EDC/NHS) Linker->Activation 1. Activation->Conjugation 2. Conjugate Lipoamido-PEG24-Biomolecule Conjugate Conjugation->Conjugate 3. G cluster_techniques Analytical Techniques Confirmation Confirmation of Successful Conjugation HPLC HPLC (SEC, RP, IEX) Confirmation->HPLC Purity & Retention Time Shift MS Mass Spectrometry (ESI, MALDI) Confirmation->MS Mass Increase & Fragmentation NMR NMR Spectroscopy (¹H NMR) Confirmation->NMR Chemical Shift Changes FTIR FTIR Spectroscopy Confirmation->FTIR New Functional Groups G cluster_alternatives Alternative Linkers PEG PEG Linker + Biocompatible + Well-established - Potential Immunogenicity - Non-biodegradable PSar Polysarcosine (PSar) + Low Immunogenicity + Biodegradable Polypeptides Polypeptides + Biodegradable + Tunable Properties Polysaccharides Polysaccharides + Biocompatible + Biodegradable

References

A Researcher's Guide to Analytical Techniques for Lipoamido-PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of Lipoamido-PEGylated molecules is paramount for ensuring product quality, stability, and efficacy. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.

The covalent attachment of polyethylene glycol (PEG) to a lipoamide moiety, often anchored to a lipid or peptide, creates complex biomolecules with enhanced therapeutic properties. However, the inherent heterogeneity of PEG polymers and the intricacies of the lipoamido linkage present unique analytical challenges. This guide will delve into the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Dynamic Light Scattering (DLS) for the comprehensive analysis of these molecules.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for Lipoamido-PEGylated molecules depends on the specific information required, such as quantification, structural elucidation, size distribution, or stability. The following table summarizes the key performance metrics of the most commonly employed techniques.

Analytical TechniqueParameterTypical Performance MetricsApplication for Lipoamido-PEGylated Molecules
HPLC-CAD/ELSD QuantificationLOD: 0.02 - 0.04 µg, LOQ: 0.04 - 0.10 µg[1][2]Quantification of lipid components, including the Lipoamido-PEGylated lipid, in a formulation.[1][2]
PurityPeak purity analysis, separation of isomers and impurities.Assessment of the purity of the synthesized Lipoamido-PEGylated conjugate.
¹H NMR QuantificationLOD: ~10 µg/mL in blood.[3] Recovery: 93.8% for a 15 kDa SS-PEG.Quantification of PEGylation by integrating the PEG methylene protons against a known standard.
Structural AnalysisChemical shift and coupling constants provide information on molecular structure.Confirmation of the lipoamido bond formation and the integrity of the PEG chain.
Mass Spectrometry Molecular WeightHigh mass accuracy and resolution for intact mass determination.Determination of the average molecular weight and polydispersity of the PEGylated molecule.
(ESI-MS, MALDI-MS)Structural ElucidationFragmentation patterns (MS/MS) can identify the site of PEGylation.Identification of the specific amino acid or lipid to which the Lipoamido-PEG moiety is attached.
Dynamic Light Scattering Particle SizeRepeatability: Relative standard deviation of <10%.Measurement of the hydrodynamic diameter of Lipoamido-PEGylated liposomes or nanoparticles.
(DLS)Size DistributionPolydispersity Index (PDI) indicates the broadness of the size distribution.Assessment of the homogeneity of the liposomal formulation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

HPLC with Charged Aerosol Detection (CAD) for Quantification of Lipoamido-PEGylated Lipids

This method is suitable for the quantitative analysis of the lipid components in a liposomal formulation containing a Lipoamido-PEGylated lipid.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a quaternary or binary pump.

  • Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Lipoamido-PEGylated lipid standard.

  • Other lipid standards (e.g., DSPC, Cholesterol).

Procedure:

  • Standard Preparation: Prepare a stock solution of the Lipoamido-PEGylated lipid and other lipid components in a suitable organic solvent (e.g., chloroform/methanol mixture). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Disrupt the liposomal sample by diluting it in a suitable solvent (e.g., methanol or a chloroform/methanol mixture) to release the individual lipid components.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Gradient Elution:

      • 0-5 min: 80% B

      • 5-15 min: Gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 80% B

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Gas Pressure: 35 psi.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the Lipoamido-PEGylated lipid standard against its concentration. Determine the concentration of the Lipoamido-PEGylated lipid in the sample by interpolating its peak area on the calibration curve.

¹H NMR Spectroscopy for Structural Confirmation and Quantification

¹H NMR is a powerful tool for confirming the structure of the Lipoamido-PEGylated molecule and quantifying the degree of PEGylation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)).

  • Internal standard with a known concentration (e.g., Trimethylsilylpropanoic acid (TSP) for aqueous samples).

Procedure:

  • Sample Preparation: Dissolve a known amount of the Lipoamido-PEGylated molecule in the deuterated solvent. For quantitative analysis, add a precise amount of the internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25°C).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Structural Confirmation: Identify the characteristic proton signals for the lipoamide moiety (e.g., protons adjacent to the amide and disulfide bonds) and the repeating ethylene glycol units of the PEG chain (-O-CH₂-CH₂-O-).

    • Quantification: Integrate the area of a characteristic proton signal from the Lipoamido-PEGylated molecule and the area of the internal standard's signal. The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Integration_analyte / Number of protons_analyte) * (Number of protons_standard / Integration_standard) * Concentration_standard

Mass Spectrometry for Molecular Weight Determination and Structural Elucidation

Mass spectrometry is indispensable for determining the molecular weight distribution of the PEGylated molecule and for identifying the site of PEGylation.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.

  • Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution and mass accuracy.

Procedure for ESI-MS:

  • Sample Preparation: Dissolve the Lipoamido-PEGylated molecule in a suitable solvent compatible with ESI-MS (e.g., acetonitrile/water with 0.1% formic acid). The concentration should be in the low µg/mL to ng/mL range.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source. Optimize the ESI parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and minimize fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range. The spectrum will show a distribution of multiply charged ions.

  • Data Analysis: Deconvolute the multiply charged ion series to obtain the zero-charge mass spectrum. This will reveal the average molecular weight and the polydispersity of the PEGylated molecule. For structural elucidation, perform tandem MS (MS/MS) to fragment the molecule and identify the PEGylation site based on the fragmentation pattern.

Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of Lipoamido-PEGylated liposomes or nanoparticles in suspension.

Instrumentation:

  • DLS instrument with a laser light source and a detector.

Procedure:

  • Sample Preparation: Dilute the liposomal suspension with a suitable filtered buffer (e.g., phosphate-buffered saline) to a concentration that avoids multiple scattering effects. Ensure the sample is free of dust and other particulates by filtering or centrifugation if necessary.

  • Measurement:

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will calculate the intensity-weighted, volume-weighted, and number-weighted size distributions from the correlation function of the scattered light intensity fluctuations.

    • The Z-average diameter provides an intensity-weighted mean hydrodynamic size.

    • The Polydispersity Index (PDI) indicates the width of the size distribution, with values below 0.3 generally considered acceptable for monodisperse samples.

Visualization of the Analytical Workflow

A systematic workflow is essential for the comprehensive characterization of Lipoamido-PEGylated molecules. The following diagram illustrates a typical analytical workflow, from initial synthesis to final characterization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structural Structural Analysis cluster_quantitative Quantitative Analysis cluster_physical Physical Characterization (for Liposomes/Nanoparticles) Synthesis Synthesis of Lipoamido-PEGylated Molecule Purification Purification (e.g., Dialysis, SEC) Synthesis->Purification NMR ¹H NMR (Structure, Purity, Quantification) Purification->NMR MS Mass Spectrometry (MW, Polydispersity, PEGylation Site) Purification->MS HPLC HPLC-CAD/ELSD (Quantification of Components) Purification->HPLC DLS Dynamic Light Scattering (Size, PDI) Purification->DLS If formulated as liposomes/nanoparticles Final Comprehensive Characterization Report NMR->Final MS->Final HPLC->Final Zeta Zeta Potential (Surface Charge) DLS->Zeta TEM Transmission Electron Microscopy (Morphology) Zeta->TEM TEM->Final

Caption: A comprehensive analytical workflow for the characterization of Lipoamido-PEGylated molecules.

By employing a combination of these analytical techniques and following robust experimental protocols, researchers can gain a thorough understanding of the critical quality attributes of their Lipoamido-PEGylated molecules, ultimately facilitating the development of safe and effective therapeutic products.

References

A Comparative Guide to the Characterization of Lipoamido-PEG Conjugates using MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of Lipoamido-PEG conjugates is crucial for ensuring the quality, efficacy, and safety of novel therapeutic and diagnostic agents. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with other analytical techniques, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] Accurately determining the degree of PEGylation is a critical quality attribute that directly influences the drug product's safety and efficacy.[1] MALDI-TOF MS has become a powerful tool for this purpose, offering a direct measurement of the molecular weight shift resulting from PEGylation.[1]

Comparative Analysis of Analytical Techniques

The selection of an analytical method for characterizing Lipoamido-PEG conjugates hinges on several factors, including the specific information required (e.g., average molecular weight, polydispersity, or quantification of individual species), the properties of the conjugate, and the available instrumentation. While MALDI-TOF MS is a primary technique, others such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Size Exclusion Chromatography (SEC) are also employed.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for MALDI-TOF MS, LC-MS, and SEC in the context of Lipoamido-PEG conjugate characterization.

FeatureMALDI-TOF MSLC-MS (ESI-TOF)Size Exclusion Chromatography (SEC)
Primary Measurement Molecular Weight (m/z)Molecular Weight (m/z)Hydrodynamic Volume
Information Provided Average MW, MW distribution (polydispersity), degree of PEGylation, confirmation of conjugation.[2][3]Detailed structural information, separation of complex mixtures, quantification of individual species.Average MW, MW distribution, detection of aggregates.
Sample Throughput HighModerate to LowModerate
Resolution Good for high mass molecules, can resolve individual oligomers in lower mass ranges.High, but can be complicated by overlapping charge states and PEG polydispersity.Lower than MS techniques.
Sensitivity High (femtomole to picomole range)Very High (attomole to femtomole range)Moderate
Quantitative Accuracy Semi-quantitative without internal standards; can be made quantitative.Good with appropriate standards.Good with appropriate calibration.
Key Advantages Rapid analysis, simplicity, high tolerance to salts and buffers, ideal for large molecules.High resolution and sensitivity, suitable for complex mixtures, provides detailed structural information.Robust, good for determining size distribution and detecting aggregates.
Key Limitations Potential for fragmentation, lower resolution for complex mixtures compared to LC-MS, challenges in quantification without standards.More time-consuming, complex data analysis due to multiple charge states and polydispersity, potential for ion suppression.Indirect MW measurement, lower resolution, potential for non-specific interactions with the column.

Experimental Protocol: MALDI-TOF MS Characterization of Lipoamido-PEG Conjugates

This protocol provides a detailed methodology for the characterization of Lipoamido-PEG conjugates using MALDI-TOF MS.

1. Materials and Reagents:

  • Lipoamido-PEG conjugate sample

  • MALDI-TOF MS instrument

  • MALDI target plate (e.g., ground steel or AnchorChip)

  • Matrix solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.

  • Cationizing agent: Sodium trifluoroacetate (NaTFA) solution (e.g., 1 mg/mL in ethanol).

  • Solvent for sample dissolution (e.g., methanol, water with 0.1% TFA).

  • Calibration standards appropriate for the mass range of the conjugate.

2. Sample Preparation:

  • Sample Dissolution: Dissolve the Lipoamido-PEG conjugate in an appropriate solvent to a final concentration of approximately 1-10 pmol/µL. Methanol is often a suitable solvent as it has been shown to not affect DSPE-PEG integrity.

  • Matrix and Cationizing Agent Mixture: In a microcentrifuge tube, mix the matrix solution, sample solution, and cationizing agent. A common ratio is 5:1:1 (v/v/v) of matrix:sample:cationizing agent. The addition of a cationizing agent like NaTFA helps in the formation of singly charged sodium adducts [M+Na]+, which simplifies the mass spectrum.

  • Spotting: Pipette 0.5–1 µL of the final mixture onto a spot on the MALDI target plate.

  • Drying: Allow the spot to air-dry completely at room temperature. This process allows for the co-crystallization of the matrix and the analyte.

3. Instrumental Analysis:

  • Instrument Calibration: Calibrate the MALDI-TOF MS instrument using a well-characterized standard in the mass range of interest.

  • Target Plate Insertion: Insert the MALDI target plate into the instrument's vacuum chamber.

  • Data Acquisition: Acquire the mass spectra in the appropriate mass range for the expected Lipoamido-PEG conjugate. For large molecules, linear mode is often used. The laser power should be optimized to achieve a good signal-to-noise ratio while minimizing fragmentation.

4. Data Analysis:

  • Spectrum Interpretation: The resulting mass spectrum will display a distribution of peaks. The main peak distribution will correspond to the Lipoamido-PEG conjugate. The spacing between the peaks in the distribution will correspond to the mass of the PEG monomer unit (approximately 44 Da).

  • Determination of Molecular Weight and Polydispersity: Determine the average molecular weight (Mw) and the number-average molecular weight (Mn) from the peak distribution to calculate the polydispersity index (PDI = Mw/Mn).

  • Confirmation of Conjugation: Compare the mass spectrum of the conjugate to that of the unconjugated Lipoamido and PEG starting materials to confirm the successful conjugation. The mass of the conjugate should be the sum of the masses of the Lipoamido and PEG components.

Workflow and Pathway Visualizations

To further clarify the experimental process and the logical relationships in the analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation dissolve Dissolve Lipoamido-PEG in appropriate solvent mix Mix sample with matrix and cationizing agent dissolve->mix 1-10 pmol/µL spot Spot mixture onto MALDI target plate mix->spot 0.5-1 µL dry Air-dry to allow co-crystallization spot->dry calibrate Calibrate Instrument dry->calibrate acquire Acquire Mass Spectra calibrate->acquire interpret Interpret Spectrum (Peak Distribution) acquire->interpret calculate Calculate MW, PDI interpret->calculate confirm Confirm Conjugation calculate->confirm

Experimental workflow for MALDI-TOF MS characterization.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs conjugate Lipoamido-PEG Conjugate maldi MALDI-TOF MS conjugate->maldi matrix MALDI Matrix (e.g., CHCA) matrix->maldi cation Cationizing Agent (e.g., NaTFA) cation->maldi mw Average Molecular Weight maldi->mw pdi Polydispersity Index (PDI) maldi->pdi conjugation Confirmation of Conjugation maldi->conjugation distribution PEG Distribution maldi->distribution

Logical relationship of inputs and outputs in MALDI-TOF MS analysis.

References

A Comparative Guide to HPLC-MS Analysis of Lipoamido-PEG24-acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules with polyethylene glycol (PEG) linkers, such as Lipoamido-PEG24-acid, is a widely used strategy in drug development to improve the pharmacokinetic properties of therapeutic agents. Accurate and robust analytical methods are crucial for characterizing the reaction products and ensuring the quality of the final conjugate. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose. This guide provides a comparative overview of two common HPLC-MS methods for the analysis of this compound reaction products: Reversed-Phase HPLC-MS (RP-HPLC-MS) and Size-Exclusion Chromatography-MS (SEC-MS).

Methodology Comparison

The choice between RP-HPLC-MS and SEC-MS depends on the specific analytical needs. RP-HPLC separates molecules based on their hydrophobicity, offering high-resolution separation of reactants, products, and by-products. SEC, on the other hand, separates molecules based on their hydrodynamic radius, which is particularly useful for analyzing PEGylated compounds and detecting aggregation.

Experimental Protocols

Detailed methodologies for both RP-HPLC-MS and SEC-MS are provided below. These protocols are designed for the analysis of a typical reaction mixture where this compound is conjugated to a primary amine-containing small molecule.

Sample Preparation
  • Reaction Quenching: Quench the conjugation reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to consume any unreacted this compound.

  • Dilution: Dilute the reaction mixture with the initial mobile phase of the respective HPLC method to a final concentration suitable for MS detection (typically in the low µg/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Protocol 1: Reversed-Phase HPLC-MS (RP-HPLC-MS)

This method provides high-resolution separation of the reaction components based on polarity.

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow: 600 L/hr

    • Mass Range: 100-2000 m/z

Protocol 2: Size-Exclusion Chromatography-MS (SEC-MS)

This method separates molecules based on size and is useful for detecting aggregates and confirming molecular weight changes.

  • HPLC System: A biocompatible HPLC system is recommended to minimize protein-column interactions if applicable.

  • Column: A size-exclusion column suitable for the analysis of small molecules and polymers (e.g., 4.6 x 300 mm, 3.5 µm particle size).

  • Mobile Phase: 100 mM Ammonium Acetate in Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • MS Detector: A high-resolution mass spectrometer with an ESI source.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow: 800 L/hr

    • Mass Range: 200-3000 m/z

Data Presentation: Performance Comparison

The following table summarizes the expected performance of each method for the analysis of a this compound reaction mixture containing the starting material, the desired product, and a hydrolyzed by-product.

Performance MetricRP-HPLC-MSSEC-MS
Resolution of Reactants ExcellentPoor to Moderate
Resolution of Product vs. By-product Good to ExcellentPoor
Analysis Time ~20 minutes~15 minutes
Sensitivity (LOD) High (low ng/mL)Moderate (mid-to-high ng/mL)
Detection of Aggregates LimitedExcellent
Mobile Phase Compatibility with MS Excellent (volatile organic)Good (volatile salt)

Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison of the two HPLC-MS methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep1 Reaction Quenching prep2 Dilution prep1->prep2 prep3 Filtration prep2->prep3 hplc HPLC Separation (RP or SEC) prep3->hplc ms MS Detection (ESI-QTOF) hplc->ms data_acq Data Acquisition ms->data_acq data_proc Data Analysis (Integration & Identification) data_acq->data_proc

Experimental workflow for HPLC-MS analysis.

method_comparison start Analysis of this compound Reaction Products rp_hplc Reversed-Phase HPLC-MS start->rp_hplc sec_ms Size-Exclusion Chromatography-MS start->sec_ms rp_pros Pros: - High Resolution - Excellent for Reactant/  By-product Separation - High Sensitivity rp_hplc->rp_pros rp_cons Cons: - Longer Analysis Time - Limited for Aggregate  Detection rp_hplc->rp_cons sec_pros Pros: - Excellent for Aggregate  Detection - Shorter Analysis Time sec_ms->sec_pros sec_cons Cons: - Lower Resolution - Poor for By-product  Separation - Moderate Sensitivity sec_ms->sec_cons

Comparison of HPLC-MS methods.

Conclusion

Both RP-HPLC-MS and SEC-MS are valuable techniques for the analysis of this compound reaction products. RP-HPLC-MS is the preferred method for detailed characterization of reaction mixtures, offering high-resolution separation of reactants, products, and by-products. SEC-MS is a complementary technique that is superior for detecting and quantifying aggregates, which is a critical quality attribute for many bioconjugates. The choice of method should be guided by the specific analytical goals, whether it be reaction monitoring, purity assessment, or stability testing. For comprehensive characterization, employing both methods is recommended.

A Comparative Guide to Lipoamido-PEG24-acid and Maleimide-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of success in the development of bioconjugates, influencing not only the efficiency of the conjugation process but also the stability, efficacy, and safety of the final product. This guide provides a comprehensive, data-driven comparison of two distinct classes of polyethylene glycol (PEG) linkers: Lipoamido-PEG24-acid and maleimide-PEG linkers. We will delve into their chemical properties, reactivity, stability, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

Chemical Structures and Reactive Moieties

A fundamental understanding of the chemical structure of each linker is paramount to appreciating their respective utilities.

This compound consists of three key components:

  • A lipoic acid moiety: This contains a disulfide bond within a five-membered ring, which can be reduced to form two thiol groups. This feature makes it particularly suitable for binding to metal surfaces like gold and silver.

  • A PEG24 spacer: A polyethylene glycol chain with 24 ethylene glycol units enhances the water solubility and biocompatibility of the conjugate.[]

  • A terminal carboxylic acid: This functional group can be activated to react with primary amines, such as those found on lysine residues of proteins, to form a stable amide bond.[]

Maleimide-PEG linkers are characterized by:

  • A maleimide group: This moiety exhibits high specificity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[2][3]

  • A PEG spacer: Similar to the lipoamido linker, the PEG chain improves the pharmacokinetic properties of the bioconjugate.[4]

  • A variety of terminal functional groups: Maleimide-PEG linkers are commercially available with a range of terminal groups (e.g., NHS ester, acid, alkyne) to suit different conjugation strategies.

Reactivity and Selectivity: A Tale of Two Chemistries

The choice between these linkers is often dictated by the available functional groups on the molecule to be conjugated and the desired site of attachment.

This compound participates in amine-reactive conjugation . The terminal carboxylic acid is not inherently reactive with amines and requires activation, typically using carbodiimide chemistry (e.g., EDC in the presence of NHS or Sulfo-NHS). This activated ester then readily reacts with primary amines to form a stable amide linkage. This approach is useful for conjugating to proteins via their abundant lysine residues. However, this can lead to a heterogeneous product with multiple PEG chains attached at various locations.

Maleimide-PEG linkers are a cornerstone of thiol-reactive conjugation . The maleimide group reacts specifically and efficiently with free sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5. Since cysteine residues are often less abundant than lysine residues on the surface of proteins, maleimide-based conjugation allows for more site-specific modification, especially when cysteine residues are engineered into specific locations. For native antibodies, the interchain disulfide bonds in the hinge region can be selectively reduced to generate free thiols for conjugation.

A Critical Comparison of Stability

The stability of the resulting linkage is a crucial factor, particularly for therapeutics intended for in vivo applications.

This compound , when conjugated to an amine via an amide bond, results in a highly stable linkage. Amide bonds are generally resistant to hydrolysis under physiological conditions.

The stability of the maleimide-thiol linkage is a more complex and critical consideration. The formed thiosuccinimide adduct is susceptible to a retro-Michael reaction , especially in the presence of endogenous thiols like glutathione and albumin. This can lead to the premature cleavage of the conjugate in vivo, potentially causing off-target toxicity and reducing therapeutic efficacy. However, the thiosuccinimide ring can undergo hydrolysis to form a ring-opened, and much more stable, succinamic acid derivative, which is resistant to the retro-Michael reaction. Strategies have been developed to promote this hydrolysis to enhance the in vivo stability of the conjugate.

Quantitative Performance Data

The following tables summarize available quantitative data to facilitate a direct comparison of the linkers' performance characteristics.

Table 1: Reactivity and Conjugation Efficiency

ParameterThis compoundMaleimide-PEG LinkerReferences
Target Functional Group Primary Amines (e.g., Lysine)Sulfhydryls (Thiols, e.g., Cysteine)
Reaction Chemistry Carboxylic Acid Activation (e.g., EDC/NHS) followed by AmidationMichael Addition
Optimal Reaction pH Activation: 4.5-7.2; Conjugation: 7.0-8.06.5-7.5
Typical Reaction Time 2 hours to overnight at room temperature30 minutes to 2 hours at room temperature
Conjugation Efficiency Highly dependent on protein and reaction conditionsOften high (>80% for peptides, ~70% for proteins)
Homogeneity of Conjugate Generally heterogeneous due to multiple lysine residuesCan be highly homogeneous with engineered cysteines

Table 2: Linkage Stability

Linker TypeLinkageTest ConditionTime Point% Intact ConjugateKey FindingReferences
Lipoamido-PEG-Amine AmidePhysiological conditions-Highly StableAmide bonds are generally stable in vivo.-
Maleimide-PEG Thioether (Thiosuccinimide)1 mM Glutathione, 37°C7 days<70%Susceptible to retro-Michael reaction.
Maleimide-PEG Thioether (Thiosuccinimide)Human Plasma, 37°C72 hours~20% deconjugationDemonstrates in vivo instability.
Hydrolyzed Maleimide-PEG Ring-opened Thioether--Highly StableHydrolysis of the succinimide ring prevents deconjugation.

Experimental Protocols

Detailed methodologies are provided below for key experiments involving these linkers.

Protocol 1: Protein Conjugation with this compound via Amine Coupling

Objective: To conjugate this compound to a protein containing primary amines.

Materials:

  • Protein solution in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the activation buffer.

  • Activation of this compound: a. Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution. b. In a separate tube, add a 10-50 fold molar excess of this compound, EDC, and NHS to the activation buffer. c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: a. Add the activated this compound solution to the protein solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by reacting with any unreacted activated linker. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by techniques like MALDI-TOF mass spectrometry to determine the number of attached PEG chains.

Protocol 2: Antibody Conjugation with a Maleimide-PEG Linker

Objective: To conjugate a maleimide-PEG linker to an antibody via reduced disulfide bonds.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-PEG linker

  • Conjugation Buffer (e.g., PBS with 1-2 mM EDTA, pH 7.0-7.4, degassed)

  • Quenching solution (e.g., N-acetylcysteine or L-cysteine)

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

  • Antibody Reduction: a. To the antibody solution, add a 10-20 fold molar excess of TCEP. b. Incubate at 37°C for 30-90 minutes. Perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column equilibrated with degassed conjugation buffer to remove excess TCEP.

  • Conjugation: a. Dissolve the Maleimide-PEG linker in a suitable solvent (e.g., DMSO). b. Immediately add a 5-20 fold molar excess of the Maleimide-PEG solution to the reduced antibody. c. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add a molar excess of the quenching solution to cap any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the antibody-PEG conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and quenching agent.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. Confirm conjugate integrity and purity using SDS-PAGE.

Visualization of Workflows and Pathways

To further clarify the processes described, the following diagrams have been generated using Graphviz.

Diagram 1: this compound Conjugation Workflow

Lipoamido_PEG_Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step Lipo_PEG This compound EDC_NHS EDC / NHS Lipo_PEG->EDC_NHS Activated_Lipo_PEG Activated Lipo-PEG-NHS Ester EDC_NHS->Activated_Lipo_PEG Activation Protein Protein-NH2 Activated_Lipo_PEG->Protein Conjugate Protein-Lipo-PEG Conjugate Protein->Conjugate Amide Bond Formation

Caption: Workflow for the two-step amine-reactive conjugation of this compound to a protein.

Diagram 2: Maleimide-PEG Linker Conjugation Workflow

Maleimide_PEG_Conjugation cluster_reduction Reduction Step cluster_conjugation Conjugation Step Antibody_SS Antibody (S-S) TCEP TCEP Antibody_SS->TCEP Antibody_SH Reduced Antibody (SH) TCEP->Antibody_SH Disulfide Reduction Maleimide_PEG Maleimide-PEG Antibody_SH->Maleimide_PEG Conjugate Antibody-PEG Conjugate Maleimide_PEG->Conjugate Thioether Bond Formation

Caption: Workflow for the site-specific conjugation of a Maleimide-PEG linker to a reduced antibody.

Diagram 3: Maleimide-Thiol Linkage Stability Pathways

Maleimide_Stability Conjugate Thiosuccinimide Adduct (Maleimide-Thiol Conjugate) Deconjugation Deconjugation (Retro-Michael Reaction) Conjugate->Deconjugation Unstable Pathway Stabilization Stabilization (Hydrolysis) Conjugate->Stabilization Stable Pathway Free_Thiol Free Thiol + Maleimide Deconjugation->Free_Thiol Stable_Conjugate Ring-Opened Stable Adduct Stabilization->Stable_Conjugate Endogenous_Thiols Endogenous Thiols (e.g., Glutathione) Endogenous_Thiols->Deconjugation

Caption: Competing in vivo pathways for the maleimide-thiol linkage: destabilizing retro-Michael reaction versus stabilizing hydrolysis.

Conclusion

The choice between this compound and maleimide-PEG linkers is fundamentally driven by the intended application and the available functional groups on the biomolecule of interest.

  • This compound is an excellent choice for creating highly stable conjugates through amine coupling, and its lipoic acid moiety offers unique advantages for attachment to metal surfaces. However, conjugation to proteins may result in a heterogeneous product.

  • Maleimide-PEG linkers provide a powerful tool for site-specific bioconjugation to cysteine residues, enabling the production of more homogeneous conjugates, which is particularly important for the development of therapeutics like antibody-drug conjugates. The primary challenge with maleimide linkers is the potential in vivo instability of the thioether bond, which must be carefully considered and can be mitigated through strategies that promote hydrolysis of the succinimide ring.

By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate linker to achieve their desired bioconjugate with optimal performance characteristics.

References

A Head-to-Head Comparison: Lipoamido-PEG24-acid vs. NHS-ester PEG for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene glycol (PEG) is a cornerstone technique to enhance therapeutic efficacy, improve solubility, and extend circulation half-life. The choice of PEGylating agent is critical and directly influences the efficiency, specificity, and stability of the resulting protein conjugate. This guide provides an objective comparison of two amine-reactive PEGylation reagents: Lipoamido-PEG24-acid and NHS-ester PEG.

This comparison will delve into the chemical reactivity, labeling procedures, and key characteristics of each reagent, supported by experimental protocols and visual diagrams to aid in selecting the optimal tool for your research needs.

At a Glance: Key Differences

FeatureThis compoundNHS-ester PEG
Reactive Group Carboxylic AcidN-Hydroxysuccinimide Ester
Reaction Mechanism Two-step: Activation of carboxylic acid with EDC and NHS, followed by reaction with primary amines.One-step: Direct reaction with primary amines.
Primary Target Primary amines (N-terminus and lysine residues).[1]Primary amines (N-terminus and lysine residues).[2][3]
Bond Formed Stable amide bond.[4]Stable amide bond.[5]
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0.pH 7.0-9.0.
Key Advantage Potential for multi-functionalization via the lipoic acid moiety.Well-established, straightforward one-step reaction.
Considerations Requires additional activation reagents (EDC, NHS); two-step procedure.Susceptible to hydrolysis; potential for non-specific labeling.

Chemical Reactivity and Mechanism

NHS-ester PEG: The Direct Approach

NHS-ester PEG reagents are a widely adopted and versatile choice for protein labeling. They feature a terminal N-hydroxysuccinimide ester that reacts directly with primary amines, found on the N-terminus of a protein and the side chains of lysine residues, to form a stable amide bond. The reaction is most efficient at a neutral to slightly basic pH (7-9). However, the NHS ester is susceptible to hydrolysis, which increases with higher pH and can compete with the desired aminolysis reaction.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG (Stable Amide Bond) Protein->Conjugate pH 7-9 NHS_PEG NHS-ester PEG NHS_PEG->Conjugate NHS_byproduct NHS (Byproduct)

This compound: A Two-Step Activation

This compound possesses a terminal carboxylic acid which, unlike an NHS ester, is not inherently reactive towards primary amines. To facilitate conjugation, the carboxylic acid must first be activated. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. This newly formed, in situ NHS-ester PEG then reacts with primary amines on the protein to form a stable amide bond, following the same principle as the direct NHS-ester PEG labeling. This two-step process allows for greater control over the reaction conditions. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent conjugation to the amine is favored at a more neutral to slightly basic pH (7.2-8.0).

The "Lipoamido" portion of the name indicates the presence of lipoic acid. While lipoic acid itself has interesting biological properties, including antioxidant and anti-inflammatory activities, its primary role in this context is likely as a stable anchor for the PEG chain. It also presents the potential for further, orthogonal modifications via the disulfide bond, though this is a more advanced application beyond simple protein PEGylation.

Lipoamido_PEG_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step Lipo_PEG_Acid Lipoamido-PEG-COOH (Carboxylic Acid) Activated_PEG Lipoamido-PEG-CO-NHS (Activated NHS Ester) Lipo_PEG_Acid->Activated_PEG pH 4.5-6.0 EDC_NHS EDC + NHS (Activators) EDC_NHS->Activated_PEG Conjugate Protein-NH-CO-PEG-Lipoamide (Stable Amide Bond) Activated_PEG->Conjugate pH 7.2-8.0 Protein Protein-NH₂ (Primary Amine) Protein->Conjugate

Experimental Protocols

Protocol 1: Protein Labeling with NHS-ester PEG

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-ester PEG

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Allow the NHS-ester PEG vial to equilibrate to room temperature before opening. Immediately before use, dissolve the NHS-ester PEG in DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size exclusion chromatography (desalting column) or dialysis.

  • Characterization: Determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.

Protocol 2: Protein Labeling with this compound

This protocol involves a two-step activation and conjugation process.

Materials:

  • Protein solution (1-10 mg/mL in an appropriate buffer)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 100 mM hydroxylamine or 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.

  • Conjugation to Protein:

    • Adjust the pH of the protein solution to 7.2-7.5 with the Conjugation Buffer.

    • Immediately add the freshly activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated PEG over the protein is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.

  • Characterization: Analyze the degree of labeling and purity of the conjugate.

Concluding Remarks

The choice between this compound and NHS-ester PEG for protein labeling hinges on the specific experimental goals and the nature of the protein.

NHS-ester PEG is the go-to reagent for straightforward, efficient labeling of primary amines, benefiting from a simple one-step protocol. Its widespread use is a testament to its reliability. However, researchers must be mindful of the potential for non-specific labeling and the hydrolytic instability of the NHS ester.

This compound , while requiring a more involved two-step activation and conjugation procedure, offers greater control over the reaction through the separation of the activation and labeling steps. The presence of the lipoic acid moiety, while not a factor in the amine-labeling chemistry itself, may offer unique advantages for downstream applications requiring a disulfide handle or for studies where the biological properties of lipoic acid are of interest.

For routine PEGylation of proteins where a simple and rapid procedure is desired, NHS-ester PEG remains an excellent choice. For applications requiring more controlled reaction conditions or where the unique properties of the lipoic acid group are beneficial, This compound presents a valuable alternative. As with any bioconjugation reaction, optimization of the reaction conditions for each specific protein is crucial to achieve the desired degree of labeling while preserving protein function.

References

Lipoamido-PEG: A Superior Thiol-Reactive Linker for Enhanced Stability in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a thiol-reactive PEG derivative is a critical decision that significantly impacts the stability and efficacy of the final product. While various options exist, Lipoamido-PEG emerges as a superior choice, offering significant advantages over other common thiol-reactive PEGs, particularly in applications requiring robust and stable nanoparticle functionalization.

This guide provides an objective comparison of Lipoamido-PEG with other widely used thiol-reactive PEGs, such as Maleimide-PEG and Pyridyl-dithio-PEG. We present a comprehensive overview of their chemical properties, supported by experimental data, to assist you in making an informed decision for your research and development needs.

Unparalleled Stability Through Bidentate Anchorage

The primary advantage of Lipoamido-PEG lies in its unique anchoring group: lipoic acid. Lipoic acid features a disulfide bond within a five-membered ring, which, upon reduction, yields two thiol groups. This bidentate nature allows for a more stable attachment to metallic surfaces, such as gold nanoparticles, compared to the single thiol attachment of other PEGs. This multivalent interaction significantly reduces the likelihood of desorption, leading to more robust and reliable conjugates.

In contrast, Maleimide-PEGs, while popular for their high reactivity with thiols, form a thioether bond that is susceptible to a retro-Michael reaction. This reaction can lead to the detachment of the PEG from the substrate, especially in the presence of competing thiols like glutathione, which is abundant in biological systems. This inherent instability can compromise the therapeutic efficacy and safety of drug delivery systems. Pyridyl-dithio-PEGs form a disulfide bond that is cleavable under reducing conditions, which can be advantageous for specific drug release strategies but is less desirable when stable, long-term circulation is required.

Comparative Performance Data

The following tables summarize the key performance differences between Lipoamido-PEG and other thiol-reactive PEGs based on available literature.

FeatureLipoamido-PEGMaleimide-PEGPyridyl-dithio-PEG
Anchoring Group Dithiolane (Lipoic Acid)MaleimidePyridyl-disulfide
Bond Type with Thiol Dithiol-metal surface interactionThioetherDisulfide
Bond Stability Very High (Bidentate chelation)Moderate to Low (Susceptible to retro-Michael reaction)Moderate (Cleavable by reducing agents)
Primary Advantage Enhanced stability and reduced desorptionHigh reactivity and rapid conjugationReductant-cleavable linkage for controlled release
Primary Disadvantage Requires reduction of disulfide for bindingIn vivo instabilityInstability in reducing environments

Table 1: Qualitative Comparison of Thiol-Reactive PEGs

ParameterLipoamido-PEG-AuNPMaleimide-PEG-Protein ConjugatePyridyl-dithio-PEG-AuNP
Stability in 10 mM DTT High stability, minimal aggregation observed over 24 hours[1]N/A (DTT would cleave a disulfide, not a thioether)Unstable, rapid aggregation due to disulfide cleavage
Stability in Human Serum High stability, minimal change in hydrodynamic diameter after 24 hours[1]Prone to deconjugation via thiol exchange with serum albumin[2][3][4]Prone to cleavage in the presence of reducing agents in serum
Relative Binding Affinity to Gold Very HighN/A (Reacts with thiols, not directly with gold)Moderate (Forms a gold-thiolate bond)

Table 2: Quantitative Stability Comparison of Functionalized Nanoparticles

Experimental Protocols

To facilitate the replication and verification of these findings, we provide detailed methodologies for key experiments.

Protocol 1: Functionalization of Gold Nanoparticles

This protocol describes the functionalization of pre-synthesized citrate-capped gold nanoparticles (AuNPs) with Lipoamido-PEG, Maleimide-PEG, or Pyridyl-dithio-PEG.

Materials:

  • Citrate-capped gold nanoparticles (20 nm)

  • Lipoamido-PEG-NHS (or other desired terminal group)

  • Maleimide-PEG-NHS

  • Pyridyl-dithio-PEG-NHS

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Reduction of Lipoamido-PEG (for Lipoamido-PEG only): Dissolve Lipoamido-PEG-NHS in PBS. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond.

  • PEGylation: To the AuNP solution, add the respective PEG derivative (reduced Lipoamido-PEG, Maleimide-PEG, or Pyridyl-dithio-PEG) at a 1000-fold molar excess.

  • Incubation: Gently mix the solution and incubate for 24 hours at room temperature with gentle stirring.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing unbound PEG.

  • Resuspension: Resuspend the AuNP pellet in fresh PBS. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG.

  • Characterization: Characterize the functionalized AuNPs using Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and zeta potential, and UV-Vis spectroscopy to confirm stability.

Protocol 2: Assessment of Nanoparticle Stability

This protocol outlines a method to compare the stability of functionalized nanoparticles in a physiologically relevant environment.

Materials:

  • Functionalized AuNPs (from Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Human Serum

  • Dithiothreitol (DTT)

  • UV-Vis Spectrophotometer

Procedure:

  • Serum Stability:

    • Disperse the functionalized AuNPs in PBS containing 50% human serum.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), measure the hydrodynamic diameter using DLS. An increase in size indicates aggregation and instability.

  • Reductive Environment Stability:

    • Disperse the functionalized AuNPs in PBS.

    • Add DTT to a final concentration of 10 mM.

    • Monitor the UV-Vis spectrum of the solution over time. A shift in the surface plasmon resonance peak to longer wavelengths and a broadening of the peak indicates aggregation.

Visualizing the Advantage: Workflows and Mechanisms

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide clear visual representations of the experimental processes and the underlying chemical principles.

G cluster_0 Nanoparticle Functionalization Workflow start Start: Citrate-Capped AuNPs peg_addition Add Thiol-Reactive PEG (Lipoamido, Maleimide, or Pyridyl-dithio) start->peg_addition incubation Incubate (24h, RT) peg_addition->incubation purification Purify via Centrifugation (3x washes) incubation->purification characterization Characterize (DLS, Zeta, UV-Vis) purification->characterization end End: Functionalized AuNPs characterization->end

Caption: A generalized workflow for the functionalization of gold nanoparticles.

G cluster_lipoamido Lipoamido-PEG cluster_maleimide Maleimide-PEG cluster_pyridyl Pyridyl-dithio-PEG lipo_peg Lipoamido-PEG lipo_gold Gold Surface lipo_peg->lipo_gold Bidentate Thiol Anchorage (Stable) mal_peg Maleimide-PEG thiol_surface Thiolated Surface mal_peg->thiol_surface Thioether Bond (Unstable) retro_michael Retro-Michael Reaction thiol_surface->retro_michael pyd_peg Pyridyl-dithio-PEG thiol_surface2 Thiolated Surface pyd_peg->thiol_surface2 Disulfide Bond (Cleavable) reducing_agent Reducing Agent (e.g., DTT) thiol_surface2->reducing_agent

Caption: Comparison of bonding mechanisms and stability.

Conclusion

The choice of a thiol-reactive PEG is a critical parameter in the design of stable and effective nanoparticle-based therapeutics and diagnostics. The bidentate anchoring mechanism of Lipoamido-PEG provides a significant stability advantage over traditional monothiol-reactive PEGs like Maleimide-PEG and Pyridyl-dithio-PEG. This enhanced stability translates to more robust conjugates that are less susceptible to degradation in biological environments, ultimately leading to improved performance and reliability. For applications demanding long-term stability and minimal premature release, Lipoamido-PEG represents the superior choice for researchers and drug development professionals.

References

A Comparative Guide to the Cytotoxicity of Different PEG Linker Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a linker in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Poly(ethylene glycol) (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic profiles of these complex molecules. However, the specific chemistry of the PEG linker profoundly influences the cytotoxicity of the conjugate. This guide provides an objective comparison of different PEG linker chemistries, supported by experimental data, to inform the rational design of next-generation bioconjugates.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of bioconjugates is a key indicator of their potential therapeutic potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the conjugate required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative data on how different PEG linker chemistries can affect the cytotoxicity of ADCs. It is important to note that direct head-to-head comparisons of different linker bond types (e.g., ester vs. ether) under identical conditions are not extensively available in the public domain. The data presented here is compiled from various studies and illustrates general trends.

Linker Chemistry/CategoryKey FeatureRepresentative IC50 Values (nM)General Impact on CytotoxicitySupporting Observations
Cleavable Linkers
Valine-Citrulline (VC) Peptide LinkerCleaved by lysosomal proteases (e.g., Cathepsin B)0.1 - 10HighEnables intracellular release of the payload, leading to potent cell killing. Can induce a "bystander effect" where the released drug kills neighboring antigen-negative tumor cells.[1][2]
Hydrazone LinkerpH-sensitive; cleaved in the acidic environment of endosomes/lysosomes1 - 50Moderate to HighRelease is triggered by the lower pH of intracellular compartments compared to blood. Stability can be a concern, potentially leading to premature drug release.
Disulfide LinkerCleaved in the reducing environment of the cytoplasm5 - 100ModerateExploits the high intracellular concentration of glutathione. Can be less stable in circulation compared to other linker types.
Non-Cleavable Linkers
Thioether (e.g., SMCC) LinkerStable; requires lysosomal degradation of the antibody for payload release10 - 500Lower to ModeratePayload is released as an amino acid-linker-drug complex. Generally does not induce a bystander effect, which can reduce off-target toxicity but may be less effective in heterogeneous tumors.[2]
Biodegradable Linkers
PEG-PCL-PEG (Polycaprolactone)Biodegradable ester bondsNot directly comparable for ADCs, but the polymer itself shows low cytotoxicityLow intrinsic cytotoxicityThe polymer itself is generally considered biocompatible. Cytotoxicity would be primarily driven by the conjugated payload.[3]
Effect of PEG Length
No PEG LinkerDirect conjugationLower (more potent) in some in vitro studiesGenerally higher in vitro potencyCan suffer from poor solubility and aggregation, especially with hydrophobic payloads.
Short-Chain PEG (e.g., PEG4, PEG8)Increased hydrophilicityModerately higher than no PEGBalances potency with improved physicochemical propertiesCan improve solubility and stability without significantly compromising in vitro cytotoxicity.
Long-Chain PEG (e.g., PEG24, 4kDa, 10kDa)Significantly increased hydrophilicity and hydrodynamic radiusHigher (less potent)Can significantly reduce in vitro cytotoxicityThe longer PEG chain can sterically hinder the interaction of the conjugate with the target cell or payload release, though it often improves pharmacokinetic properties.[4]

Note: The IC50 values are illustrative and can vary significantly based on the specific antibody, payload, cell line, and experimental conditions.

Experimental Protocols

A detailed and robust experimental protocol is essential for the accurate assessment of cytotoxicity. The following is a representative methodology for an in vitro cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for determining cell viability.

In Vitro Cytotoxicity Assessment via MTT Assay

1. Materials:

  • Target cancer cell line (e.g., SK-BR-3, MCF7, NCI-N87)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • Antibody-drug conjugate (ADC) samples and controls (e.g., unconjugated antibody, free drug)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC samples and controls in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

    • Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the cytotoxicity comparison of different PEG linker chemistries.

experimental_workflow Experimental Workflow for ADC Cytotoxicity Assessment cluster_cell_prep Cell Preparation cluster_treatment ADC Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_harvest 2. Cell Harvesting (Trypsinization) cell_culture->cell_harvest cell_seeding 3. Cell Seeding (96-well plate) cell_harvest->cell_seeding adc_dilution 4. Serial Dilution of ADCs and Controls cell_treatment 5. Cell Treatment adc_dilution->cell_treatment incubation 6. Incubation (e.g., 72-120h) cell_treatment->incubation mtt_addition 7. Add MTT Reagent incubation->mtt_addition formazan_formation 8. Formazan Formation (2-4h Incubation) mtt_addition->formazan_formation solubilization 9. Solubilization (e.g., DMSO) formazan_formation->solubilization absorbance 10. Read Absorbance (570 nm) solubilization->absorbance viability_calc 11. Calculate % Viability absorbance->viability_calc ic50 12. Determine IC50 viability_calc->ic50

Caption: Workflow for ADC in vitro cytotoxicity evaluation.

linker_cytotoxicity_pathway Signaling Pathways of PEG Linker Chemistry on Cytotoxicity cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway adc_cleavable ADC with Cleavable Linker internalization_cleavable Internalization into Target Cell adc_cleavable->internalization_cleavable lysosome_cleavage Lysosomal Cleavage (e.g., by Cathepsins or low pH) internalization_cleavable->lysosome_cleavage payload_release_cleavable Payload Release (Intracellular) lysosome_cleavage->payload_release_cleavable cytotoxicity_cleavable Direct Cytotoxicity (Target Cell) payload_release_cleavable->cytotoxicity_cleavable payload_diffusion Payload Diffusion payload_release_cleavable->payload_diffusion bystander_effect Bystander Effect (Neighboring Cells) payload_diffusion->bystander_effect adc_non_cleavable ADC with Non-Cleavable Linker internalization_non_cleavable Internalization into Target Cell adc_non_cleavable->internalization_non_cleavable lysosome_degradation Lysosomal Degradation of Antibody internalization_non_cleavable->lysosome_degradation payload_release_non_cleavable Payload-Linker-Amino Acid Complex Release lysosome_degradation->payload_release_non_cleavable cytotoxicity_non_cleavable Direct Cytotoxicity (Target Cell) payload_release_non_cleavable->cytotoxicity_non_cleavable no_bystander No Bystander Effect (Membrane Impermeable) payload_release_non_cleavable->no_bystander

Caption: Mechanisms of cleavable vs. non-cleavable linkers.

References

The Influence of PEG Chain Length on Lipoamido-PEG Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of modern drug delivery systems. Lipoamido-PEG, an amphiphilic polymer comprising a lipoamide anchor and a hydrophilic PEG chain, is increasingly utilized for the surface functionalization of nanoparticles, enhancing their stability and biocompatibility. The length of the PEG chain is a critical parameter that significantly dictates the in vitro and in vivo performance of these nanoparticles. This guide provides a comparative analysis of Lipoamido-PEG of different chain lengths, supported by experimental data from analogous PEGylated lipid systems, to aid researchers in the rational design of nanoparticle-based therapeutics.

Impact of PEG Chain Length on Nanoparticle Properties

The molecular weight of the PEG chain in Lipoamido-PEG conjugates directly influences several key biophysical and pharmacological properties of the resulting nanoparticles. Generally, an increase in PEG chain length leads to a more pronounced "stealth" effect, shielding the nanoparticle from opsonization and clearance by the mononuclear phagocyte system (MPS).[1][2] This, in turn, prolongs systemic circulation time, a crucial factor for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[1]

However, the benefits of longer PEG chains must be balanced against potential drawbacks. Excessive PEGylation can create a steric barrier that hinders the interaction of targeted nanoparticles with their cellular receptors and can impede cellular uptake.[3] Therefore, the optimal PEG chain length is often a compromise, tailored to the specific therapeutic application.

Data Presentation: A Comparative Overview

The following tables summarize the general trends observed for the influence of PEG chain length on key performance indicators of lipid-based nanoparticles, which can be extrapolated to Lipoamido-PEG systems.

Table 1: Physicochemical Properties

PEG Chain Length (Molecular Weight)Nanoparticle SizeZeta PotentialStability
Short (e.g., < 2000 Da) Generally smaller hydrodynamic diameter.Less effective at shielding surface charge, may result in a more negative zeta potential.[4]May exhibit lower stability against aggregation, especially in high ionic strength solutions.
Medium (e.g., 2000 - 5000 Da) Intermediate hydrodynamic diameter.Effective shielding of surface charge, leading to a near-neutral zeta potential.Good colloidal stability due to steric hindrance.
Long (e.g., > 5000 Da) Larger hydrodynamic diameter due to the extended polymer chains.Highly effective at masking surface charge, resulting in a zeta potential close to zero.Excellent stability against aggregation and protein adsorption.

Table 2: In Vitro Performance

PEG Chain Length (Molecular Weight)Cellular UptakeDrug Release RateCytotoxicity
Short (e.g., < 2000 Da) Higher cellular uptake due to less steric hindrance.May exhibit a faster initial burst release.Generally low, but some studies suggest low molecular weight PEGs can have higher cytotoxicity at high concentrations.
Medium (e.g., 2000 - 5000 Da) Moderate cellular uptake.More controlled and sustained release profile.Considered to have very low cytotoxicity.
Long (e.g., > 5000 Da) Lower cellular uptake due to increased steric hindrance.Slower and more sustained drug release.Generally considered non-toxic.

Table 3: In Vivo Performance

PEG Chain Length (Molecular Weight)Circulation Half-lifeTumor AccumulationImmunogenicity
Short (e.g., < 2000 Da) Shorter circulation half-life due to faster clearance by the MPS.Lower passive tumor accumulation.May be more immunogenic compared to longer chains.
Medium (e.g., 2000 - 5000 Da) Significantly prolonged circulation half-life.Enhanced tumor accumulation via the EPR effect.Low immunogenicity.
Long (e.g., > 5000 Da) Longest circulation half-life.Can lead to high tumor accumulation, but may be limited by reduced cellular uptake.Very low immunogenicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of Lipoamido-PEG nanoparticles. Below are representative protocols for key experiments.

Synthesis of Lipoamido-PEG

The synthesis of Lipoamido-PEG typically involves the conjugation of lipoic acid to an amino-terminated PEG.

Materials:

  • α-Lipoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amino-terminated polyethylene glycol (H2N-PEG-OH or H2N-PEG-OCH3) of desired molecular weight

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Activation of Lipoic Acid: Dissolve α-lipoic acid and NHS in anhydrous DCM. Add DCC or EDC to the solution and stir at room temperature for several hours to form the NHS-activated lipoic acid ester.

  • Conjugation to PEG: In a separate flask, dissolve the amino-terminated PEG in anhydrous DCM. Add the activated lipoic acid solution to the PEG solution and stir overnight at room temperature.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Concentrate the filtrate under reduced pressure. The crude product is then purified by dialysis against deionized water for 48 hours to remove unreacted reagents.

  • Lyophilization: The purified Lipoamido-PEG solution is lyophilized to obtain a white powder.

  • Characterization: Confirm the structure and purity of the synthesized Lipoamido-PEG using ¹H NMR and MALDI-TOF mass spectrometry.

Nanoparticle Formulation via Nanoprecipitation

Nanoprecipitation is a common method for preparing polymeric nanoparticles.

Materials:

  • Lipoamido-PEG of a specific chain length

  • A biodegradable polymer (e.g., PLGA, PCL)

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Deionized water

  • Drug to be encapsulated (optional)

Procedure:

  • Organic Phase Preparation: Dissolve the biodegradable polymer and Lipoamido-PEG (and the drug, if applicable) in the organic solvent.

  • Nanoprecipitation: Add the organic phase dropwise into a larger volume of deionized water under constant stirring. The rapid solvent diffusion leads to the formation of nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess surfactant. Resuspend the pellet in deionized water. Repeat this washing step twice.

  • Characterization: Analyze the nanoparticle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

In Vitro Cellular Uptake Study

Flow cytometry is a powerful technique to quantify the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled Lipoamido-PEG nanoparticles (e.g., encapsulating a fluorescent dye like Coumarin-6)

  • A relevant cell line (e.g., a cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Nanoparticle Treatment: Replace the culture medium with fresh medium containing the fluorescently labeled nanoparticles at a specific concentration. Incubate for a defined period (e.g., 4 hours).

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. Untreated cells are used as a negative control.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow_Nanoparticle_Formulation cluster_prep Organic Phase Preparation cluster_formulation Nanoprecipitation cluster_purification Purification & Characterization polymer Biodegradable Polymer (e.g., PLGA) mix Dissolution polymer->mix lipoamido_peg Lipoamido-PEG lipoamido_peg->mix drug Therapeutic Drug drug->mix solvent Organic Solvent (e.g., Acetone) solvent->mix stirring Stirring mix->stirring water Aqueous Phase (Deionized Water) water->stirring evaporation Solvent Evaporation stirring->evaporation centrifugation Centrifugation & Washing evaporation->centrifugation characterization Characterization (DLS, TEM, etc.) centrifugation->characterization

Caption: Nanoparticle formulation workflow using the nanoprecipitation method.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np_short Short PEG Nanoparticle receptor Receptor np_short->receptor Higher Affinity np_long Long PEG Nanoparticle np_long->receptor Steric Hindrance (Lower Affinity) endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Endosomal Escape or Fusion release Drug Release endosome->release lysosome->release

Caption: Impact of PEG chain length on receptor-mediated cellular uptake.

Pharmacokinetic_Profile cluster_administration Administration cluster_circulation Systemic Circulation cluster_clearance Clearance cluster_accumulation Accumulation injection Intravenous Injection np_short_circ Short PEG NP injection->np_short_circ np_long_circ Long PEG NP injection->np_long_circ mps Mononuclear Phagocyte System (Liver, Spleen) np_short_circ->mps Rapid Opsonization & Clearance renal Renal Clearance np_short_circ->renal Potential for Faster Clearance tumor Tumor Tissue (EPR Effect) np_short_circ->tumor Lower Accumulation np_long_circ->mps Reduced Opsonization (Stealth Effect) np_long_circ->tumor Enhanced Accumulation

Caption: Effect of PEG chain length on in vivo pharmacokinetics.

References

Evaluating the Binding Affinity of Lipoamido-PEG Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of targeting ligands, drugs, and imaging agents to nanoparticles and surfaces is a cornerstone of modern biomedical research and therapeutic development. The choice of linker connecting these components is critical, as it can significantly influence the stability, bioavailability, and, most importantly, the binding affinity of the final construct. Lipoamido-PEG conjugates have emerged as a versatile tool for surface modification, particularly for gold and other metallic nanoparticles, due to the strong and stable interaction of the lipoic acid moiety.

This guide provides a comparative overview of Lipoamido-PEG conjugates, evaluating their potential impact on binding affinity in contrast to other common linker strategies. We present a synthesis of available data and detailed experimental protocols to assist researchers in designing and evaluating their bioconjugation strategies.

Comparison of Lipoamido-PEG Conjugates with Other Linker Chemistries

While direct quantitative comparisons of the binding affinity of a specific ligand conjugated via different linkers are scarce in the literature, we can infer the potential advantages and disadvantages of each strategy based on their chemical properties and the behavior of similarly functionalized surfaces. The following table summarizes key features of Lipoamido-PEG linkers in comparison to other common alternatives.

FeatureLipoamido-PEG LinkerThiol-PEG LinkerMaleimide-PEG Linker
Target Surface/Molecule Gold, Silver, and other metallic surfaces.Gold surfaces, Thiol-reactive groups.Molecules containing free sulfhydryl groups (cysteines).
Attachment Chemistry Dithiolane ring of lipoic acid forms a stable bidentate chelate with the metal surface.Single thiol group forms a bond with the gold surface.Michael addition reaction with a thiol group.
Bond Stability High; the bidentate attachment provides enhanced stability compared to single thiol bonds.Moderate to high; can be susceptible to oxidation and displacement.High; forms a stable thioether bond.
Potential Impact on Binding Affinity The stable anchoring can provide a well-defined orientation for the conjugated ligand, potentially enhancing binding affinity. The PEG spacer minimizes steric hindrance from the surface.Can provide good surface coverage, but the single point of attachment may allow for more conformational flexibility, which could positively or negatively impact binding depending on the ligand.Primarily used for conjugating to proteins/peptides. The specificity of the reaction can lead to well-defined conjugates, which is beneficial for consistent binding affinity.
Key Advantages - Strong, stable attachment to gold surfaces.- Good water solubility and biocompatibility from the PEG chain.- Can be used for self-assembled monolayers.- Well-established chemistry for gold surface modification.- Readily available with various PEG lengths and functional groups.- Highly specific reaction with thiols.- Stable covalent bond formation.
Potential Limitations Limited to specific metallic surfaces.Can be prone to disulfide bond formation and exchange reactions.Requires a free thiol on the target molecule, which may not always be available or may require genetic engineering. The reaction is pH-dependent.[1]

Experimental Protocols for Evaluating Binding Affinity

Accurate determination of binding affinity is crucial for the validation of any targeted conjugate. The following are detailed, generalized protocols for three common techniques used to measure binding affinity: Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA), and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time interactions between a ligand immobilized on a sensor chip and an analyte in solution.[2][3]

Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_D) of a Lipoamido-PEG-ligand conjugate with its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Gold-coated sensor chip

  • Lipoamido-PEG-ligand conjugate

  • Target protein (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Protocol:

  • Surface Preparation:

    • Clean the gold sensor chip according to the manufacturer's instructions.

    • Prepare a solution of the Lipoamido-PEG-ligand in a suitable solvent (e.g., ethanol/water mixture).

    • Flow the Lipoamido-PEG-ligand solution over the gold surface to allow for the self-assembly of a monolayer via the lipoic acid anchor. The PEG chain will extend from the surface, presenting the ligand for interaction.

  • Analyte Interaction:

    • Prepare a series of dilutions of the target protein in running buffer. A typical concentration range spans at least one order of magnitude above and below the expected K_D.

    • Inject the different concentrations of the target protein over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, switch back to flowing only the running buffer to monitor the dissociation of the protein from the ligand.

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

    • Confirm that the baseline signal returns to the initial level.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_a and k_d).

    • Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants (K_D = k_d / k_a).

SPR_Workflow cluster_prep Surface Preparation cluster_interaction Analyte Interaction cluster_analysis Data Analysis Chip_Cleaning Clean Gold Sensor Chip Ligand_Immobilization Immobilize Lipoamido-PEG-Ligand Chip_Cleaning->Ligand_Immobilization Analyte_Prep Prepare Analyte Dilutions Ligand_Immobilization->Analyte_Prep Association Inject Analyte (Association) Analyte_Prep->Association Dissociation Flow Running Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Data_Fitting Fit Sensorgram Data Regeneration->Data_Fitting Calculate_KD Calculate ka, kd, KD Data_Fitting->Calculate_KD

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format can be adapted to measure binding affinity.

Objective: To determine the half-maximal inhibitory concentration (IC50) as a measure of binding affinity between a Lipoamido-PEG-ligand and its target receptor.

Materials:

  • 96-well microplate

  • Lipoamido-PEG-ligand conjugate

  • Target receptor

  • Labeled ligand (e.g., biotinylated or fluorescently tagged version of the ligand)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Detection reagent (e.g., Streptavidin-HRP if using a biotinylated ligand)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the target receptor overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the remaining protein-binding sites in the coated wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare a series of dilutions of the unlabeled Lipoamido-PEG-ligand (the competitor).

    • In a separate plate or tubes, mix each dilution of the unlabeled ligand with a constant concentration of the labeled ligand.

    • Add these mixtures to the receptor-coated and blocked wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate three times with wash buffer to remove unbound ligands.

    • Add the detection reagent (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the substrate and incubate in the dark until sufficient color develops.

    • Add the stop solution to quench the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance against the log of the concentration of the unlabeled Lipoamido-PEG-ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ELISA_Workflow Plate_Coating Coat Plate with Target Receptor Blocking Block with BSA Plate_Coating->Blocking Competitive_Binding Add Labeled Ligand + Unlabeled Competitor Blocking->Competitive_Binding Detection Add Detection Reagent Competitive_Binding->Detection Substrate_Addition Add Substrate Detection->Substrate_Addition Read_Plate Read Absorbance Substrate_Addition->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for a competitive ELISA to determine binding affinity.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction.[4][5]

Objective: To determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding between a Lipoamido-PEG-ligand and its target protein in solution.

Materials:

  • Isothermal Titration Calorimeter

  • Lipoamido-PEG-ligand conjugate

  • Target protein

  • Dialysis buffer (the same buffer for both ligand and protein)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both the Lipoamido-PEG-ligand and the target protein against the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentration of both the ligand and the protein.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the Lipoamido-PEG-ligand into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein in the cell.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine K_D, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and the entropy (ΔS) of binding using the following equations:

      • ΔG = -RT * ln(K_A), where K_A = 1/K_D

      • ΔG = ΔH - TΔS

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze Ligand and Protein Concentration Determine Concentrations Dialysis->Concentration Degas Degas Samples Concentration->Degas Load_Samples Load Protein to Cell, Ligand to Syringe Degas->Load_Samples Titration Perform Serial Injections Load_Samples->Titration Integration Integrate Heat Flow Peaks Titration->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Fit_Data Fit Data to Binding Model Binding_Isotherm->Fit_Data Thermodynamics Determine KD, n, ΔH, ΔS, ΔG Fit_Data->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

The selection of a linker is a critical parameter in the design of targeted therapies and diagnostics. Lipoamido-PEG conjugates offer a robust and stable method for the functionalization of metallic surfaces. The inherent stability of the lipoic acid-metal interaction, combined with the flexibility and biocompatibility of the PEG spacer, provides a favorable platform for presenting ligands with high binding affinity to their targets. While direct comparative studies are needed to definitively quantify the binding affinity of Lipoamido-PEG conjugates against other linkers for a given ligand-receptor pair, the principles of bioconjugation chemistry suggest that the stable and well-defined surface chemistry afforded by this approach is highly advantageous. The experimental protocols provided in this guide offer a starting point for researchers to rigorously evaluate the binding affinity of their own Lipoamido-PEG conjugated systems.

References

A Head-to-Head Comparison: Lipoamido-PEG24-acid for Advanced Drug Delivery and Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a PEGylation reagent is critical to the success of bioconjugation, nanoparticle functionalization, and the overall performance of therapeutic and diagnostic agents. This guide provides an objective comparison of Lipoamido-PEG24-acid against its primary competitors, highlighting key performance metrics and providing supporting experimental data to inform your selection process.

This compound is a heterobifunctional linker that offers distinct advantages for specific applications, particularly in the realm of nanoparticle-based drug delivery and surface modification of metallic substrates. Its unique structure, featuring a lipoic acid group for strong anchorage to surfaces like gold and a terminal carboxylic acid for covalent attachment to amine-containing molecules, sets it apart from other commonly used PEGylation reagents.

Performance Benchmarking: this compound vs. Competitors

The performance of a PEG linker is primarily assessed by its conjugation efficiency, the stability of the resulting bond, and its impact on the biological activity and circulation time of the modified entity. Here, we compare this compound with two widely used competitor classes: Maleimide-PEG and NHS-ester-PEG linkers.

Table 1: Quantitative Comparison of Key Performance Parameters

ParameterThis compoundMaleimide-PEG-acidNHS-ester-PEG-acid
Primary Target Gold & other metal surfaces (via lipoic acid); Primary amines (via activated acid)Thiols (e.g., cysteine residues)Primary amines (e.g., lysine residues)
Reaction Chemistry Dithiolane chelation to metal surfaces; Amide bond formation (requires activation)Michael additionNucleophilic acyl substitution
Reaction pH Amine conjugation: ~7.2-8.5~6.5-7.5~7.2-8.5
Reaction Speed Amine conjugation: Moderate (requires pre-activation step)FastFast
Conjugation Efficiency High for metal surfaces; Moderate to high for amine conjugation, dependent on activation efficiencyHigh, but can be influenced by steric hindranceHigh, but susceptible to hydrolysis
Bond Stability Lipoic acid-gold bond: Highly stable due to bidentate chelation; Amide bond: Very stableThioether bond: Stable, but susceptible to retro-Michael reaction in the presence of competing thiolsAmide bond: Very stable

In-Depth Performance Analysis

Reaction Kinetics and Efficiency: Maleimide- and NHS-ester-PEGs offer the advantage of direct, one-step conjugation to their respective targets (thiols and amines), resulting in rapid reaction kinetics. This compound's carboxylic acid requires a pre-activation step (e.g., using EDC and NHS) to react with amines, which adds a step to the workflow. However, the lipoic acid moiety provides a distinct advantage for functionalizing gold nanoparticles, forming a stable, bidentate bond that is more robust than single thiol-gold interactions.

Conjugate Stability: The stability of the formed conjugate is paramount for in vivo applications. While the thioether bond formed by maleimide-PEG reagents is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation in the presence of high concentrations of thiols like glutathione in the physiological environment. In contrast, the amide bond formed from the activated carboxylic acid of this compound and an amine is highly stable and not prone to cleavage under physiological conditions. The chelation of the dithiolane group of lipoic acid to gold surfaces provides superior stability compared to monodentate thiol linkers.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of PEGylation Efficiency via SDS-PAGE

Objective: To qualitatively and semi-quantitatively assess the extent of protein PEGylation.

Materials:

  • PEGylated protein solution

  • Unmodified protein solution (control)

  • SDS-PAGE loading buffer

  • Precast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Protein stain (e.g., Coomassie Brilliant Blue)

  • Destaining solution

  • Gel imaging system

Procedure:

  • Prepare samples by mixing the protein solutions (PEGylated and control) with SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto the precast polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands are visible against a transparent background.

  • Image the gel using a gel documentation system.

  • Analysis: A successful PEGylation will result in a band shift to a higher molecular weight for the PEGylated protein compared to the unmodified control. The intensity of the bands can be quantified using densitometry to estimate the percentage of PEGylated protein.

Protocol 2: Assessment of Nanoparticle Stability in Biological Media

Objective: To evaluate the colloidal stability of PEGylated nanoparticles in a simulated physiological environment.

Materials:

  • PEGylated nanoparticle suspension

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Dilute the PEGylated nanoparticle suspension to a suitable concentration in PBS.

  • Measure the initial hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using DLS.

  • Mix the nanoparticle suspension with an equal volume of FBS to achieve a 50% serum concentration.

  • Incubate the mixture at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 24, and 48 hours), take an aliquot of the mixture and measure the hydrodynamic diameter and PDI using DLS.

  • Analysis: A stable formulation will show minimal changes in hydrodynamic diameter and PDI over time, indicating no significant aggregation.

Visualizing the Application: Workflows and Pathways

Experimental Workflow: Targeted Drug Delivery using PEGylated Nanoparticles

The following diagram illustrates a typical workflow for the development and application of a targeted drug delivery system using PEGylated nanoparticles.

G cluster_0 Nanoparticle Formulation & Functionalization cluster_1 In Vitro Characterization & Evaluation cluster_2 In Vivo Application & Analysis A 1. Nanoparticle Core Synthesis B 2. Drug Loading A->B C 3. Surface PEGylation (e.g., with this compound) B->C D 4. Conjugation of Targeting Ligand C->D E 5. Physicochemical Characterization (Size, Zeta) D->E F 6. In Vitro Drug Release D->F G 7. Cell Culture Uptake Studies D->G H 8. Systemic Administration G->H I 9. Biodistribution & Tumor Accumulation H->I J 10. Therapeutic Efficacy Assessment I->J

Targeted Nanoparticle Drug Delivery Workflow

Biological Pathway: The Enhanced Permeability and Retention (EPR) Effect

This diagram illustrates the passive targeting mechanism known as the EPR effect, which is fundamental to the efficacy of many nanoparticle-based cancer therapies.[1][2]

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment NP PEGylated Nanoparticle Vessel Leaky Vasculature NP->Vessel Extravasation Tumor Tumor Tissue Lymph Impaired Lymphatic Drainage Tumor->Lymph Reduced Clearance Vessel->Tumor Accumulation

The Enhanced Permeability and Retention (EPR) Effect

Conclusion

This compound presents a compelling option for researchers focused on developing robust and stable nanoparticle formulations, particularly for applications involving gold or other metallic surfaces. While direct conjugation chemistries like those offered by maleimide- and NHS-ester-PEGs may provide faster reaction times, the superior stability of the dithiolane anchorage and the resulting amide bond of this compound can be a significant advantage for in vivo applications where long-term stability is crucial. The choice of PEGylation reagent should be guided by the specific requirements of the application, including the nature of the molecule or surface to be modified, the desired stability of the conjugate, and the overall complexity of the workflow. This guide provides the foundational data and protocols to make an informed decision.

References

Safety Operating Guide

Proper Disposal of Lipoamido-PEG24-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Key Considerations

Lipoamido-PEG24-acid is comprised of a lipoic acid head group and a PEG-24 linker.

  • Lipoic Acid Moiety: Safety data for (±)-α-Lipoic acid indicates that it can be harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects. Therefore, waste containing this component should be treated as hazardous chemical waste.

  • Polyethylene Glycol (PEG) Linker: PEG is generally considered to have low toxicity and is biodegradable.[1] However, it is not recommended to dispose of large quantities of PEG into wastewater systems.[1]

Given the potential hazards associated with the lipoic acid component, a conservative approach to disposal is warranted. All waste containing this compound should be handled as chemical waste and disposed of through a licensed professional waste disposal service.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes key information derived from its components.

PropertyLipoic Acid MoietyPolyethylene Glycol (PEG) MoietyThis compound (Inferred)
Primary Hazards Harmful if swallowed, skin/eye irritant, potential skin sensitizer.Generally low toxicity.Assume hazards of lipoic acid: handle as a hazardous chemical waste.
Environmental Hazards Toxic to aquatic life with long-lasting effects.Readily biodegradable, but should not enter wastewater systems.Due to the lipoic acid component, it should be prevented from entering drains and the environment.
Disposal Route Licensed hazardous waste disposal.Licensed chemical waste disposal.Primary Route: Collection by a licensed professional waste disposal service. Secondary Route: Follow institutional EHS guidelines.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice).

2. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous waste.

  • Collect all waste containing this compound (e.g., unused product, contaminated consumables like pipette tips and tubes) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with weak organic acids and PEG, such as high-density polyethylene (HDPE).

3. Labeling of Waste Container:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard")

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.

  • Keep the waste container closed except when adding waste.

5. Waste Disposal Request:

  • Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous chemical waste, following the steps outlined above.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_container Select a Designated Hazardous Waste Container ppe->waste_container spill Spill Occurs ppe->spill label_container Label Container with 'Hazardous Waste', Chemical Name, Hazards, and Date waste_container->label_container collect_waste Collect All Contaminated Materials (Solid and Liquid Waste) label_container->collect_waste store_waste Store Sealed Container in a Designated Satellite Accumulation Area collect_waste->store_waste collect_waste->spill request_pickup Submit a Waste Pickup Request to Institutional EHS store_waste->request_pickup end End: Waste Collected by Licensed Disposal Service request_pickup->end absorb_spill Absorb with Inert Material (e.g., Vermiculite) spill->absorb_spill Small Spill contact_ehs Contact Institutional EHS Immediately spill->contact_ehs Large Spill absorb_spill->collect_waste

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.